molecular formula C8H14O2 B039430 2-(2-methylcyclopentyl)acetic Acid CAS No. 116530-98-4

2-(2-methylcyclopentyl)acetic Acid

Cat. No.: B039430
CAS No.: 116530-98-4
M. Wt: 142.2 g/mol
InChI Key: LTGYZEGVCXVRLE-UHFFFAOYSA-N
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Description

2-(2-methylcyclopentyl)acetic Acid is a valuable chiral building block and synthetic intermediate in organic chemistry and medicinal chemistry research. This cyclopentane derivative, featuring a methyl substituent and an acetic acid functional group, is of significant interest for the construction of more complex, stereochemically defined molecules. Its primary research applications include serving as a key precursor in the synthesis of prostaglandin analogs and other terpenoid-inspired compounds, where the cyclopentyl ring system is a core structural motif. The methyl group at the 2-position introduces steric hindrance, influencing the molecule's overall conformation and the diastereoselectivity of subsequent synthetic transformations. Researchers utilize this compound to study cyclopentane ring dynamics, investigate structure-activity relationships (SAR) in drug discovery programs, and develop novel synthetic methodologies for functionalized alicyclic compounds. The carboxylic acid moiety provides a versatile handle for further derivatization, enabling amide coupling, esterification, or reduction reactions to create a diverse library of target molecules for biological screening. This reagent is strictly for laboratory research purposes.

Properties

IUPAC Name

2-(2-methylcyclopentyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6-3-2-4-7(6)5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGYZEGVCXVRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402265
Record name 2-(2-methylcyclopentyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116530-98-4
Record name 2-(2-methylcyclopentyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Methylcyclopentyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-(2-methylcyclopentyl)acetic acid, a valuable building block in medicinal chemistry and materials science. This document explores multiple strategic approaches, beginning with the synthesis of the key intermediate, 2-methylcyclopentanone. Subsequently, three distinct and viable routes for elaborating the acetic acid side chain are presented in detail: the Reformatsky reaction, the Wittig reaction followed by functional group transformations, and a Grignard reagent-based approach. Each section offers a thorough examination of the reaction mechanisms, step-by-step experimental protocols, and critical analysis of the advantages and potential challenges associated with each method. The guide is intended to serve as a practical resource for researchers, enabling them to select and implement the most suitable synthetic strategy based on their specific laboratory capabilities and research objectives.

Introduction: The Significance of this compound

Substituted cyclopentane rings are prevalent structural motifs in a wide array of biologically active molecules and functional materials. Among these, this compound stands out as a particularly interesting synthetic target due to its stereochemical complexity and its potential as a precursor for more elaborate molecular architectures. The presence of two chiral centers and the conformational constraints of the five-membered ring impart specific spatial arrangements to the functional groups, which can be crucial for molecular recognition and biological activity. While specific applications are often proprietary, analogs of this structure are investigated in the context of drug discovery, particularly in areas where lipophilic side chains on cyclic scaffolds are desired for optimizing pharmacokinetic and pharmacodynamic properties. This guide is designed to provide a detailed and practical exploration of the chemical synthesis of this important molecule.

Synthesis of the Key Intermediate: 2-Methylcyclopentanone

A logical and common starting point for the synthesis of the target molecule is the readily available 2-methylcyclopentanone. This ketone can be synthesized through various methods, with one of the most established being the alkylation of a cyclopentanone derivative.

A robust method involves the alkylation of a cyclopentanone-2-carboxylic ester, followed by hydrolysis and decarboxylation. This multi-step process, while seemingly complex, offers good control and generally provides high yields.[1]

Synthesis of 2-Methylcyclopentanone via Alkylation of Cyclopentanone-2-Carboxylic Ester

This strategy leverages the increased acidity of the α-proton in the β-keto ester, facilitating its deprotonation and subsequent alkylation.

Mechanism:

The synthesis begins with the Dieckmann condensation of a dialkyl adipate to form the cyclic β-keto ester. This is followed by deprotonation at the α-carbon using a suitable base to form a resonance-stabilized enolate. The enolate then acts as a nucleophile, attacking an alkylating agent such as methyl iodide. The final step involves the hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid, which readily loses carbon dioxide upon heating to yield 2-methylcyclopentanone.

Experimental Protocol:

  • Step 1: Dieckmann Condensation of Diethyl Adipate. In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by carefully adding sodium metal to absolute ethanol. Diethyl adipate is then added dropwise to the refluxing solution. After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours. The reaction is then cooled, and the resulting sodium salt of 2-ethoxycarbonylcyclopentanone is precipitated.

  • Step 2: Alkylation. The precipitated sodium salt is dissolved in a suitable solvent like toluene. Methyl iodide is then added, and the mixture is heated to effect the alkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 3: Hydrolysis and Decarboxylation. After the alkylation is complete, the reaction mixture is treated with an aqueous acid solution (e.g., sulfuric acid) and heated to reflux. This process hydrolyzes the ester and promotes the decarboxylation of the intermediate β-keto acid.[1] The 2-methylcyclopentanone is then isolated by steam distillation or extraction, followed by fractional distillation to yield the pure product.

Reaction StepKey ReagentsTypical SolventsTemperature (°C)Typical Yield (%)
Dieckmann CondensationDiethyl adipate, Sodium ethoxideEthanol, TolueneReflux70-80
Alkylation2-Ethoxycarbonylcyclopentanone sodium salt, Methyl iodideTolueneReflux~70
Hydrolysis & Decarboxylation2-Methyl-2-ethoxycarbonylcyclopentanone, H₂SO₄ (aq)WaterReflux~80

Synthetic Strategies for this compound from 2-Methylcyclopentanone

With the key intermediate, 2-methylcyclopentanone, in hand, several synthetic routes can be employed to introduce the acetic acid side chain. This guide will detail three prominent and effective strategies.

Strategy 1: The Reformatsky Reaction

The Reformatsky reaction is a powerful tool for carbon-carbon bond formation, specifically for the synthesis of β-hydroxy esters from aldehydes or ketones.[2][3] This method offers a direct approach to a precursor of the target molecule.

Mechanism:

The reaction involves the oxidative addition of zinc metal to an α-halo ester, typically ethyl bromoacetate, to form an organozinc intermediate known as a Reformatsky enolate.[2][4] This enolate is less reactive than a Grignard reagent, which prevents it from reacting with the ester functionality. The enolate then adds to the carbonyl carbon of 2-methylcyclopentanone via a six-membered chair-like transition state.[4] Subsequent acidic workup hydrolyzes the zinc alkoxide to yield the β-hydroxy ester.

Experimental Protocol:

  • Step 1: Formation of the β-Hydroxy Ester. A mixture of activated zinc dust and a crystal of iodine in anhydrous toluene is heated under reflux and then cooled. Ethyl bromoacetate is added, followed by a solution of 2-methylcyclopentanone in toluene. The reaction mixture is then heated.[4] After the reaction is complete, it is cooled and quenched with dilute acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude β-hydroxy ester can be purified by column chromatography.

  • Step 2: Dehydration of the β-Hydroxy Ester (Optional). The purified β-hydroxy ester can be dehydrated to the corresponding α,β-unsaturated ester by treatment with a mild dehydrating agent such as iodine or a catalytic amount of acid with heating.

  • Step 3: Reduction of the α,β-Unsaturated Ester. The resulting unsaturated ester is then catalytically hydrogenated (e.g., using H₂ gas with a Pd/C catalyst) to give ethyl 2-(2-methylcyclopentyl)acetate.

  • Step 4: Hydrolysis to the Carboxylic Acid. The final step is the hydrolysis of the ester to the target carboxylic acid, which can be achieved by heating with an aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification.

Workflow for the Reformatsky Reaction Route

ketone 2-Methylcyclopentanone reformatsky Reformatsky Reaction (Zn, Ethyl bromoacetate) ketone->reformatsky 1. hydroxy_ester β-Hydroxy Ester reformatsky->hydroxy_ester dehydration Dehydration hydroxy_ester->dehydration 2. unsaturated_ester α,β-Unsaturated Ester dehydration->unsaturated_ester reduction Catalytic Hydrogenation unsaturated_ester->reduction 3. ester Ethyl 2-(2-methylcyclopentyl)acetate reduction->ester hydrolysis Hydrolysis ester->hydrolysis 4. acid This compound hydrolysis->acid

Caption: Synthetic pathway via the Reformatsky reaction.

Strategy 2: The Wittig Reaction and Subsequent Transformations

The Wittig reaction is a highly reliable method for the synthesis of alkenes from carbonyl compounds.[5] In this strategy, 2-methylcyclopentanone is converted to an α,β-unsaturated ester, which is then transformed into the target carboxylic acid.

Mechanism:

The reaction begins with the deprotonation of a phosphonium salt, such as (carbethoxymethylene)triphenylphosphonium bromide, with a strong base to form a phosphorus ylide. This ylide then attacks the electrophilic carbonyl carbon of 2-methylcyclopentanone. The resulting betaine intermediate collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene (an α,β-unsaturated ester) and triphenylphosphine oxide. The high stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction.[5]

Experimental Protocol:

  • Step 1: Wittig Reaction. In a flame-dried flask under an inert atmosphere, (carbethoxymethylene)triphenylphosphorane is treated with a strong base like sodium hydride or n-butyllithium in an anhydrous solvent such as THF.[6] A solution of 2-methylcyclopentanone in the same solvent is then added dropwise at a low temperature. The reaction is allowed to warm to room temperature and stirred until completion. The product, ethyl (2-methylcyclopentylidene)acetate, is isolated by extraction and purified by chromatography.[7]

  • Step 2: Conversion to the Saturated Carboxylic Acid.

    • Method A: Hydrolysis and Hydrogenation. The unsaturated ester is first hydrolyzed to (2-methylcyclopentylidene)acetic acid using aqueous base followed by acidification. The resulting α,β-unsaturated acid is then catalytically hydrogenated (H₂, Pd/C) to afford the final product.

    • Method B: Hydroboration-Oxidation. The double bond of the unsaturated ester can be subjected to hydroboration using a borane reagent (e.g., BH₃·THF), followed by oxidation with hydrogen peroxide and a base.[8][9] This sequence installs a hydroxyl group at the β-position. The resulting β-hydroxy ester can then be oxidized to the corresponding keto ester, which can be challenging. A more direct approach after hydroboration is oxidation of the intermediate organoborane directly to the carboxylic acid, though this is less common.

    • Method C: Ozonolysis. Ozonolysis of the double bond in the unsaturated ester, followed by an oxidative workup (e.g., with H₂O₂), would cleave the double bond and form a ketone and a carboxylic acid. This is not a suitable method for this target molecule as it would break the desired carbon skeleton.

Workflow for the Wittig Reaction Route (Method A)

ketone 2-Methylcyclopentanone wittig Wittig Reaction (Ph₃P=CHCO₂Et) ketone->wittig 1. unsaturated_ester α,β-Unsaturated Ester wittig->unsaturated_ester hydrolysis Hydrolysis unsaturated_ester->hydrolysis 2a. unsaturated_acid α,β-Unsaturated Acid hydrolysis->unsaturated_acid hydrogenation Catalytic Hydrogenation unsaturated_acid->hydrogenation 2b. acid This compound hydrogenation->acid

Caption: Synthetic pathway via the Wittig reaction.

Strategy 3: Grignard Reagent Approach

Grignard reagents are versatile nucleophiles that can be used to form new carbon-carbon bonds.[10] This strategy involves converting 2-methylcyclopentanone to an appropriate precursor for a Grignard reagent, which is then carboxylated.

Mechanism:

This route begins with the reduction of 2-methylcyclopentanone to 2-methylcyclopentanol. The alcohol is then converted to an alkyl halide, typically a bromide. This alkyl bromide is then reacted with magnesium metal in an anhydrous ether solvent to form the Grignard reagent.[10][11] Finally, this Grignard reagent is poured over crushed dry ice (solid CO₂), which acts as the electrophile. An acidic workup then protonates the resulting carboxylate to yield the target carboxylic acid.

Experimental Protocol:

  • Step 1: Reduction of 2-Methylcyclopentanone. 2-Methylcyclopentanone is reduced to 2-methylcyclopentanol using a reducing agent such as sodium borohydride (NaBH₄) in methanol or ethanol.[12]

  • Step 2: Conversion to Alkyl Bromide. The resulting 2-methylcyclopentanol is converted to 2-bromo-1-methylcyclopentane using a reagent like phosphorus tribromide (PBr₃).[13]

  • Step 3: Formation of the Grignard Reagent. The alkyl bromide is added to a suspension of magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere to initiate the formation of the Grignard reagent.

  • Step 4: Carboxylation. The freshly prepared Grignard reagent is then slowly added to a slurry of crushed dry ice in anhydrous ether. After the addition is complete, the reaction is allowed to warm to room temperature.

  • Step 5: Workup. The reaction mixture is quenched with dilute hydrochloric acid. The carboxylic acid product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by recrystallization or chromatography.

Workflow for the Grignard Reagent Route

ketone 2-Methylcyclopentanone reduction Reduction (NaBH₄) ketone->reduction 1. alcohol 2-Methylcyclopentanol reduction->alcohol bromination Bromination (PBr₃) alcohol->bromination 2. bromide 2-Bromo-1-methylcyclopentane bromination->bromide grignard_formation Grignard Formation (Mg, Et₂O) bromide->grignard_formation 3. grignard Grignard Reagent grignard_formation->grignard carboxylation Carboxylation (1. CO₂, 2. H₃O⁺) grignard->carboxylation 4. acid This compound carboxylation->acid

Caption: Synthetic pathway via a Grignard reagent.

Stereochemical Considerations

The synthesis of this compound is complicated by the presence of two stereocenters. The relative and absolute stereochemistry of the final product will be influenced by the stereoselectivity of the key bond-forming reactions.

  • Nucleophilic Addition to 2-Methylcyclopentanone: In all three strategies, a key step involves the nucleophilic addition to the carbonyl group of 2-methylcyclopentanone. The methyl group at the adjacent carbon atom will direct the incoming nucleophile to the less sterically hindered face of the cyclopentanone ring.[14][15] This will result in a mixture of diastereomers. The diastereomeric ratio will depend on the specific nucleophile and reaction conditions. For example, in the Reformatsky and Grignard reactions, the size of the organometallic reagent will play a significant role in the facial selectivity of the attack.

  • Control of Stereochemistry: Achieving a specific stereoisomer of this compound would require either a stereoselective synthesis or the separation of diastereomers at an appropriate stage. Chiral auxiliaries or asymmetric catalysts could be employed to influence the stereochemical outcome of the key addition steps.

Conclusion

This technical guide has detailed three robust and versatile synthetic strategies for the preparation of this compound, a molecule of interest in various fields of chemical research. The choice of the most appropriate route will depend on factors such as the availability of starting materials and reagents, the desired scale of the synthesis, and the specific stereochemical requirements of the final product. The Reformatsky reaction offers a direct approach, while the Wittig reaction provides flexibility in the subsequent functional group transformations. The Grignard-based synthesis is a classic and reliable method, though it involves more steps. By understanding the mechanistic underpinnings and practical considerations of each pathway, researchers are well-equipped to successfully synthesize this valuable chemical building block.

References

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Sources

physicochemical properties of 2-(2-methylcyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-methylcyclopentyl)acetic acid

Introduction

This compound, with the CAS number 116530-98-4, is a carboxylic acid derivative featuring a substituted cyclopentane ring. Its structure, comprising a hydrophobic carbocyclic moiety and a hydrophilic carboxylic acid group, makes it an interesting candidate for investigation in medicinal chemistry and materials science. Molecules of this class, particularly derivatives of cyclic terpenes like campholenic acid, are pivotal in the fragrance industry and as chiral building blocks in asymmetric synthesis. Understanding the fundamental physicochemical properties of this molecule is a critical first step for any potential application, providing the foundational data needed to predict its behavior in biological systems, formulation processes, and chemical reactions.

This guide provides a comprehensive analysis of the core . We will delve into the theoretical basis for these properties, grounded in the molecule's structure, and outline the established experimental protocols for their empirical determination. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Core Physicochemical and Structural Identifiers

A summary of the primary is presented below. It is important to note that while some properties are derived from computational models, they provide a robust starting point for experimental design.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 116530-98-4PubChem
Molecular Formula C₈H₁₄O₂PubChem
Molecular Weight 142.20 g/mol PubChem
Canonical SMILES CC1CCCC1CC(=O)OPubChem
XLogP3 (Predicted) 2.2PubChem
Topological Polar Surface Area 37.3 ŲPubChem
Stereocenter Count 2 (undefined)Guidechem

Acidity and Ionization State (pKa)

The acidity, quantified by the acid dissociation constant (pKa), is arguably the most critical parameter governing the behavior of this compound in aqueous environments. It dictates the molecule's charge state at a given pH, which in turn profoundly influences its solubility, membrane permeability, and receptor-binding interactions.

Theoretical Basis and Expected Value

The pKa is the pH at which the protonated (neutral) and deprotonated (anionic) forms of the molecule are present in equal concentrations. For carboxylic acids, this equilibrium is central to their function.

Caption: Relationship between pH, pKa, and ionization state.

Given its structure as a simple aliphatic carboxylic acid, the pKa of this compound is expected to be in the range of 4.5 to 5.0 , similar to other short-chain fatty acids. The electron-donating nature of the alkyl (methylcyclopentyl) group has a minor acid-weakening effect compared to formic acid. This pKa value implies that in the acidic environment of the stomach (pH ~1-2), the molecule will be predominantly in its neutral, more lipophilic form, facilitating absorption. Conversely, in the blood or intestine (pH ~7.4), it will exist almost entirely as the charged, more hydrophilic carboxylate anion.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination. It involves monitoring the pH of a solution of the acid as a standardized base is added incrementally.

Methodology:

  • Preparation: Accurately weigh approximately 50-100 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent like methanol or DMSO may be used, though this will yield an apparent pKa (pKaapp).

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.1 mL) from a burette.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the resulting sigmoid curve. The pKa is the pH at exactly half the volume of the equivalence point.

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It is quantified as the logarithm of the partition coefficient (P) between n-octanol and water.

Significance of the Predicted Value

The computationally predicted XLogP3 value for this compound is 2.2 . This positive value indicates a preference for the lipid phase over the aqueous phase, classifying the molecule as moderately lipophilic.

  • A LogP of 0 indicates equal partitioning between phases.

  • A positive LogP (like 2.2) means the compound is more soluble in the organic phase (10^2.2 or ~158 times more concentrated in octanol than in water).

  • A negative LogP indicates higher water solubility.

A LogP value around 2 is often considered optimal for oral drug candidates, representing a balance between aqueous solubility for formulation and dissolution, and lipid solubility for permeation across biological membranes like the gut wall.

Experimental Protocol: Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most reliable technique for experimentally determining LogP.

LogP_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Dissolve compound in pre-saturated solvent D Add compound solution to separation funnel A->D B Prepare octanol/water biphasic system B->D C Pre-saturate octanol with water and vice-versa C->B E Shake vigorously to achieve partition equilibrium D->E F Allow phases to separate (centrifuge if needed) E->F G Sample aqueous phase I Quantify concentration in each phase (e.g., HPLC-UV) G->I H Sample organic (octanol) phase H->I J Calculate P = [Conc]ₒ꜀ₜₐₙₒₗ / [Conc]ₐᵩᵤₑₒᵤₛ I->J K Calculate LogP = log₁₀(P) J->K

Caption: Workflow for experimental LogP determination via the shake-flask method.

Methodology:

  • System Preparation: n-Octanol and buffered water (typically at a pH where the acid is fully protonated, e.g., pH 2) are mutually saturated by shaking them together for 24 hours and allowing them to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then added to a separation funnel containing a known volume of the other phase.

  • Equilibration: The funnel is shaken vigorously for a set period to allow the compound to partition between the two immiscible layers until equilibrium is reached.

  • Separation & Quantification: The layers are allowed to separate completely. A sample is carefully taken from each phase, and the concentration of the analyte is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Thermal Properties: Melting and Boiling Point

  • Melting Point: Saturated fatty acids of similar molecular weight are typically waxy solids or low-melting-point liquids at room temperature. The presence of the cyclopentane ring introduces rigidity, but the non-planar structure can disrupt efficient crystal packing compared to a straight-chain analogue. For comparison, the structurally related 2-cyclopentene-1-acetic acid has a reported melting point of 19 °C. It is plausible that this compound is a liquid or a low-melting solid at ambient temperature.

  • Boiling Point: The carboxylic acid group allows for strong intermolecular hydrogen bonding, leading to a relatively high boiling point for its molecular weight. For comparison, 2-cyclopentene-1-acetic acid has a boiling point of 93-94 °C at a reduced pressure of 2.5 mmHg. The boiling point of this compound is expected to be higher than that of non-polar compounds of similar mass.

Experimental Determination:

  • Melting Point: Determined using a capillary melting point apparatus, where a small sample is heated slowly, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.

  • Boiling Point: Can be determined by distillation. For high-boiling compounds, vacuum distillation is employed to prevent decomposition. Alternatively, thermogravimetric analysis (TGA) can be used to estimate the normal boiling point.

Spectroscopic Profile

The structural features of this compound give rise to a predictable spectroscopic signature, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum will be complex due to the presence of two stereocenters, leading to diastereomers.

    • Carboxylic Acid Proton (-COOH): A very broad singlet appearing far downfield, typically in the 10-12 ppm range. This signal will disappear upon shaking the sample with D₂O, a classic test for acidic protons.

    • Cyclopentane and Methylene Protons (-CH-, -CH₂-): A complex series of multiplets between approximately 1.0 and 2.5 ppm. The protons alpha to the carbonyl group (-CH₂COOH) are expected to be deshielded and appear around 2.2-2.5 ppm.

    • Methyl Protons (-CH₃): A doublet located upfield, likely between 0.8 and 1.2 ppm, split by the adjacent methine proton.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): A signal in the 170-180 ppm range.

    • Aliphatic Carbons: Signals for the cyclopentane ring, methylene, and methyl carbons will appear in the upfield region, typically from 15-50 ppm.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry will provide information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 142) may be observed, though it is often weak for carboxylic acids.

  • Key Fragmentations: The most characteristic fragmentation for a carboxylic acid is the alpha-cleavage to form a resonance-stabilized acylium ion.

    • Loss of -OH (M-17): A peak at m/z = 125.

    • Loss of -COOH (M-45): A peak at m/z = 97, corresponding to the methylcyclopentyl cation.

    • McLafferty Rearrangement: A characteristic fragmentation for carboxylic acids that can result in an even-numbered fragment ion.

MassSpec_Fragmentation Parent [C₈H₁₄O₂]⁺˙ m/z = 142 Frag1 [C₈H₁₃O]⁺ m/z = 125 Parent->Frag1 - •OH Frag3 [C₇H₁₃]⁺ m/z = 97 Parent->Frag3 - •COOH Frag2 [C₆H₁₁]⁺ m/z = 83 Frag1->Frag2 - CH₂=C=O

Caption: Plausible major fragmentation pathways for this compound.

Conclusion

The define its identity and dictate its potential applications. With a molecular weight of 142.20 g/mol , a predicted LogP of 2.2, and an estimated pKa around 4.5-5.0, it presents as a moderately lipophilic acid. This profile suggests a favorable balance of properties for potential use in areas requiring membrane permeability, such as drug development. Its spectroscopic signatures in NMR and MS are predictable and provide clear avenues for its unambiguous identification. The experimental protocols detailed in this guide offer a validated framework for researchers to empirically confirm these computed values and further explore the potential of this molecule.

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2-(2-methylcyclopentyl)acetic acid CAS 116530-98-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2-methylcyclopentyl)acetic acid (CAS 116530-98-4)

Authored by a Senior Application Scientist

Introduction: this compound, with CAS Registry Number 116530-98-4, is a carboxylic acid derivative featuring a substituted cyclopentane ring. This guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, and a plausible synthetic pathway. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is a colorless liquid at room temperature.[1] Its fundamental identifiers and computed physicochemical properties are summarized below, providing a foundational understanding of this molecule.

Identifiers and Molecular Structure
IdentifierValueReference
CAS Number 116530-98-4[2]
Molecular Formula C₈H₁₄O₂[2][3]
Molecular Weight 142.20 g/mol [2][3]
IUPAC Name This compound[2]
SMILES CC1CCCC1CC(=O)O[1][2]
InChI InChI=1S/C8H14O2/c1-6-3-2-4-7(6)5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)[2]
InChIKey LTGYZEGVCXVRLE-UHFFFAOYSA-N[2]
Physicochemical Data
PropertyValueReference
Appearance Colorless liquid[1]
Purity 95%[1]
XLogP3-AA 2.2[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[2]

Synthesis Methodology

A definitive, published synthesis for this compound is not widely documented. However, a plausible and logical synthetic route can be proposed based on established organic chemistry principles and analogous transformations found in the literature for similar structures. A likely precursor would be 2-methylcyclopentanol, which can be converted to the target molecule.

Proposed Synthetic Pathway

The conversion of 2-methylcyclopentanol to this compound can be envisioned as a two-step process:

  • Halogenation: Conversion of the alcohol to an alkyl halide, for example, using a hydrobromic acid (HBr) or thionyl chloride (SOCl₂).

  • Grignard Reaction followed by Carboxylation: Formation of a Grignard reagent from the alkyl halide and subsequent reaction with carbon dioxide (CO₂) to yield the desired carboxylic acid.

Synthesis_of_2-(2-methylcyclopentyl)acetic_acid 2-methylcyclopentanol 2-Methylcyclopentanol 2-methylcyclopentyl_halide 2-Methylcyclopentyl Halide 2-methylcyclopentanol->2-methylcyclopentyl_halide HBr or SOCl₂ Grignard_reagent Grignard Reagent 2-methylcyclopentyl_halide->Grignard_reagent Mg, ether Carboxylate_salt Carboxylate Salt Grignard_reagent->Carboxylate_salt 1. CO₂ 2-(2-methylcyclopentyl)acetic_acid This compound Carboxylate_salt->2-(2-methylcyclopentyl)acetic_acid 2. H₃O⁺

Caption: Proposed synthesis of this compound.

Spectroscopic and Analytical Data

While specific spectra for this compound are not publicly available, some vendors indicate the availability of HNMR, HPLC, or Certificate of Analysis (CoA) documents upon request.[1] For structurally related compounds, such as cis-2-Methyl-cyclopentyl acetate, NMR data is available and can provide some reference for expected chemical shifts.[4]

Biological Activity and Potential Applications

The direct biological activities of this compound have not been extensively reported. However, the cyclopentane ring is a structural motif found in various biologically active molecules. For instance, cyclopentenediones, which share the cyclopentane core, have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and antifungal effects.[5] This suggests that this compound could serve as a valuable building block in the synthesis of novel therapeutic agents. Its carboxylic acid functionality allows for further chemical modifications, making it a versatile intermediate in drug discovery and development.

Safety, Handling, and Storage

Hazard Identification

This compound is classified as an irritant.[3] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following hazards:

  • H315: Causes skin irritation.[2]

  • H318: Causes serious eye damage.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure.

  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[6][7]

  • Eye Protection: Wear chemical safety goggles or a face shield.[8]

  • Skin Protection: Use chemically resistant gloves and a lab coat.[8]

  • Respiratory Protection: If ventilation is inadequate, a suitable respirator should be worn.[7]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[8]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][7] The recommended storage temperature is room temperature.[1]

References

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  • Pearson+. Show how you would convert 2-methylcyclopentanol to the following... | Study Prep.

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An In-Depth Technical Guide to the Stereoisomers of 2-(2-Methylcyclopentyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Drug Development

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Chiral molecules, which are non-superimposable on their mirror images, can exhibit vastly different pharmacological and toxicological profiles.[1][2] The interaction of a drug molecule with its biological target, typically a protein such as an enzyme or receptor, is highly dependent on a precise stereochemical fit. Consequently, understanding and controlling the stereochemistry of a drug candidate is a critical aspect of modern pharmaceutical research.

The molecule 2-(2-methylcyclopentyl)acetic acid possesses two chiral centers, giving rise to a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images. The differentiation and isolation of these stereoisomers are essential for elucidating their individual contributions to biological activity and for the development of safe and effective therapeutics.

The Stereoisomers of this compound

The structure of this compound features two stereocenters: one at the carbon of the cyclopentyl ring to which the methyl group is attached (C-2), and the other at the carbon of the cyclopentyl ring to which the acetic acid moiety is attached (C-1 of the cyclopentyl ring). This gives rise to four possible stereoisomers, which can be categorized as two diastereomeric pairs of enantiomers: cis and trans.

The relative configuration of the substituents on the cyclopentyl ring determines whether the isomer is cis (on the same side) or trans (on opposite sides). Within each of these diastereomeric forms, there exists a pair of enantiomers (non-superimposable mirror images).

The four stereoisomers are:

  • (1R,2S)-2-(2-methylcyclopentyl)acetic acid and (1S,2R)-2-(2-methylcyclopentyl)acetic acid (a pair of cis enantiomers)

  • (1R,2R)-2-(2-methylcyclopentyl)acetic acid and (1S,2S)-2-(2-methylcyclopentyl)acetic acid (a pair of trans enantiomers)

Diagram of Stereoisomeric Relationships

stereoisomers cluster_cis cis-Diastereomers cluster_trans trans-Diastereomers cis_R,S (1R,2S) cis_S,R (1S,2R) cis_R,S->cis_S,R Enantiomers trans_R,R (1R,2R) cis_R,S->trans_R,R Diastereomers trans_S,S (1S,2S) cis_R,S->trans_S,S Diastereomers cis_S,R->trans_R,R Diastereomers cis_S,R->trans_S,S Diastereomers trans_R,R->trans_S,S Enantiomers

Caption: Stereoisomeric relationships of this compound.

Synthesis and Separation of Stereoisomers

The synthesis of this compound will typically yield a mixture of stereoisomers. The separation of these isomers is a critical step in their individual evaluation.

General Synthetic Approach

A plausible, though not specifically documented for this molecule, synthetic route could involve the alkylation of a cyclopentanone derivative followed by further chemical transformations. For instance, the reaction of 2-methylcyclopentanone with a suitable acetate enolate equivalent could lead to the formation of a precursor that can be converted to this compound. Such a synthesis would likely result in a mixture of all four stereoisomers.

Separation of Diastereomers

Diastereomers have different physical properties, such as boiling points and solubilities, which can be exploited for their separation.[3]

  • Fractional Distillation or Crystallization: The cis and trans diastereomers of this compound, or their ester derivatives, may be separable by fractional distillation under reduced pressure or by fractional crystallization from a suitable solvent system.

Chiral Resolution of Enantiomers

Enantiomers possess identical physical properties in an achiral environment, making their separation more challenging. The most common method for the resolution of enantiomeric carboxylic acids is through the formation of diastereomeric salts.

Protocol: Chiral Resolution via Diastereomeric Salt Formation

  • Selection of a Resolving Agent: A chiral amine, such as (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine, is a common choice for the resolution of racemic carboxylic acids.[4]

  • Salt Formation: The racemic mixture of a single diastereomer (e.g., the cis pair) is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetone). An equimolar amount of the chiral resolving agent is added to the solution.

  • Fractional Crystallization: The resulting diastereomeric salts will have different solubilities. By carefully controlling the temperature and solvent composition, one of the diastereomeric salts will preferentially crystallize out of the solution.

  • Isolation and Purification: The crystallized salt is isolated by filtration. The purity of the diastereomeric salt can be enhanced by recrystallization.

  • Liberation of the Enantiomer: The resolved diastereomeric salt is treated with an acid (e.g., HCl) to protonate the carboxylic acid and a base (e.g., NaOH) to neutralize the resolving agent. The desired enantiomer of this compound can then be extracted into an organic solvent.

  • Isolation of the Other Enantiomer: The mother liquor from the crystallization step, which is enriched in the other diastereomeric salt, can be treated in a similar manner to isolate the other enantiomer.

Workflow for Chiral Resolution

chiral_resolution racemic_acid Racemic Carboxylic Acid (e.g., cis-isomers) diastereomeric_salts Formation of Diastereomeric Salts in Solution racemic_acid->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (R)-α-phenylethylamine) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization solid_salt Crystallized Diastereomeric Salt (e.g., (R,R,S)-salt) crystallization->solid_salt mother_liquor Mother Liquor Enriched in (R,S,R)-salt crystallization->mother_liquor acidification1 Acidification solid_salt->acidification1 acidification2 Acidification mother_liquor->acidification2 enantiomer1 Pure Enantiomer 1 (e.g., (1R,2S)-acid) acidification1->enantiomer1 enantiomer2 Pure Enantiomer 2 (e.g., (1S,2R)-acid) acidification2->enantiomer2

Sources

spectroscopic data of 2-(2-methylcyclopentyl)acetic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-methylcyclopentyl)acetic acid

Introduction

This compound is a carboxylic acid derivative of methylcyclopentane. Its chemical structure, featuring a chiral center on the cyclopentane ring and another potential chiral center at the point of substitution, makes stereoisomerism a key consideration in its synthesis and characterization. A thorough understanding of its spectroscopic properties is paramount for researchers in organic synthesis, medicinal chemistry, and materials science to confirm its identity, purity, and stereochemistry.

This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a self-validating system, the combination of these techniques offers an unambiguous structural elucidation. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and field-proven insights into experimental design and data interpretation.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound in a standard solvent like CDCl₃ would provide a detailed picture of its molecular structure. The presence of stereocenters will likely lead to complex splitting patterns due to the diastereotopic nature of some protons.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the protons on the cyclopentane ring, the methyl group, and the methylene group of the acetic acid moiety. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the alkyl substitution.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-COOH10.0 - 12.0Singlet, broad1H
-CH(α to COOH)2.2 - 2.6Multiplet1H
-CH(adjacent to CH₃)1.8 - 2.2Multiplet1H
-CH₂ (acetic acid)2.1 - 2.5Multiplet2H
Cyclopentane -CH₂1.0 - 1.9Multiplets6H
-CH₃0.8 - 1.1Doublet3H
  • Causality behind Predictions: The broad singlet for the carboxylic acid proton at a downfield shift of 10-12 ppm is characteristic and its exact position is dependent on concentration and solvent due to hydrogen bonding.[1] The protons on the carbon alpha to the carbonyl group are deshielded and will appear as a multiplet. The complexity of the cyclopentane ring protons arises from overlapping signals and complex spin-spin coupling, including geminal and vicinal coupling, further complicated by the stereochemistry of the molecule.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
-COOH175 - 185
-CH(α to COOH)40 - 50
-CH(adjacent to CH₃)30 - 40
-CH₂ (acetic acid)35 - 45
Cyclopentane -CH₂20 - 35
-CH₃15 - 25
  • Expertise & Experience: Saturated aliphatic acids typically show a carboxyl carbon signal in the downfield end of the 165-185 ppm range.[1] The shifts of the cyclopentane carbons are in the typical aliphatic region, with the substituted carbons appearing at a slightly lower field. For precise predictions, especially for novel compounds, the use of NMR prediction software is recommended.[2][3][4][5][6]

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity/Shape
O-H stretch (Carboxylic Acid)2500 - 3300Strong, very broad
C-H stretch (Aliphatic)2850 - 2960Strong, sharp
C=O stretch (Carbonyl)1700 - 1725Strong, sharp
C-O stretch1210 - 1320Medium
O-H bend1395 - 1440Medium
  • Trustworthiness of Protocol: The O-H stretch of a carboxylic acid is one of the most recognizable IR bands, appearing as a very broad absorption due to hydrogen bonding dimers.[1][7][8] This broad band often overlaps with the sharper C-H stretching vibrations.[9] The strong carbonyl (C=O) absorption around 1710 cm⁻¹ is also a key diagnostic peak for a dimerized carboxylic acid.[1][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

m/z Proposed Fragment Fragmentation Pathway
142[M]⁺Molecular Ion
125[M - OH]⁺Loss of hydroxyl radical
97[M - COOH]⁺Loss of carboxyl group
60[CH₃CH₂COOH]⁺McLafferty Rearrangement
  • Authoritative Grounding: The molecular ion peak for this compound is expected at an m/z of 142, corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group ([M-17]) and the entire carboxyl group ([M-45]).[10][11] A characteristic fragmentation for carboxylic acids with a gamma-hydrogen is the McLafferty rearrangement, which would result in a prominent peak at m/z 60 in this case.[12][13]

Experimental Protocols

To obtain high-quality spectroscopic data, rigorous and well-defined experimental protocols are essential.

NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure homogeneity of the magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the raw data. Phase the spectra and perform baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale to the TMS signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing A Dissolve Sample in CDCl3 + TMS B Tune & Shim Spectrometer A->B C Acquire 1H Spectrum B->C D Acquire 13C Spectrum C->D E Fourier Transform D->E F Phase & Baseline Correction E->F G Calibrate & Integrate F->G H H G->H Final Spectrum

Caption: NMR Data Acquisition Workflow.

IR Data Acquisition
  • Sample Preparation: For a liquid sample, a small drop can be placed between two NaCl or KBr plates to create a thin film.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Sample Scan: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq FTIR Data Acquisition cluster_proc Data Processing A Prepare Thin Film on NaCl/KBr Plates B Acquire Background Spectrum (Air) A->B C Acquire Sample Spectrum B->C D Ratio Sample to Background C->D E E D->E Final Spectrum

Caption: IR Data Acquisition Workflow.

MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). Calibrate the instrument using a known standard.

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Processing: The instrument software will process the data to generate a mass spectrum showing the relative abundance of ions at different m/z values.

MS_Workflow cluster_prep Sample Preparation cluster_acq MS Data Acquisition cluster_proc Data Processing A Prepare Dilute Solution in Volatile Solvent B Calibrate Mass Spectrometer A->B C Infuse Sample and Acquire Spectrum B->C D Generate Mass vs. Abundance Plot C->D E E D->E Final Spectrum

Caption: MS Data Acquisition Workflow.

Conclusion

The structural elucidation of this compound is readily achievable through a synergistic application of NMR, IR, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. The predicted data presented in this guide, grounded in fundamental spectroscopic principles, serves as a robust reference for researchers. By following the outlined experimental protocols, scientists can generate high-quality, reliable data to confidently verify the synthesis and purity of this compound, paving the way for its further application in research and development.

References

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ACS Publications. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

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An In-depth Technical Guide to 2-(2-Methylcyclopentyl)acetic Acid as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis and drug development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(2-Methylcyclopentyl)acetic acid is a chiral carboxylic acid that has emerged as a versatile and valuable synthon. Its unique stereochemical properties and bifunctional nature—possessing both a reactive carboxylic acid handle and a modifiable cyclopentyl scaffold—make it an attractive starting point for the synthesis of a range of target molecules, from agrochemicals to pharmaceutical intermediates. Notably, it serves as a key intermediate in the synthesis of Camostat mesylate, a serine protease inhibitor investigated for various therapeutic applications.[1][2] This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, offering field-proven insights for researchers, chemists, and drug development professionals.

Physicochemical Properties and Stereochemistry

Understanding the fundamental properties of a building block is the first step in harnessing its synthetic potential. This compound is a colorless liquid at room temperature with a molecular weight of 142.20 g/mol .[3][4]

Critical Insight: The Importance of Stereoisomerism

The molecule possesses two chiral centers, leading to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The relative orientation of the methyl group and the acetic acid substituent on the cyclopentane ring defines them as either cis or trans. This stereochemical diversity is not a complication but an opportunity. The biological activity of a final drug molecule is often exquisitely dependent on its three-dimensional structure. Control over the stereochemistry of this building block is therefore a critical aspect of its application, allowing for the selective synthesis of the most potent and selective diastereomer of a target compound. For instance, a specific stereoisomer, 2-[(1S,2R)-2-methylcyclopentyl]acetic acid, is explicitly noted in chemical databases, highlighting the importance of stereospecific synthesis or resolution.[3]

PropertyValueSource
Molecular Formula C₈H₁₄O₂PubChem[3]
Molecular Weight 142.20 g/mol PubChem[3]
CAS Number 116530-98-4Matrix Scientific[4]
Appearance Colorless liquidAdvanced ChemBlocks[5]
Boiling Point (Predicted) 469.34 KCheméo[6]
logP (Predicted) 2.2PubChem[3]
Polar Surface Area 37.3 ŲPubChem[3]

Synthesis of this compound: A Strategic Overview

The efficient synthesis of this compound is crucial for its utility as a building block. The most common and industrially scalable approach involves the catalytic hydrogenation of a cyclopentene precursor. This method is favored because it allows for stereoselective control over the final product.

Workflow: Synthesis via Catalytic Hydrogenation

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Stereoselective Reduction cluster_2 Step 3: Final Deprotection A 2-Methylcyclopentanone B Reformatsky or Wittig Reaction A->B with e.g., Ethyl bromoacetate, Zn C Methyl (2-methylcyclopent-1-en-1-yl)acetate B->C D Catalytic Hydrogenation C->D H₂, Pd/C or Rh catalyst E Mixture of cis/trans This compound esters D->E F Saponification (Hydrolysis) E->F 1. NaOH, H₂O/EtOH 2. H₃O⁺ workup G This compound F->G G A 2-(2-Methylcyclopentyl) acetic acid B Activating Agent (e.g., EDC, HATU, SOCl₂) A->B C Activated Intermediate (e.g., O-acylisourea, Acyl chloride) B->C Activation D Primary or Secondary Amine (R¹R²NH) C->D E Target Amide C->E Nucleophilic Acyl Substitution D->E Nucleophilic Acyl Substitution F Byproducts (e.g., DCU, HCl) E->F generates

Caption: Amide coupling workflow using this compound.

Case Study: Intermediate for Camostat Mesylate

Camostat mesylate is a serine protease inhibitor where the core structure is derived from the esterification of a phenol with a guanidinobenzoic acid moiety. [1][7]While not a direct amide coupling, the synthesis of a key intermediate for Camostat involves functionalizing a phenol, a reaction analogous to the activation and coupling of a carboxylic acid. Patents and literature describe the synthesis of related compounds, demonstrating the utility of substituted cyclic alkanoic acids in building complex pharmaceutical agents. [8][9]The principles of activating the carboxylic acid for coupling are directly transferable to the synthesis of ester or amide analogs for structure-activity relationship (SAR) studies. [2]

Protocol: General Procedure for Amide Coupling using EDC
  • Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP, 0.1 eq) or Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 15-30 minutes. The use of additives like HOBt is crucial to minimize side reactions and prevent racemization if the amine component is chiral. [10]3. Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with the solvent (e.g., DCM). Wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography on silica gel to obtain the final product.

Characterization and Analytical Data

Self-validating protocols require robust analytical methods to confirm the identity and purity of the synthesized material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the cyclopentyl protons, the methyl group (a doublet), and the methylene protons adjacent to the carbonyl. ¹³C NMR provides data for each unique carbon atom, including the carbonyl carbon at ~170-180 ppm. [11]* Infrared (IR) Spectroscopy: A strong, broad absorption band will be present in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid, and a sharp, strong absorption around 1700 cm⁻¹ for the C=O stretch.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak [M-H]⁻ in negative mode or [M+H]⁺ in positive mode, confirming the molecular weight of 142.20 g/mol . [3]

Safety and Handling

According to safety data sheets, this compound is classified as an irritant. [4][5]It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation. [3][5]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. [5]* Storage: Store in a tightly sealed container in a cool, dry place. [5]

Conclusion and Future Outlook

This compound stands out as a building block of significant strategic value. Its accessible synthesis, well-defined stereochemistry, and versatile carboxylic acid functionality provide a reliable platform for the rapid generation of molecular diversity. Its demonstrated role in the synthesis of pharmaceutically relevant molecules underscores its importance. As the demand for novel, structurally complex, and stereochemically pure drug candidates continues to grow, the application of sophisticated building blocks like this compound will undoubtedly expand, enabling chemists to navigate the challenges of modern drug discovery with greater efficiency and precision.

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An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2-methylcyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Conformational Landscape of a Substituted Cyclopentane

To the researchers, scientists, and drug development professionals delving into the intricate world of small molecules, this guide offers a comprehensive exploration of 2-(2-methylcyclopentyl)acetic acid. While seemingly a simple molecule, its non-planar, flexible cyclopentane core, coupled with multiple stereocenters, creates a complex conformational landscape that dictates its physicochemical properties and biological interactions. This document moves beyond a mere description of its structure, providing a foundational understanding of the stereochemical possibilities and the dynamic conformational equilibria at play. We will explore the theoretical underpinnings of its structure, outline robust experimental protocols for its characterization, and propose computational workflows to model its behavior. The insights herein are designed to empower you to predict, analyze, and ultimately harness the specific three-dimensional architecture of this and similar substituted cycloalkanes in your research and development endeavors.

Fundamental Molecular Structure and Stereoisomerism

This compound possesses the chemical formula C8H14O2 and a molecular weight of approximately 142.20 g/mol [1][2]. The structure consists of a five-membered cyclopentane ring substituted with a methyl group at position 2 and an acetic acid group at position 1. The presence of two chiral centers at carbons C1 and C2 gives rise to stereoisomerism.

Diastereomers: Cis and Trans Isomers

The relative orientation of the methyl and acetic acid groups can be either on the same side of the cyclopentane ring (cis) or on opposite sides (trans). These two diastereomers will have distinct physical and chemical properties due to different steric interactions and dipole moments.

Enantiomers

Each diastereomer (cis and trans) is chiral and exists as a pair of enantiomers. This results in a total of four possible stereoisomers:

  • (1R, 2R)-2-(2-methylcyclopentyl)acetic acid

  • (1S, 2S)-2-(2-methylcyclopentyl)acetic acid

  • (1R, 2S)-2-(2-methylcyclopentyl)acetic acid

  • (1S, 2R)-2-(2-methylcyclopentyl)acetic acid

The (1R, 2R) and (1S, 2S) isomers represent one enantiomeric pair (trans), while the (1R, 2S) and (1S, 2R) isomers constitute the other pair (cis).

G cluster_0 Stereoisomers of this compound Total Isomers Total Isomers Cis Isomers Cis Isomers Total Isomers->Cis Isomers Trans Isomers Trans Isomers Total Isomers->Trans Isomers (1R, 2S) / (1S, 2R) (1R, 2S) / (1S, 2R) Cis Isomers->(1R, 2S) / (1S, 2R) (1R, 2R) / (1S, 2S) (1R, 2R) / (1S, 2S) Trans Isomers->(1R, 2R) / (1S, 2S)

Caption: Hierarchical relationship of stereoisomers for the topic molecule.

Conformational Analysis of the Cyclopentane Ring

Unlike the more rigid cyclohexane ring, cyclopentane and its derivatives are highly flexible and undergo rapid conformational changes at room temperature, a phenomenon known as pseudorotation[3]. The two most common, low-energy conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) forms[3]. The energy barrier between these conformers is very low, making their separation at room temperature practically impossible[3].

  • Envelope Conformation: Four carbon atoms are coplanar, and the fifth is out of the plane.

  • Twist Conformation: No three atoms are coplanar.

The substituents on the ring will influence the relative stability of these conformers by minimizing steric and torsional strain. For this compound, the bulky acetic acid group and the methyl group will preferentially occupy positions that reduce steric hindrance.

In a disubstituted cyclopentane, the substituents can be in axial or equatorial-like positions. The lowest energy conformations will seek to place the larger substituents in equatorial positions to minimize 1,3-diaxial interactions.

  • Trans Isomers: In the trans configuration, one substituent will be in an axial-like position and the other in an equatorial-like position in many low-energy conformations. A conformation that allows both bulky groups to be in pseudo-equatorial positions would be favored, though this is not always possible.

  • Cis Isomers: In the cis configuration, the substituents will be one axial-like and one equatorial-like or both pseudo-axial/equatorial depending on the specific envelope or twist conformation. The energetic preference will be for the conformation that minimizes the steric clash between the two cis groups.

G Envelope (Cs) Envelope (Cs) Twist (C2) Twist (C2) Envelope (Cs)->Twist (C2) Pseudorotation

Caption: Conformational equilibrium of the cyclopentane ring.

Experimental Methodologies for Structural and Conformational Elucidation

A combination of spectroscopic techniques is essential for a thorough characterization of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. For a carboxylic acid, the following characteristic absorptions are expected:

Functional GroupAbsorption Range (cm⁻¹)Characteristics
O-H stretch3300-2500Very broad, due to hydrogen bonding
C-H stretch3000-2850Sharp peaks, may be superimposed on the O-H band
C=O stretch1760-1690Strong and sharp
C-O stretch1320-1210Strong
O-H bend1440-1395Medium

Table 1: Characteristic IR Absorptions for Carboxylic Acids.[4][5][6][7][8]

The C=O stretching frequency can provide clues about the molecular environment. A lower frequency (around 1710 cm⁻¹) suggests the presence of hydrogen-bonded dimers, which is common for carboxylic acids in the condensed phase[5][6][8]. A higher frequency (around 1760 cm⁻¹) would indicate monomeric species, which might be observed in very dilute solutions in non-polar solvents[5][7][8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure and conformation of molecules in solution[9][10].

¹H NMR:

  • Carboxylic Acid Proton (-COOH): A singlet, typically found far downfield between 10-13 ppm[5][8]. Its chemical shift can be concentration-dependent, and it may be broadened[5][8]. This peak will disappear upon addition of D₂O[5][8].

  • Aliphatic Protons (Cyclopentane ring, -CH₂-COOH, -CH₃): These will appear in the upfield region, typically between 0.8-2.5 ppm. The exact chemical shifts and coupling constants (J-values) are highly sensitive to the stereochemistry and conformation.

  • Conformational Insights from Coupling Constants: The magnitude of the ³J(H,H) coupling constants between adjacent protons on the cyclopentane ring can provide information about the dihedral angles between them, via the Karplus relationship[11]. By carefully analyzing these coupling constants, one can infer the preferred conformation of the ring.

¹³C NMR:

  • Carbonyl Carbon (-COOH): This will be the most downfield signal, typically in the range of 170-185 ppm[5][8].

  • Aliphatic Carbons: The carbons of the cyclopentane ring, the methylene group of the acetic acid side chain, and the methyl group will appear in the upfield region (10-50 ppm). The chemical shifts will be influenced by the local steric environment, providing further clues about the conformation.

  • Sample Preparation: Prepare samples in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra.

  • 2D NMR Acquisition: To unambiguously assign all proton and carbon signals, acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • NOESY/ROESY for Spatial Proximity: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. Cross-peaks in these spectra indicate through-space proximity between protons, which is invaluable for determining the relative stereochemistry (cis/trans) and the preferred conformation. For example, a NOE between the methyl protons and a proton on the acetic acid sidechain would suggest a specific folded conformation.

  • Data Analysis: Integrate peak areas, determine chemical shifts, and measure coupling constants. Use the NOESY/ROESY data to establish spatial relationships. Compare these experimental parameters with those predicted for different theoretical conformations.

G cluster_0 NMR Workflow Sample Prep Sample Prep 1D NMR (1H, 13C) 1D NMR (1H, 13C) Sample Prep->1D NMR (1H, 13C) 2D NMR (COSY, HSQC) 2D NMR (COSY, HSQC) 1D NMR (1H, 13C)->2D NMR (COSY, HSQC) NOESY/ROESY NOESY/ROESY 2D NMR (COSY, HSQC)->NOESY/ROESY Data Analysis Data Analysis NOESY/ROESY->Data Analysis Structure/Conformation Structure/Conformation Data Analysis->Structure/Conformation

Caption: Experimental workflow for NMR-based structural elucidation.

Computational Chemistry Workflow

In conjunction with experimental data, computational modeling provides a powerful means to explore the conformational energy landscape of this compound. Density Functional Theory (DFT) calculations are well-suited for this purpose[12][13].

  • Initial Structure Generation: Build the different stereoisomers (cis and trans) of the molecule in a molecular modeling program.

  • Conformational Search: Perform a systematic or stochastic conformational search for each stereoisomer to identify all low-energy minima. This is crucial due to the flexibility of the cyclopentane ring and the rotatable bonds in the side chain.

  • Geometry Optimization and Energy Calculation: For each identified conformer, perform a full geometry optimization and frequency calculation using a suitable DFT method (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G* or larger)[12]. The frequency calculation confirms that the structure is a true minimum on the potential energy surface.

  • Boltzmann Averaging: Calculate the relative energies of all stable conformers. At a given temperature, the population of each conformer can be estimated using the Boltzmann distribution. This allows for the calculation of population-weighted average properties.

  • NMR Chemical Shift Prediction: For the lowest energy conformers, predict the ¹H and ¹³C NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method. These predicted shifts can then be compared with the experimental data to validate the computed conformational ensemble[11][13]. A strong correlation between the predicted and experimental shifts provides confidence in the determined solution-state structure[11][13].

G cluster_0 Computational Workflow Build Isomers Build Isomers Conformational Search Conformational Search Build Isomers->Conformational Search DFT Optimization DFT Optimization Conformational Search->DFT Optimization Energy Calculation Energy Calculation DFT Optimization->Energy Calculation NMR Prediction NMR Prediction Energy Calculation->NMR Prediction Boltzmann Averaging Boltzmann Averaging Energy Calculation->Boltzmann Averaging Compare with Experiment Compare with Experiment NMR Prediction->Compare with Experiment Boltzmann Averaging->NMR Prediction

Caption: Workflow for computational conformational analysis.

Conclusion and Future Directions

The molecular structure and conformation of this compound are governed by a delicate interplay of stereochemistry and the inherent flexibility of the cyclopentane ring. A comprehensive understanding requires a synergistic approach, combining high-resolution NMR spectroscopy with robust computational modeling. This guide has outlined the fundamental principles and provided detailed, actionable protocols for researchers to elucidate the three-dimensional structure of this molecule. By determining the preferred conformations of the cis and trans diastereomers, scientists can better understand the structure-activity relationships that govern its interactions in biological systems, paving the way for its application in drug design and development. Future work could involve low-temperature NMR studies to potentially slow down the pseudorotation and isolate individual conformers, providing even more detailed insight into the dynamics of this fascinating molecule.

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Introduction to 2-(2-methylcyclopentyl)acetic Acid and its Solubility

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-(2-methylcyclopentyl)acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles governing the solubility of this compound in various organic solvents. Given the limited availability of direct experimental data for this specific compound, this document emphasizes theoretical prediction, experimental determination, and the application of established chemical principles.

This compound is a carboxylic acid with the molecular formula C8H14O2 and a molecular weight of approximately 142.20 g/mol [1]. Its structure consists of a polar carboxylic acid group attached to a nonpolar 2-methylcyclopentyl ring. This amphiphilic nature dictates its solubility behavior, a critical parameter in various scientific and industrial applications, including drug formulation, synthesis, and purification. Understanding how this compound interacts with different organic solvents is essential for process development and ensuring the efficacy of potential therapeutic agents.

Theoretical Framework of Solubility: "Like Dissolves Like"

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another[2]. The dissolution process involves the breaking of intermolecular forces between solute molecules and between solvent molecules, and the formation of new intermolecular forces between solute and solvent molecules. The overall energy change of this process determines the extent of solubility.

The key intermolecular forces at play are:

  • Van der Waals Forces: Weak, short-range forces that exist between all molecules. These are the dominant forces in nonpolar compounds.

  • Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine.

For this compound, the carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the methylcyclopentyl group is nonpolar and interacts primarily through van der Waals forces. Therefore, its solubility will be highest in solvents that can effectively interact with both the polar and nonpolar portions of the molecule.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility.

PropertyValueSource
Molecular FormulaC8H14O2[1]
Molecular Weight142.20 g/mol [1]
IUPAC NameThis compound[1]
StructureA carboxylic acid group attached to a 2-methylcyclopentyl ring.[1]

The presence of the carboxylic acid functional group suggests that this compound is a weak acid[3][4]. Its overall polarity is a balance between the polar head and the nonpolar tail.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of common organic solvents.

SolventPolarityHydrogen Bonding CapabilityPredicted SolubilityRationale
Hexane NonpolarNoneLow to ModerateThe nonpolar alkyl chain of hexane will interact favorably with the methylcyclopentyl group, but it cannot effectively solvate the polar carboxylic acid head.
Toluene NonpolarNoneModerateToluene is nonpolar but its aromatic ring can have some weak interactions with the carboxylic acid group, potentially leading to slightly better solubility than in hexane.
Diethyl Ether Slightly PolarHydrogen bond acceptorModerate to HighThe ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid proton, and its alkyl groups can interact with the nonpolar part of the solute.
Dichloromethane Polar aproticWeak hydrogen bond acceptorModerateIts polarity can help in solvating the carboxylic acid group, but it is not a strong hydrogen bond acceptor.
Acetone Polar aproticHydrogen bond acceptorHighAcetone is a polar aprotic solvent with a carbonyl oxygen that can effectively accept a hydrogen bond from the carboxylic acid.
Ethyl Acetate Moderately PolarHydrogen bond acceptorHighSimilar to acetone, the ester carbonyl group can accept a hydrogen bond, and the overall polarity is suitable for solvating the entire molecule.
Ethanol Polar proticHydrogen bond donor & acceptorHighEthanol can both donate and accept hydrogen bonds, allowing for strong interactions with the carboxylic acid group. Its ethyl group can also interact with the nonpolar tail.
Methanol Polar proticHydrogen bond donor & acceptorHighSimilar to ethanol, methanol is a polar protic solvent that can form strong hydrogen bonds with the carboxylic acid group.
Water Very PolarHydrogen bond donor & acceptorLowWhile the carboxylic acid head is hydrophilic, the nonpolar 2-methylcyclopentyl group is hydrophobic, likely leading to low water solubility. For comparison, the structurally similar α-campholenic acid has a water solubility of 141.9 mg/L[5].

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is necessary. A common method is the shake-flask method[6].

Experimental Protocol
  • Preparation: Accurately weigh a small amount of this compound and place it into a vial or test tube.

  • Solvent Addition: Add a measured volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A mechanical shaker or magnetic stirrer can be used.

  • Phase Separation: Allow the solution to stand undisturbed until any undissolved solid has settled. Centrifugation can be used to accelerate this process.

  • Sampling and Analysis: Carefully extract a known volume of the supernatant (the clear, saturated solution). The concentration of the dissolved solute in the supernatant is then determined using an appropriate analytical technique, such as:

    • Gravimetric analysis: Evaporate the solvent from the sampled supernatant and weigh the remaining solid residue.

    • Chromatography (HPLC or GC): Dilute the supernatant and analyze it to determine the concentration of the solute.

    • Spectroscopy (e.g., UV-Vis, NMR): If the compound has a suitable chromophore or distinct spectral signals, its concentration can be determined by comparing the absorbance or signal intensity to a calibration curve.

  • Calculation: The solubility is then calculated and typically expressed in units of mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis weigh_solute Weigh Solute add_solvent Add Solvent weigh_solute->add_solvent agitate Agitate at Constant Temp add_solvent->agitate settle Settle/Centrifuge agitate->settle sample Sample Supernatant settle->sample analyze Analyze Concentration (e.g., HPLC, Gravimetric) sample->analyze

Sources

An In-depth Technical Guide on the Discovery and History of Substituted Cyclopentaneacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the discovery and historical development of substituted cyclopentaneacetic acids, a class of molecules that has proven to be a rich scaffold for the development of therapeutics. We will explore the origins of this chemical motif, tracing its lineage from naturally occurring prostaglandins to blockbuster synthetic drugs. This document is intended for researchers, scientists, and drug development professionals seeking to understand the foundational chemistry, structure-activity relationships (SAR), and therapeutic applications of this important class of compounds.

The Prostaglandin Precedent: Nature's Blueprint

The story of substituted cyclopentaneacetic acids is inextricably linked to the discovery of prostaglandins. In the 1930s, Ulf von Euler first identified these lipid autacoids, which are involved in a wide array of physiological processes, including inflammation, blood pressure regulation, and reproduction. The fundamental structure of prostaglandins features a cyclopentane ring with two side chains, one of which is a carboxylic acid. This naturally occurring scaffold became the blueprint for future drug discovery efforts.

The biosynthesis of prostaglandins from arachidonic acid, catalyzed by cyclooxygenase (COX) enzymes, is a critical biological pathway.[1] Understanding this cascade was a pivotal moment in medicine, as it provided a clear target for therapeutic intervention. Nonsteroidal anti-inflammatory drugs (NSAIDs), for instance, exert their effects by inhibiting COX enzymes, thereby blocking prostaglandin production.[2][3]

Prostaglandin Biosynthesis Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-1/COX-2 (Cyclooxygenase) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Prostacyclins Prostacyclins PGH2->Prostacyclins

Caption: The Arachidonic Acid Cascade leading to Prostaglandin synthesis.

The Dawn of Synthetic Prostaglandins: The Corey Synthesis

The complex and stereochemically rich structure of prostaglandins presented a formidable challenge to synthetic organic chemists. A landmark achievement in this field was the total synthesis of prostaglandins F2α and E2 by E.J. Corey and his team in 1969.[4][5][6] This elegant and versatile synthesis was a watershed moment, not only for its ingenuity but also because it provided a practical route to these molecules and their analogs, paving the way for systematic investigation of their biological activities.[7][8]

The Corey synthesis had several key objectives:

  • Stereochemical Control: To precisely control the spatial arrangement of atoms in the molecule.[5]

  • Versatility: To create a common precursor that could be converted into various prostaglandins and their analogs.[5]

  • Optical Resolution: To separate the enantiomers at an early stage of the synthesis.[5]

A crucial intermediate in this synthesis is the "Corey lactone," a bicyclic compound that contains much of the stereochemical information needed for the final product.[4][9]

Corey_Synthesis_Workflow Start Diels-Alder Reaction Intermediate1 Bicycloheptane intermediate Start->Intermediate1 Intermediate2 Baeyer-Villiger Oxidation Intermediate1->Intermediate2 Corey_Lactone Corey Lactone Intermediate2->Corey_Lactone Chain_Elaboration Side Chain Elaboration (Wittig & Horner-Wadsworth-Emmons) Corey_Lactone->Chain_Elaboration Final_Product Prostaglandin F2α / E2 Chain_Elaboration->Final_Product

Caption: A simplified workflow of the Corey synthesis of prostaglandins.

Structure-Activity Relationship (SAR) and the Development of Therapeutic Agents

The ability to synthesize prostaglandins and their analogs opened the floodgates for structure-activity relationship (SAR) studies.[10] Researchers could now systematically modify the cyclopentane core and its side chains to understand how these changes affected biological activity.[11] This led to the development of a wide range of therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

Prostaglandin Analogs for Glaucoma

One of the most successful applications of substituted cyclopentaneacetic acids has been in the treatment of glaucoma. Prostaglandin F2α analogs, such as latanoprost, travoprost, and bimatoprost, are highly effective at lowering intraocular pressure (IOP).[12][13][14] These drugs are thought to work by increasing the uveoscleral outflow of aqueous humor.[13]

Latanoprost, the first prostaglandin analog to be approved by the FDA for glaucoma in 1996, is an isopropyl ester prodrug.[12][13] The ester group enhances its penetration through the cornea, where it is hydrolyzed to the biologically active carboxylic acid.[13]

CompoundReceptor TargetKey Structural Feature
Latanoprost FP receptor agonistIsopropyl ester prodrug
Travoprost FP receptor agonistIsopropyl ester prodrug
Bimatoprost Prostamide F2α analogEthyl amide instead of an ester

Data compiled from multiple sources.[13][14][15]

SAR_Logic Core Cyclopentane Core α-chain (Carboxylic Acid) ω-chain (Alkyl/Aryl) Activity Biological Activity Core:f0->Activity Modifications affect Core:f1->Activity Modifications affect Core:f2->Activity Modifications affect Potency Potency Activity->Potency Selectivity Selectivity Activity->Selectivity PK Pharmacokinetics Activity->PK

Caption: The relationship between molecular structure and biological properties in substituted cyclopentaneacetic acids.

Cyclopentaneacetic Acids as Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

The cyclopentaneacetic acid scaffold is also present in some nonsteroidal anti-inflammatory drugs. These drugs, like other NSAIDs, inhibit the COX enzymes to reduce the production of prostaglandins that mediate pain and inflammation.[1]

Representative Synthetic Protocol: A Generalized Approach to a Prostaglandin Analog

The following is a generalized, illustrative protocol for the synthesis of a prostaglandin analog, based on the principles of the Corey synthesis.

Step 1: Formation of the Bicyclic Core

  • A Diels-Alder reaction between a suitable diene and dienophile is performed to construct the bicyclo[2.2.1]heptane core.

  • The resulting adduct is then subjected to a Baeyer-Villiger oxidation to introduce a lactone functionality.[6]

Step 2: Iodolactonization

  • The double bond in the bicyclic system is treated with iodine and potassium iodide to induce an iodolactonization reaction, forming the key Corey lactone intermediate.[6]

Step 3: Introduction of the ω-Side Chain

  • The hydroxyl group in the Corey lactone is protected.

  • The lactone is reduced to the corresponding lactol.

  • A Horner-Wadsworth-Emmons reaction is used to introduce the ω-side chain.[8]

Step 4: Introduction of the α-Side Chain

  • The protecting group on the hydroxyl is removed.

  • The resulting alcohol is oxidized to an aldehyde.

  • A Wittig reaction is employed to install the α-side chain, complete with the carboxylic acid (or a precursor).[8]

Step 5: Final Deprotection and Purification

  • Any remaining protecting groups are removed to yield the final prostaglandin analog.

  • The product is purified by chromatography.

Conclusion and Future Directions

The journey of substituted cyclopentaneacetic acids from their natural origins to their current status as important therapeutic agents is a testament to the power of chemical synthesis and medicinal chemistry. The cyclopentane motif has proven to be a privileged scaffold in drug discovery, and ongoing research continues to explore its potential in new therapeutic areas.[16] Recent discoveries of novel cyclopentane carboxylic acids as potent and selective inhibitors of ion channels, for example, highlight the continued relevance of this versatile chemical class.[17] Future work will likely focus on developing even more selective and potent analogs with improved safety profiles, as well as exploring novel drug delivery systems to enhance their therapeutic efficacy.

References

  • Corey, E. J., Schaaf, T. K., Huber, W., Koelliker, U., & Weinshenker, N. M. (1970). Total synthesis of prostaglandins F2-alpha and E2 as the naturally occurring forms. Journal of the American Chemical Society, 92(2), 397–398. [Link]

  • Stoltz, B. M. (n.d.). Prostaglandins. Caltech. Retrieved from [Link]

  • Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl). Journal of the American Chemical Society, 91(20), 5675–5677. [Link]

  • SynArchive. (n.d.). Synthesis of Prostaglandin F2α by Elias J. Corey (1969). Retrieved from [Link]

  • Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (2019). Synthesis of Prostaglandins F and E. Synfacts, 15(01), 0007. [Link]

  • Wikipedia. (n.d.). Prostaglandin F2alpha. Retrieved from [Link]

  • SynArchive. (n.d.). Synthesis of Prostaglandin F2α by Robert B. Woodward (1973). Retrieved from [Link]

  • Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of dl-prostaglandins F2.alpha. and E2. Journal of the American Chemical Society, 91(20), 5675-5677. [Link]

  • Ophthalmology Times. (2019). Tracing history of glaucoma drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Total Synthesis of Prostaglandins F2?? and E2 as the Naturally Occuring Forms. Retrieved from [Link]

  • Johnson, F., Paul, K. G., Favara, D., Ciabatti, R., & Guzzi, U. (1982). Prostaglandins. 2. Synthesis of prostaglandin F2.alpha. in optically active form from chiral precursors. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.). Cyclopentylacetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Latanoprost. StatPearls. Retrieved from [Link]

  • Science.gov. (n.d.). latanoprost travoprost bimatoprost: Topics. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentaneacetic acid, 1-methyl-2-oxo-, ethyl ester, (1S)-. Retrieved from [Link]

  • ResearchGate. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Retrieved from [Link]

  • Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033. [Link]

  • Hong, H., et al. (2014). Synthesis and structure-activity relationship of cyclopentenone oximes as novel inhibitors of the production of tumor necrosis factor-α. Bioorganic & Medicinal Chemistry Letters, 24(13), 2807-2810. [Link]

  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). (αS)-α-Aminocyclopentaneacetic acid. Retrieved from [Link]

  • BPAC NZ. (n.d.). Non-steroidal anti-inflammatory drugs (NSAIDs): Making safer treatment choices. Retrieved from [Link]

  • Brubaker, R. F., et al. (2001). Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study. Archives of Ophthalmology, 119(11), 1581–1586. [Link]

  • Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Scribd. (n.d.). Travoprost vs. Latanoprost in Glaucoma. Retrieved from [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]

  • Conti, M. (2006). Cyclopentenone: a special moiety for anticancer drug design. Anticancer Drugs, 17(9), 1017-1022. [Link]

  • National Center for Biotechnology Information. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. Retrieved from [Link]

  • Medscape. (2023). Nonsteroidal Anti-Inflammatory Drug (NSAID) Classes. Retrieved from [Link]

  • EBSCO. (2024). Nonsteroidal anti-inflammatory drugs (NSAIDs) and drug reactions. Retrieved from [Link]

  • The University of Queensland. (n.d.). Structure-activity relationships and development of disulfide-rich cyclic peptides as pharmaceutical templates. UQ eSpace. Retrieved from [Link]

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Methodological & Application

Chiral Synthesis of 2-(2-Methylcyclopentyl)acetic Acid Enantiomers: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 2-(2-Methylcyclopentyl)acetic Acid

The enantiomers of this compound are valuable chiral building blocks in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The specific stereochemistry of the methyl and acetic acid substituents on the cyclopentane ring can profoundly influence the biological activity and pharmacological profile of the final active pharmaceutical ingredient (API). Consequently, the ability to selectively synthesize either the (cis) or (trans) diastereomers, and further resolve these into their constituent enantiomers, is of paramount importance for structure-activity relationship (SAR) studies and the development of stereochemically pure drugs.

This comprehensive guide provides an in-depth exploration of established and innovative methodologies for the chiral synthesis of this compound enantiomers. We will delve into the strategic considerations behind different synthetic approaches, including asymmetric synthesis via chiral precursors and enzymatic resolution of racemic mixtures. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient strategies for obtaining these valuable chiral synthons.

Strategic Approaches to the Chiral Synthesis of this compound

The synthesis of the target enantiomers can be broadly categorized into two main strategies:

  • Asymmetric Synthesis: This approach aims to introduce the desired stereochemistry at an early stage of the synthesis, typically through the use of a chiral catalyst or a chiral auxiliary. This strategy can be highly efficient in terms of stereocontrol.

  • Resolution of a Racemic Mixture: In this strategy, a racemic mixture of the target molecule or a suitable precursor is synthesized and then separated into its individual enantiomers. Enzymatic resolution is a particularly powerful and widely used technique for this purpose due to its high enantioselectivity and mild reaction conditions.

The choice between these strategies will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required enantiomeric purity.

Part 1: Asymmetric Synthesis via Chiral Precursors

A key strategy for the asymmetric synthesis of this compound involves the stereoselective synthesis of a chiral precursor, such as 2-methylcyclopentanol, which can then be converted to the target acid.

Stereoselective Synthesis of 2-Methylcyclopentanol Isomers

The relative stereochemistry of the methyl and hydroxyl groups in 2-methylcyclopentanol (cis or trans) is crucial for determining the final stereochemistry of the acetic acid derivative.

  • Synthesis of trans-2-Methylcyclopentanol: The hydroboration-oxidation of 1-methylcyclopentene is a reliable method for the synthesis of trans-2-methylcyclopentanol. The reaction proceeds with anti-Markovnikov regioselectivity and syn-addition of the borane, leading to the trans product.[1]

  • Synthesis of cis-2-Methylcyclopentanol: The reduction of 2-methylcyclopentanone can yield a mixture of cis- and trans-2-methylcyclopentanol. The stereoselectivity is highly dependent on the choice of reducing agent. Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to favor the formation of the cis-isomer through equatorial attack on the more stable conformation of the ketone.[1]

Conversion of Chiral 2-Methylcyclopentanol to this compound

Once the desired enantiomer of 2-methylcyclopentanol is obtained, it can be converted to the target acetic acid derivative through a variety of established methods. A common approach involves a two-step sequence:

  • Activation of the Hydroxyl Group: The hydroxyl group of the alcohol is first converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base.

  • Nucleophilic Substitution and Hydrolysis: The resulting sulfonate is then displaced by a cyanide nucleophile (e.g., NaCN or KCN) in an SN2 reaction. The resulting nitrile is subsequently hydrolyzed under acidic or basic conditions to afford the carboxylic acid.

It is important to note that the nucleophilic substitution step proceeds with inversion of configuration at the carbon bearing the leaving group. Therefore, to obtain a specific enantiomer of the final product, the stereochemistry of the starting alcohol must be chosen accordingly.

Part 2: Enzymatic Resolution of Racemic this compound Esters

Enzymatic resolution is a highly effective method for separating the enantiomers of a racemic mixture. Lipases are particularly well-suited for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. The resolution of racemic this compound can be achieved through the enantioselective hydrolysis of a corresponding ester or the enantioselective esterification of the racemic acid.

Principle of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution relies on the different rates at which a chiral catalyst, in this case, a lipase, reacts with the two enantiomers of a racemic substrate. In the case of a racemic ester, the lipase will preferentially hydrolyze one enantiomer, leaving the unreacted ester enriched in the other enantiomer. Conversely, in the esterification of a racemic acid, the lipase will selectively catalyze the esterification of one enantiomer.

Protocol for Lipase-Catalyzed Resolution of Racemic 2-(2-Methylcyclopentyl)ethyl Acetate

This protocol describes the kinetic resolution of racemic cis-2-(2-methylcyclopentyl)ethyl acetate using a commercially available immobilized lipase.

Materials:

  • Racemic cis-2-(2-methylcyclopentyl)ethyl acetate

  • Immobilized Lipase B from Candida antarctica (Novozym® 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • Sodium bicarbonate (saturated aqueous solution)

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask, add racemic cis-2-(2-methylcyclopentyl)ethyl acetate (1.0 g, 5.4 mmol) and phosphate buffer (20 mL).

  • Add immobilized Lipase B from Candida antarctica (100 mg).

  • Stir the mixture at room temperature and monitor the progress of the reaction by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Extract the aqueous phase with MTBE (3 x 20 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 10 mL) to remove the unreacted acid.

  • The organic layer now contains the unreacted, enantiomerically enriched ester. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Acidify the combined aqueous washes to pH 2 with 1 M HCl and extract with MTBE (3 x 20 mL).

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.

  • The enantiomeric excess (ee) of both the recovered ester and the acid can be determined by chiral GC or HPLC.

Note: The optimal enzyme, solvent, and reaction time may need to be determined empirically for each specific substrate.

Visualization of Synthetic Workflows

Synthetic_Workflow cluster_asymmetric Asymmetric Synthesis cluster_resolution Enzymatic Resolution Start_A 1-Methylcyclopentene Intermediate_A1 trans-2-Methylcyclopentanol Start_A->Intermediate_A1 Hydroboration- Oxidation Target_A Enantiopure This compound Intermediate_A1->Target_A 1. Tosylation 2. Cyanation 3. Hydrolysis Intermediate_A2 2-Methylcyclopentanone Intermediate_A3 cis-2-Methylcyclopentanol Intermediate_A2->Intermediate_A3 Reduction (L-Selectride) Intermediate_A3->Target_A 1. Tosylation 2. Cyanation 3. Hydrolysis Start_R Racemic This compound Intermediate_R Racemic Ester Start_R->Intermediate_R Esterification Target_R1 (R)-Enantiomer Intermediate_R->Target_R1 Lipase-catalyzed hydrolysis Target_R2 (S)-Enantiomer Intermediate_R->Target_R2 Unreacted Ester (hydrolysis to obtain acid)

Figure 1: General synthetic strategies for obtaining enantiomers of this compound.

Data Summary

StrategyKey TransformationStereocontrolAdvantagesDisadvantages
Asymmetric Synthesis Hydroboration-oxidation of 1-methylcyclopenteneHigh for trans isomerDirect access to a single enantiomerMay require multiple steps
Reduction of 2-methylcyclopentanoneModerate to high for cis isomerUtilizes a readily available starting materialMay produce a mixture of diastereomers
Enzymatic Resolution Lipase-catalyzed hydrolysis of an esterHigh enantioselectivityApplicable to a wide range of substrates, mild conditionsMaximum theoretical yield of 50% for each enantiomer

Conclusion

The chiral synthesis of this compound enantiomers can be successfully achieved through either asymmetric synthesis from chiral precursors or by enzymatic resolution of a racemic mixture. The choice of the most appropriate strategy will be dictated by the specific requirements of the synthesis, including the desired stereoisomer, scale, and purity. The protocols and strategies outlined in this guide provide a solid foundation for researchers to develop efficient and robust methods for the preparation of these valuable chiral building blocks.

References

  • Pearson+. Show how you would convert 2-methylcyclopentanol to the following.... [Link]

  • PubMed. Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. [Link]

  • PubMed. Resolution of Racemic Carboxylic Acids via the Lipase-Catalyzed Irreversible Transesterification of Vinyl Esters. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

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Application Note & Protocol: Derivatization of 2-(2-methylcyclopentyl)acetic Acid for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed experimental protocols for the chemical derivatization of 2-(2-methylcyclopentyl)acetic acid. The primary objective of derivatization is to enhance the analyte's volatility and thermal stability, making it amenable to analysis by gas chromatography (GC) and improving detection sensitivity, particularly in mass spectrometry (MS). We will explore two robust and widely applicable derivatization strategies: silylation, to form a trimethylsilyl (TMS) ester, and Fischer esterification, to form a methyl ester. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive, step-by-step guide that is grounded in established chemical principles.

Introduction: The Rationale for Derivatization

This compound is a carboxylic acid, a class of compounds that often presents challenges in gas chromatography due to their low volatility and propensity for thermal degradation.[1] The presence of the polar carboxyl group can lead to poor peak shape and reduced sensitivity in GC analysis. Derivatization is a chemical modification process that converts a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a given analytical method.

For this compound, derivatization is crucial for:

  • Increasing Volatility: By replacing the active hydrogen of the carboxylic acid group, we reduce intermolecular hydrogen bonding, which in turn increases the compound's vapor pressure, a prerequisite for GC analysis.[2]

  • Improving Thermal Stability: The resulting esters (silyl or alkyl) are generally more thermally stable than the parent carboxylic acid, minimizing on-column degradation.

  • Enhancing Detection: Derivatization can introduce functional groups that improve the compound's response to specific detectors, such as the electron-impact mass spectrometer (EI-MS).[3]

Derivatization Strategies: A Comparative Overview

Two primary derivatization methods are presented here, each with its own advantages and considerations.

Silylation: Formation of a Trimethylsilyl (TMS) Ester

Silylation is a versatile and common derivatization technique that involves the replacement of an active hydrogen with a silyl group, typically a trimethylsilyl (TMS) group.[2][3] The reaction is generally fast and produces a volatile and thermally stable TMS ester.

  • Mechanism: The reaction proceeds via nucleophilic attack of the carboxylate on the silicon atom of the silylating reagent. The presence of a catalyst can enhance the reaction rate.[4]

  • Reagents: A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being a popular choice due to its high reactivity.[4] The addition of a catalyst like trimethylchlorosilane (TMCS) can further increase the silylating potential of the reagent.

Fischer Esterification: Formation of a Methyl Ester

Fischer esterification is a classic organic reaction that converts a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst.[5][6] This method is cost-effective and produces a stable methyl ester derivative.

  • Mechanism: The reaction is an equilibrium process. The carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5] To drive the reaction to completion, it is essential to either use a large excess of the alcohol or remove the water that is formed.[6][7]

  • Reagents: Typically, a simple alcohol like methanol is used with a strong acid catalyst such as sulfuric acid or hydrochloric acid.[5]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich, Matrix Scientific
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Derivatization GradeSigma-Aldrich, Thermo Fisher Scientific
Trimethylchlorosilane (TMCS)Derivatization GradeSigma-Aldrich, Thermo Fisher Scientific
MethanolAnhydrous, ≥99.8%Sigma-Aldrich, VWR
Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Sigma-Aldrich, VWR
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateHPLC GradeThermo Fisher Scientific
HexaneHPLC GradeThermo Fisher Scientific
Sodium Bicarbonate (NaHCO₃)ACS ReagentSigma-Aldrich
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularSigma-Aldrich
Glass Vials (2 mL) with PTFE-lined caps-VWR, Agilent
Heating Block or Water Bath--
Vortex Mixer--
Centrifuge--
Gas Chromatograph with Mass Spectrometer (GC-MS)-Agilent, Shimadzu, Thermo Fisher Scientific
Protocol 1: Silylation using BSTFA with TMCS Catalyst

This protocol describes the formation of the trimethylsilyl ester of this compound.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL glass vial.

  • Solvent Addition: Add 200 µL of pyridine to dissolve the sample. Pyridine acts as a solvent and also as an HCl scavenger.

  • Reagent Addition: Add 100 µL of BSTFA and 10 µL of TMCS to the vial. The TMCS acts as a catalyst to increase the reactivity of the BSTFA.[2]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set at 70°C for 30 minutes.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS.

Rationale for Experimental Choices:

  • BSTFA with TMCS: This combination is a powerful silylating agent capable of derivatizing even hindered carboxylic acids.[4]

  • Pyridine: A common solvent for silylation reactions that also neutralizes the HCl byproduct from TMCS.

  • Temperature and Time: Heating accelerates the reaction. The conditions provided are a general starting point and may require optimization for complete derivatization of this compound.

Protocol 2: Fischer Esterification to a Methyl Ester

This protocol details the synthesis of the methyl ester of this compound.

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 5 mg of this compound into a 2 mL glass vial.

  • Reagent Addition: Add 1 mL of anhydrous methanol to the vial. Methanol serves as both the solvent and the reactant.

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the solution. Caution: Sulfuric acid is highly corrosive.

  • Reaction: Tightly cap the vial and heat the mixture at 60°C for 1 hour with occasional vortexing. The use of excess methanol helps to drive the equilibrium towards the product side.[7]

  • Neutralization: After cooling to room temperature, carefully add a saturated solution of sodium bicarbonate dropwise until the effervescence ceases. This step neutralizes the excess sulfuric acid.

  • Extraction: Add 1 mL of hexane to the vial, vortex vigorously for 1 minute, and then centrifuge to separate the layers.

  • Sample Collection: Carefully transfer the upper organic layer (hexane) containing the methyl ester to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Rationale for Experimental Choices:

  • Excess Methanol: Le Châtelier's principle dictates that using an excess of one reactant (methanol) will shift the equilibrium towards the formation of the ester product.[6]

  • Sulfuric Acid: A strong acid catalyst is required to protonate the carboxylic acid and initiate the esterification reaction.[5]

  • Extraction: The methyl ester is nonpolar and will preferentially partition into the hexane layer, allowing for its separation from the aqueous layer containing salts and residual methanol.

Visualization of Experimental Workflow

Derivatization_Workflow cluster_silylation Protocol 1: Silylation cluster_esterification Protocol 2: Fischer Esterification s_start Start: this compound s_dissolve Dissolve in Pyridine s_start->s_dissolve s_reagents Add BSTFA + TMCS s_dissolve->s_reagents s_react Heat at 70°C for 30 min s_reagents->s_react s_cool Cool to Room Temp s_react->s_cool s_analyze GC-MS Analysis s_cool->s_analyze e_start Start: this compound e_reagents Add Methanol + H₂SO₄ e_start->e_reagents e_react Heat at 60°C for 1 hr e_reagents->e_react e_neutralize Neutralize with NaHCO₃ e_react->e_neutralize e_extract Extract with Hexane e_neutralize->e_extract e_dry Dry with Na₂SO₄ e_extract->e_dry e_analyze GC-MS Analysis e_dry->e_analyze

Caption: Workflow for the derivatization of this compound.

Considerations for Chiral Analysis

This compound possesses two stereocenters, meaning it can exist as different stereoisomers (diastereomers and enantiomers). Standard GC columns will likely not separate enantiomers. For applications requiring the separation and quantification of individual enantiomers, a chiral derivatization approach is necessary. This involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral GC column.

Troubleshooting and Method Validation

  • Incomplete Derivatization: If GC-MS analysis shows the presence of the underivatized parent acid, consider increasing the reaction time, temperature, or the amount of derivatizing reagent.

  • Side Products: The presence of unexpected peaks may indicate side reactions. Ensure all reagents are of high purity and anhydrous where specified.

  • Method Validation: It is crucial to validate the derivatization method by analyzing a standard of the derivatized product to confirm its retention time and mass spectrum. A calibration curve should be prepared to ensure linearity and quantify the analyte in unknown samples.

Conclusion

The derivatization of this compound via silylation or Fischer esterification is an essential step for robust and sensitive analysis by GC-MS. The choice between the two methods will depend on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix. The protocols provided herein offer a solid foundation for developing a validated analytical method for this compound.

References

  • Gelest. (n.d.). General Silylation Procedures. Gelest Technical Library. [Link]

  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]

  • Wikipedia. (2023). Silylation. [Link]

  • Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

  • Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]

  • Khan Academy. (2019). Esterification of Carboxylic Acids. [Link]

  • Blau, K., & Halket, J. M. (Eds.). (1993).
  • Supelco. (n.d.).
  • Masinde Muliro University of Science and Technology. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

Sources

Application Notes and Protocols for 2-(2-methylcyclopentyl)acetic acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide on the potential uses of 2-(2-methylcyclopentyl)acetic acid in the field of asymmetric synthesis. While direct, peer-reviewed applications of this specific reagent are not extensively documented, this guide extrapolates from well-established principles of stereochemistry and analogous transformations to present a robust framework for its utilization. The protocols herein are designed as self-validating systems, grounded in the fundamental mechanisms of chiral recognition and induction.

Introduction: The Potential of this compound in Asymmetric Synthesis

This compound is a chiral carboxylic acid characterized by a stereochemically rich cyclopentyl core. The presence of two stereocenters on the cyclopentane ring, coupled with the conformational rigidity of the five-membered ring, suggests significant potential for this molecule in asymmetric synthesis. Its carboxylic acid functionality provides a handle for two primary applications: as a chiral resolving agent for the separation of racemic bases via diastereomeric salt formation, and as a scaffold for the development of chiral auxiliaries to direct the stereochemical outcome of covalent bond-forming reactions.

The stereochemical arrangement of the methyl and acetic acid groups on the cyclopentane ring creates a distinct three-dimensional architecture. This well-defined chiral environment is the cornerstone of its potential to differentiate between enantiomers of other chiral molecules.

Application as a Chiral Resolving Agent

The most direct application of a chiral carboxylic acid like this compound is in the resolution of racemic amines. This classical and industrially scalable method relies on the principle that reacting a racemic mixture with an enantiopure resolving agent forms a pair of diastereomers.[1] Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2]

Principle of Diastereomeric Salt Resolution

A racemic mixture of a chiral amine, (±)-Amine, when treated with a single enantiomer of this compound, for instance, the (1R,2S)-isomer, will form two diastereomeric salts:

  • [(+)-Amine]·[(R,S)-Acid]

  • [(-)-Amine]·[(R,S)-Acid]

These salts, having different crystal packing energies and solvation properties, will exhibit differential solubility in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be induced to crystallize preferentially, leaving the other enriched in the mother liquor. The crystallized salt can then be isolated, and the enantiomerically pure amine can be liberated by treatment with a base.

Hypothetical Protocol for the Resolution of (±)-1-Phenylethylamine

This protocol serves as a model for the resolution of a racemic amine using enantiopure this compound. Optimization of solvent, temperature, and stoichiometry is crucial for success and will be specific to the target amine.

Materials:

  • (±)-1-Phenylethylamine

  • Enantiopure this compound (e.g., (1R,2S)-isomer)

  • Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, and aqueous mixtures thereof)

  • 2 M Hydrochloric Acid (HCl)

  • 2 M Sodium Hydroxide (NaOH)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Protocol Steps:

  • Solvent Screening (Small Scale):

    • In separate small test tubes, dissolve approximately 100 mg of racemic 1-phenylethylamine and an equimolar amount of this compound in 1-2 mL of various solvents.

    • Heat gently to ensure complete dissolution.

    • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

    • Observe which solvent system yields a crystalline precipitate. The ideal solvent will provide a good yield of crystals for one diastereomer while keeping the other in solution.[3]

  • Diastereomeric Salt Formation and Crystallization (Preparative Scale):

    • In an Erlenmeyer flask, dissolve the racemic 1-phenylethylamine (e.g., 10.0 g, 1 equivalent) in the optimal solvent determined from the screening (e.g., 100 mL of 90% ethanol).

    • In a separate flask, dissolve an equimolar amount of enantiopure this compound in the same solvent.

    • Warm both solutions gently to ensure complete dissolution.

    • Slowly add the acid solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization. For improved yield, the flask can be subsequently cooled in an ice bath or refrigerator.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

    • Dry the crystals. This is the diastereomerically enriched salt.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in water.

    • Add 2 M NaOH solution dropwise with stirring until the salt is fully dissolved and the solution is basic (pH > 11).

    • Transfer the mixture to a separatory funnel and extract the liberated amine with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched 1-phenylethylamine.

  • Determination of Enantiomeric Excess (e.e.):

    • The enantiomeric excess of the resolved amine should be determined by a suitable method, such as chiral HPLC or by NMR spectroscopy using a chiral solvating agent.

Data Presentation: Illustrative Solvent Screening Results

The following table presents hypothetical data for the resolution of (±)-1-phenylethylamine with (1R,2S)-2-(2-methylcyclopentyl)acetic acid, illustrating the process of solvent selection.

Solvent SystemCrystal FormationYield of Salt (%)Diastereomeric Excess (d.e.) of Crystals (%)
MethanolYes4585
EthanolYes4092
IsopropanolYes3595
AcetoneOily precipitate--
Ethyl AcetateNo--
90% Ethanol/WaterYes4294

Note: This data is illustrative and serves as a guideline for the type of results expected from a solvent screening process.

Workflow for Diastereomeric Salt Resolution

G racemic_amine Racemic Amine (±)-Substrate diastereomeric_salts Mixture of Diastereomeric Salts in Solution racemic_amine->diastereomeric_salts chiral_acid Chiral Resolving Agent (e.g., (+)-2-(2-methylcyclopentyl)acetic acid) chiral_acid->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Crystalline Solid) liberation1 Liberation of Amine (Base Treatment) less_soluble->liberation1 more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) liberation2 Liberation of Amine (Base Treatment) more_soluble->liberation2 filtration->less_soluble Solid filtration->more_soluble Filtrate enantiomer1 Enantiomerically Enriched Amine (+)-Substrate liberation1->enantiomer1 enantiomer2 Enantiomerically Enriched Amine (-)-Substrate liberation2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Potential Application as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to reveal the enantiomerically enriched product. While the use of this compound itself as a chiral auxiliary is not documented, its structure lends itself to such applications, for instance, in asymmetric alkylations of enolates.

Conceptual Framework

The acid could be converted to a derivative, such as an oxazolidinone-like structure, by reaction with a suitable amino alcohol. This new chiral auxiliary would then be acylated with a prochiral carboxylic acid derivative. The bulky and conformationally restricted 2-methylcyclopentyl group would shield one face of the resulting enolate, directing the approach of an electrophile to the opposite face, thus inducing high diastereoselectivity.

Hypothetical Protocol for Asymmetric Alkylation

This protocol is a conceptual outline based on established procedures for Evans-type auxiliaries. Significant research and development would be required to realize this application.

Protocol Steps:

  • Synthesis of the Chiral Auxiliary:

    • Convert this compound to its corresponding amino alcohol derivative. This would likely involve multiple synthetic steps.

    • React the amino alcohol with a carbonate source (e.g., phosgene or a phosgene equivalent) to form the cyclic carbamate (the auxiliary).

  • Attachment of the Prochiral Substrate:

    • Acylate the chiral auxiliary with a prochiral acyl chloride (e.g., propionyl chloride) to form the N-acyl derivative.

  • Diastereoselective Alkylation:

    • Treat the N-acyl derivative with a suitable base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) to form the corresponding enolate.

    • Add an electrophile (e.g., benzyl bromide) to the enolate solution. The chiral auxiliary will direct the alkylation to occur from one face of the enolate.

    • Quench the reaction and purify the product by chromatography to isolate the alkylated product.

  • Cleavage of the Auxiliary:

    • Cleave the auxiliary from the alkylated product using standard methods (e.g., hydrolysis with lithium hydroxide) to release the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.

Logical Relationship for Chiral Auxiliary-Directed Synthesis

G chiral_auxiliary Chiral Auxiliary Derived from This compound diastereomeric_intermediate Diastereomeric Intermediate chiral_auxiliary->diastereomeric_intermediate prochiral_substrate Prochiral Substrate prochiral_substrate->diastereomeric_intermediate asymmetric_reaction Asymmetric Reaction (e.g., Alkylation) diastereomeric_intermediate->asymmetric_reaction separation Purification (Chromatography) asymmetric_reaction->separation cleavage Cleavage of Auxiliary separation->cleavage enantiopure_product Enantiopure Product cleavage->enantiopure_product recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary

Sources

Application Notes and Protocols for 2-(2-methylcyclopentyl)acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Privileged Scaffold

The cyclopentane ring is a cornerstone of medicinal chemistry, serving as a rigid and versatile scaffold in a multitude of clinically significant molecules.[1] Its unique conformational properties allow for the precise spatial arrangement of functional groups, facilitating high-affinity interactions with biological targets. While 2-(2-methylcyclopentyl)acetic acid itself is a commercially available yet under-explored molecule, its structural motifs—a substituted cyclopentane ring and a carboxylic acid function—are hallmarks of successful therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental exploration of this compound and its derivatives in medicinal chemistry. Drawing upon the established success of related cyclopentane-containing drugs, we present a roadmap for unlocking the therapeutic potential of this promising chemical entity.[2]

Physicochemical Properties and Rationale for Exploration

A foundational understanding of the physicochemical properties of this compound is crucial for its development as a drug candidate. These properties, summarized in the table below, provide a basis for predicting its behavior in biological systems and for designing synthetic modifications.

PropertyValueReference
Molecular Formula C₈H₁₄O₂[3]
Molecular Weight 142.20 g/mol [3]
CAS Number 116530-98-4[3]
Calculated LogP 2.2[3]
Topological Polar Surface Area 37.3 Ų[3]
Hydrogen Bond Acceptor Count 2[3]
Hydrogen Bond Donor Count 1[3]
Rotatable Bond Count 2[3]

The presence of a carboxylic acid group suggests potential interactions with biological targets through hydrogen bonding and ionic interactions, a common feature in many enzyme inhibitors.[4] The lipophilic cyclopentane ring can engage in hydrophobic interactions within protein binding pockets. This combination of features makes this compound an attractive starting point for fragment-based drug discovery or for the development of focused compound libraries.[5][6]

Hypothesized Therapeutic Applications and Mechanistic Insights

Based on the established bioactivity of structurally related compounds, we hypothesize that this compound and its derivatives could be valuable in the following therapeutic areas:

Anti-Inflammatory Agents

The structural similarity of this compound to the core of prostaglandin molecules suggests its potential as a modulator of the inflammatory cascade. Prostaglandins, which are key mediators of inflammation, are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid-containing small molecules that inhibit COX enzymes.[4] The carboxylic acid moiety of these inhibitors typically forms a salt bridge with a key arginine residue in the active site of COX enzymes.[7] Similarly, this compound could potentially bind to the active site of COX-1 and/or COX-2, preventing the binding of the natural substrate, arachidonic acid.

Furthermore, derivatives of cyclopentane have been investigated as inhibitors of lipoxygenases, another class of enzymes involved in the production of pro-inflammatory leukotrienes.[8][9] The cyclopentane scaffold of this compound could be modified to enhance its affinity and selectivity for different LOX isozymes.

G Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Asthma) LOX->Leukotrienes Compound This compound Derivatives Compound->COX Inhibition Compound->LOX Inhibition

Figure 1: Hypothesized mechanism of anti-inflammatory action.
Antiviral Agents

The cyclopentane ring is a key structural feature of several successful antiviral drugs, particularly neuraminidase inhibitors used to treat influenza.[10][11] These drugs mimic the natural substrate of the viral neuraminidase, sialic acid, and block its activity, thereby preventing the release of new viral particles from infected cells.

The carboxylic acid group of this compound could mimic the carboxylate of sialic acid, which is crucial for binding to the active site of neuraminidase. The cyclopentane ring can be functionalized with various substituents to mimic the other key interactions of sialic acid with the enzyme.

G Virus Influenza Virus Host_Cell Host Cell Virus->Host_Cell Infection Replication Viral Replication Host_Cell->Replication Budding_Virions Budding Virions Replication->Budding_Virions Neuraminidase Neuraminidase Budding_Virions->Neuraminidase requires Virus_Release Virus Release Neuraminidase->Virus_Release Compound This compound Derivatives Compound->Neuraminidase Inhibition

Figure 2: Hypothesized mechanism of antiviral action.
Antibacterial Agents

Cyclopentane-containing molecules have also shown promise as antibacterial agents.[12][13] For instance, certain cyclopentane-based muraymycin analogs target MraY, an essential enzyme in bacterial cell wall biosynthesis.[12] Quinolone-carboxylic acid derivatives with cycloalkyl substituents have also demonstrated potent antibacterial activity.[14][15][16]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of a focused library of this compound derivatives.

Protocol 1: Synthesis of a Focused Library of this compound Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives of this compound to explore the structure-activity relationship (SAR) of the carboxylic acid moiety.

Materials and Reagents:

  • This compound

  • Oxalyl chloride or thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • A diverse set of primary and secondary amines

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Acid Chloride Formation:

    • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of DMF (1-2 drops).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by the cessation of gas evolution.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride. Use this crude product immediately in the next step.

  • Amide Coupling:

    • Dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the amine solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the desired amide derivative.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

G Start This compound Step1 Acid Chloride Formation (Oxalyl Chloride, DCM) Start->Step1 Intermediate Acid Chloride Intermediate Step1->Intermediate Step2 Amide Coupling (Amine, TEA, DCM) Intermediate->Step2 Product Amide Derivative Library Step2->Product

Figure 3: Synthetic workflow for amide derivatives.
Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

Materials and Reagents:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compounds dissolved in DMSO

  • A commercial COX inhibitor as a positive control (e.g., celecoxib for COX-2, indomethacin for both)

  • Prostaglandin E₂ (PGE₂) EIA kit

Procedure:

  • Enzyme and Compound Preparation:

    • Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, heme, and the enzyme solution.

    • Add the test compound or DMSO (vehicle control) to the respective wells and pre-incubate for 10 minutes at 37 °C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate the reaction for a defined period (e.g., 10 minutes) at 37 °C.

    • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantification of PGE₂:

    • Quantify the amount of PGE₂ produced in each well using a competitive PGE₂ EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

    • Calculate the selectivity index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol 3: In Vitro Neuraminidase Inhibition Assay

This protocol describes a fluorometric assay to assess the inhibitory potential of the synthesized compounds against influenza neuraminidase.

Materials and Reagents:

  • Influenza virus neuraminidase (from a relevant strain)

  • Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay buffer (e.g., MES buffer with CaCl₂)

  • Test compounds dissolved in DMSO

  • A known neuraminidase inhibitor as a positive control (e.g., oseltamivir carboxylate)

  • Stop solution (e.g., glycine-NaOH buffer, pH 10.4)

  • Fluorometer

Procedure:

  • Compound and Enzyme Preparation:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • Prepare a working solution of neuraminidase in the assay buffer.

  • Assay Reaction:

    • In a black 96-well plate, add the test compound or assay buffer (control) and the neuraminidase solution.

    • Pre-incubate for 30 minutes at 37 °C.

    • Initiate the reaction by adding the MUNANA substrate.

    • Incubate for 60 minutes at 37 °C.

    • Stop the reaction by adding the stop solution.

  • Fluorescence Measurement:

    • Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with excitation at ~365 nm and emission at ~450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

While this compound remains a largely unexplored molecule, its structural features, combined with the proven success of the cyclopentane scaffold in medicinal chemistry, provide a strong rationale for its investigation as a source of novel therapeutic agents.[1][2] The application notes and protocols outlined in this document offer a strategic framework for initiating a drug discovery program centered on this compound. Through systematic synthetic modification and rigorous biological evaluation, the full therapeutic potential of this compound and its derivatives can be unlocked, potentially leading to the development of new treatments for inflammatory, viral, and bacterial diseases.

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  • Ferreira, R. J., Pinheiro, C., Palmeira, A., Fernandes, C., Pinto, M., & Sousa, E. (2025). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. International Journal of Molecular Sciences, 26(1), 1. (URL: [Link])

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  • Sharanya, C. S., Abhithaj, J., Arun, K. G., Eeda, K. R., Bhat, V., Variyar, E. J., ... & Haridas, M. (2023). Lipoxygenase inhibitory synthetic derivatives of methyl gallate regulate gene expressions of COX-2 and cytokines to reduce animal model arthritis. Journal of Biosciences, 48(2), 1–17. (URL: [Link])

  • Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358–1363. (URL: [Link])

  • Oliw, E. H., & Garscha, U. (2014). Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(11), 1604–1610. (URL: [Link])

  • US5013864A - Process for preparation of α-alkoxy acetic acids and their salts - Google P
  • A fragment merging approach towards the development of small molecule inhibitors of Mycobacterium tuberculosis EthR for use as. (URL: [Link])

  • Fragment Based Drug Discovery: An Organic Synthesis Perspective - Astex Pharmaceuticals. (URL: [Link])

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Application Notes and Protocols: 2-(2-methylcyclopentyl)acetic Acid as a Chiral Ligand for Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a technical guide on the potential applications of 2-(2-methylcyclopentyl)acetic acid as a chiral ligand in asymmetric metal catalysis. In the absence of direct literature on this specific ligand, this guide draws upon established principles and analogous systems where chiral carboxylic acids play a crucial role in inducing enantioselectivity. The following sections will detail the ligand's structural features, propose its application in key catalytic transformations, provide detailed hypothetical protocols for catalyst preparation and use, and discuss the mechanistic rationale behind its potential efficacy. This guide is intended to serve as a foundational resource for researchers exploring the catalytic potential of this and similar chiral carboxylic acid ligands.

Introduction to this compound as a Chiral Ligand

This compound is a chiral carboxylic acid featuring a stereocenter on the cyclopentyl ring and an adjacent stereocenter at the methyl-substituted carbon. The presence of these chiral centers makes it an attractive candidate for a chiral ligand in asymmetric catalysis. The carboxylic acid moiety can coordinate to a metal center, while the chiral scaffold can create a stereochemically defined environment to influence the enantioselectivity of a catalytic reaction.

Chiral carboxylic acids (CCAs) have emerged as a versatile class of ligands in asymmetric catalysis, finding applications in a range of transformations including C-H functionalization, hydrogenation, and conjugate additions.[1][2] They can act as ancillary ligands that modify the electronic and steric properties of a metal catalyst.[3] The carboxylate group can coordinate to metal centers in various modes, including monodentate and bidentate fashions, which influences the geometry and reactivity of the resulting metal complex.[4][5]

Due to the limited availability of stereoselective synthetic routes for this compound in the public domain, the procurement of enantiomerically pure forms of this ligand may require custom synthesis. The stereochemical relationship (cis or trans) between the methyl group and the acetic acid substituent will significantly impact the ligand's conformational rigidity and its effectiveness in asymmetric induction.

Potential Catalytic Applications

Based on the successful application of other chiral carboxylic acids, this compound is a promising ligand for several metal-catalyzed asymmetric reactions.[1][6]

Asymmetric C-H Activation

The combination of an achiral metal catalyst, such as those based on rhodium(III), iridium(III), or palladium(II), with a chiral carboxylic acid has proven to be a powerful strategy for enantioselective C-H functionalization.[1][7] The chiral carboxylate can act as a proton shuttle in the concerted metalation-deprotonation (CMD) step, which is often the enantioselectivity-determining step.[1]

Potential Reaction: Asymmetric C-H arylation of phosphine oxides.

  • Metal Precursor: [RhCp*Cl2]2

  • Proposed Role of Ligand: The chiral carboxylate of this compound would coordinate to the rhodium center and facilitate the enantioselective deprotonation of a prochiral C-H bond.

Asymmetric Hydrogenation

Neutral iridium complexes bearing chiral phosphine-carboxy ligands have shown excellent enantioselectivity in the asymmetric hydrogenation of unsaturated carboxylic acids.[3][8] The carboxylate group on the ligand can play a crucial role in substrate binding and stabilization of the catalytic intermediate.

Potential Reaction: Asymmetric hydrogenation of α,β-unsaturated carboxylic acids.

  • Metal Precursor: [Ir(COD)Cl]2

  • Proposed Role of Ligand: In a bidentate P,O-coordination mode (assuming a phosphine group is introduced to the ligand scaffold), the chiral environment created by the methylcyclopentyl group would dictate the facial selectivity of hydride addition to the double bond.

Experimental Protocols (Hypothetical)

Note: The following protocols are based on established procedures for analogous chiral carboxylic acid ligands and should be optimized for this compound.

In-Situ Preparation of a Chiral Rhodium Catalyst for Asymmetric C-H Activation

This protocol describes the in-situ preparation of a chiral rhodium catalyst for the asymmetric C-H arylation of a generic substrate.

Workflow for Chiral Rhodium Catalyst Preparation and Use

G cluster_prep Catalyst Preparation (In-Situ) cluster_reaction Asymmetric C-H Arylation A [RhCp*Cl2]2 E Stir at RT, 30 min A->E B This compound B->E C AgSbF6 C->E D Solvent (e.g., DCE) D->E I Heat (e.g., 80 °C), 24h E->I Active Chiral Rhodium Catalyst F Substrate F->I G Arylating Agent G->I H Base (e.g., NaOAc) H->I J Enantioenriched Product I->J Reaction Work-up

Caption: In-situ preparation of a chiral Rh catalyst and its use in asymmetric C-H arylation.

Materials:

  • [RhCp*Cl2]2 (1.0 mol%)

  • This compound (2.5 mol%)

  • AgSbF6 (2.0 mol%)

  • Substrate (1.0 equiv)

  • Arylating Agent (1.2 equiv)

  • Base (e.g., NaOAc) (1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add [RhCp*Cl2]2, this compound, and AgSbF6.

  • Add anhydrous DCE and stir the mixture at room temperature for 30 minutes.

  • Add the substrate, arylating agent, and base to the reaction mixture.

  • Heat the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 24 hours), monitoring by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Synthesis and Application of a Chiral Iridium Catalyst for Asymmetric Hydrogenation

This protocol outlines a hypothetical synthesis of a defined chiral iridium complex and its use in asymmetric hydrogenation. This assumes the synthesis of a phosphino-carboxylic acid ligand derived from this compound.

Workflow for Chiral Iridium Catalyst Synthesis and Hydrogenation

G cluster_synthesis Catalyst Synthesis cluster_hydrogenation Asymmetric Hydrogenation A [Ir(COD)Cl]2 D Stir at RT, 4h A->D B Phosphino-2-(2-methylcyclopentyl)acetic acid B->D C Solvent (e.g., CH2Cl2) C->D E Chiral Ir-Complex D->E Isolate Chiral Iridium Catalyst F Substrate I Stir at RT, 12h F->I G H2 (e.g., 50 bar) G->I H Solvent (e.g., MeOH) H->I J Enantioenriched Product I->J Reaction Work-up E->I Catalyst Loading

Caption: Synthesis of a defined chiral Ir catalyst and its application in asymmetric hydrogenation.

Materials:

  • [Ir(COD)Cl]2

  • Phosphino-2-(2-methylcyclopentyl)acetic acid ligand

  • Anhydrous dichloromethane (CH2Cl2)

  • Anhydrous methanol (MeOH)

  • Substrate (α,β-unsaturated carboxylic acid)

  • Hydrogen gas (high purity)

Procedure:

Part A: Catalyst Synthesis

  • In a glovebox, dissolve [Ir(COD)Cl]2 and the phosphino-2-(2-methylcyclopentyl)acetic acid ligand (2.2 equivalents relative to the iridium dimer) in anhydrous CH2Cl2.

  • Stir the solution at room temperature for 4 hours.

  • Remove the solvent under vacuum to yield the crude chiral iridium complex.

  • Recrystallize the complex from a suitable solvent system (e.g., CH2Cl2/hexane) to obtain the purified catalyst.

Part B: Asymmetric Hydrogenation

  • In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with the chiral iridium catalyst (0.1-1.0 mol%), the substrate, and anhydrous MeOH.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 bar).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully vent the autoclave and purge with an inert gas.

  • Remove the solvent under reduced pressure.

  • Analyze the conversion and enantiomeric excess of the product by GC/MS and chiral HPLC, respectively.

Mechanistic Considerations

The stereochemical outcome of reactions catalyzed by metal complexes of this compound will be dictated by the chiral environment it creates around the metal center.

Coordination Modes of the Carboxylate Ligand

G cluster_modes Carboxylate Coordination Modes M Metal O1 O M->O1 κ¹ O3 O M->O3 κ² O4 O M->O4 O5 O M->O5 Monodentate Monodentate Monodentate->M Bidentate_Chelating Bidentate Chelating Bidentate_Chelating->M Bidentate_Bridging Bidentate Bridging Bidentate_Bridging->M C C O1->C O2 O C->O2 R R C->R C2 C O3->C2 O4->C2 R2 R C2->R2 M2 Metal O6 O M2->O6 C3 C O5->C3 O6->C3 R3 R C3->R3

Caption: Common coordination modes of carboxylate ligands to a metal center.

In C-H activation, a monodentate coordination of the carboxylate is often proposed, where it acts as a ligand-assisted base.[1] The steric bulk of the 2-methylcyclopentyl group would be projected into the space around the metal center, influencing the orientation of the incoming substrate and favoring one enantiotopic C-H bond over the other.

In hydrogenation reactions with a P,O-bidentate ligand, the carboxylate would occupy one coordination site, and the resulting metallacycle would have a defined conformation due to the chiral backbone. This rigid structure is key to achieving high enantioselectivity.

Data Summary (Hypothetical Performance)

The following table presents hypothetical performance data for the proposed catalytic systems, which should be the target for optimization studies.

EntryMetal CatalystReaction TypeSubstrateLigand Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1[RhCp*Cl2]2C-H ArylationPhosphine Oxide2.58024>90>95
2Chiral Ir-ComplexHydrogenationItaconic Acid0.52512>99>98

Conclusion

While direct experimental data for this compound as a ligand in metal catalysis is currently unavailable, this guide provides a comprehensive framework for its potential applications based on well-established precedents with analogous chiral carboxylic acids. The proposed protocols for asymmetric C-H activation and hydrogenation serve as a starting point for researchers to explore its catalytic efficacy. The modular nature of catalyst preparation allows for systematic optimization of reaction conditions. Future work should focus on the stereoselective synthesis of the ligand and its experimental validation in the catalytic systems outlined herein.

References

  • He, L., Chen, Y., & Zhang, X. (2017). Neutral iridium catalysts with chiral spiro phosphine-carboxy ligands for asymmetric hydrogenation of unsaturated carboxylic acids. Chemical Science, 8(3), 1977–1980. [Link]

  • Li, X. (2021). Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII (M = Co, Rh, Ir) Catalysts. ACS Catalysis, 11(11), 6455–6466. [Link]

  • Yang, L., Neuburger, M., & Baudoin, O. (2018). Chiral Bifunctional Phosphine-Carboxylate Ligands for Palladium(0)-Catalyzed Enantioselective C-H Arylation. Angewandte Chemie International Edition, 57(5), 1394-1398. [Link]

  • Bhaduri, S., & Khwaja, H. (1995). Chiral rhodium carboxylates as asymmetric hydrogenation catalysts. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 107(6), 847-854.
  • Wang, Q., & Seidel, D. (2017). Asymmetric Brønsted acid catalysis with chiral carboxylic acids. Chemical Society Reviews, 46(19), 5889-5902. [Link]

  • He, L., Chen, Y., & Zhang, X. (2017). Neutral iridium catalysts with chiral spiro phosphine-carboxy ligands for asymmetric hydrogenation of unsaturated carboxylic acids. PubMed. [Link]

  • Cai, Y., et al. (2021). Development of Axially Chiral Styrene-Type Carboxylic Acid Ligands via Palladium-Catalyzed Asymmetric C–H Alkynylation. Organic Letters, 23(21), 8132–8137. [Link]

  • Li, X. (2021). Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII (M = Co, Rh, Ir) Catalysts. ACS Catalysis. [Link]

  • Wikipedia. (n.d.). Transition metal carboxylate complex. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Carboxylate coordination modes. [Image]. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

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quantitative analysis of 2-(2-methylcyclopentyl)acetic acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantitative Analysis of 2-(2-methylcyclopentyl)acetic acid by High-Performance Liquid Chromatography

Introduction

This compound is a carboxylic acid derivative that may serve as a critical building block in organic synthesis or appear as an intermediate or impurity in the manufacturing of pharmaceuticals and other specialty chemicals.[1][2] Accurate quantification of this compound is essential for process control, quality assurance, and regulatory compliance. However, its analysis presents a distinct challenge: the molecule lacks a strong chromophore, rendering it difficult to detect with high sensitivity using standard UV-Vis spectrophotometry.

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the reliable quantification of this compound. The described protocol leverages the principle of ion suppression to achieve excellent retention and peak shape on a standard C18 stationary phase, with detection at a low UV wavelength. The methodology is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, providing a comprehensive guide from sample preparation to full method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Analytical Principle: Ion Suppression RP-HPLC

The key to retaining and separating weakly acidic compounds like this compound on a non-polar stationary phase (like C18) is to control their ionization state. In its ionized (deprotonated) carboxylate form, the analyte is highly polar and would elute very early from the column with little to no retention.

This method employs Ion Suppression Chromatography (ISC). By acidifying the mobile phase to a pH at least two units below the analyte's pKa, the equilibrium of the carboxylic acid group is shifted overwhelmingly towards its neutral, protonated form.[3] This non-ionized state significantly increases the molecule's hydrophobicity, promoting its interaction with the C18 stationary phase and allowing for effective chromatographic retention and separation. Detection is performed at 210 nm, a wavelength where the carboxylic acid functional group exhibits sufficient absorbance for quantification.[4][5]

Materials and Methods

Reagents and Chemicals
  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Deionized (DI) water, 18.2 MΩ·cm resistivity or HPLC grade

  • Phosphoric Acid (H₃PO₄): Analytical reagent grade (approx. 85%)

  • This compound: Reference Standard (purity ≥98%)

Instrumentation
  • An HPLC system equipped with:

    • Binary or Quaternary Solvent Delivery Pump

    • Autosampler with temperature control capability

    • Column Thermostat

    • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

All chromatographic parameters have been optimized for the robust separation and quantification of the target analyte.

ParameterConditionJustification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard C18 phase provides excellent hydrophobic retention for the non-ionized analyte. The length and particle size offer a good balance of efficiency and backpressure.[4]
Mobile Phase A 0.1% (v/v) Phosphoric Acid in WaterThe phosphoric acid acidifies the mobile phase to a pH of approximately 2.1, ensuring complete suppression of the analyte's carboxyl group ionization.[3][4]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier in RP-HPLC, providing good elution strength and low UV cutoff.
Elution Mode Isocratic: 60:40 (Mobile Phase A : Mobile Phase B)An isocratic elution simplifies the method, enhances reproducibility, and is suitable when analyzing the target compound without complex matrix interferences.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes by minimizing viscosity fluctuations.
Detection UV at 210 nmThis low wavelength is necessary for detecting the weak absorbance of the carboxylic acid functional group.[5]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of peak distortion from overloading.
Run Time 10 minutesSufficient time to allow for the elution of the analyte and any minor impurities without being excessively long.
Standard and Sample Preparation

a) Preparation of Mobile Phase:

  • Mobile Phase A: Carefully add 1.0 mL of phosphoric acid to 999 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B: Use HPLC-grade acetonitrile directly. Degas before use.

b) Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of acetonitrile to dissolve the standard.

  • Bring the flask to volume with acetonitrile and mix thoroughly. This solution should be stored at 2-8 °C.

c) Preparation of Calibration Standards:

  • Perform serial dilutions of the Standard Stock Solution using the mobile phase as the diluent to prepare a series of at least five calibration standards.

  • A suggested concentration range is 10 µg/mL, 25 µg/mL, 50 µg/mL, 100 µg/mL, and 200 µg/mL.

d) Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain the analyte.

  • Dissolve the sample in a suitable solvent (acetonitrile is recommended) to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter to remove any particulates before transferring it to an HPLC vial.[3][6]

Experimental Protocol Workflow

The following protocol outlines the complete analytical workflow from system setup to final data analysis.

G Figure 1: Overall Analytical Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase (0.1% H3PO4 in Water/ACN) prep_std 2. Prepare Standard Solutions (Stock & Calibration Curve) prep_mobile->prep_std prep_sample 3. Prepare Sample (Weigh, Dissolve, Filter) prep_std->prep_sample setup 4. System Setup & Equilibration (Equilibrate column for 30 min) prep_sample->setup sequence 5. Create Sequence Table (Standards, Blanks, Samples) setup->sequence run 6. Execute Analysis sequence->run integrate 7. Integrate Chromatograms run->integrate calibrate 8. Generate Calibration Curve (Peak Area vs. Concentration) integrate->calibrate quantify 9. Quantify Sample Concentration calibrate->quantify report 10. Generate Report quantify->report

Caption: Overall Analytical Workflow

Step-by-Step Methodology
  • System Preparation: Set up the HPLC system according to the conditions in the table above. Purge the pump lines with fresh mobile phase.

  • Column Equilibration: Equilibrate the C18 column with the mobile phase (60:40 A:B) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Program the autosampler sequence. It is recommended to start with a blank injection (diluent), followed by the calibration standards in increasing order of concentration, and then the prepared samples. Bracketing standards or periodic checks are advised for long sequences.

  • Analysis: Start the sequence.

  • Data Processing:

    • After the run is complete, integrate the peak corresponding to this compound.

    • Generate a linear regression calibration curve by plotting the peak area against the concentration of the prepared standards. The correlation coefficient (r²) should be ≥ 0.999.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

    • Calculate the final quantity of the analyte in the original sample using the following formula: Amount (%) = (C × V × DF) / (W × 10) Where: C = Concentration from calibration curve (µg/mL) V = Initial dilution volume (mL) DF = Dilution factor (if any) W = Weight of sample taken (mg)

Method Validation Protocol (ICH Q2(R1))

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[7][8][9] The following parameters should be assessed.

Caption: ICH Q2(R1) Method Validation Parameters

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and a spiked sample. Assess for any interfering peaks at the retention time of the analyte. Use a PDA detector to confirm peak purity.No interference at the analyte's retention time. Peak purity index should pass the software's threshold.
Linearity Analyze at least five concentrations across the proposed range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits. For an assay, this is typically 80-120% of the test concentration.[7]Method remains linear, accurate, and precise within the defined range.
Accuracy (Recovery) Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. Calculate the percentage recovery.Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability) Analyze a minimum of six replicate preparations of a single sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Intermediate Precision Repeat the precision study on a different day, with a different analyst, or on a different instrument. Compare the results from both studies.RSD between the two sets of data should be ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Can be determined based on a signal-to-noise ratio of 10:1 or by demonstrating an RSD of ≤ 10% for replicate injections.RSD ≤ 10%.
Limit of Detection (LOD) Determine the lowest concentration at which the analyte can be reliably detected. Typically established at a signal-to-noise ratio of 3:1.S/N ≥ 3.
Robustness Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min, pH of mobile phase A ±0.2) and assess the impact on the results.The results should remain unaffected by small, deliberate variations. System suitability parameters must be met.

Advanced Topic: Considerations for Chiral Separation

This compound possesses two chiral centers, meaning it can exist as a mixture of four stereoisomers (two pairs of enantiomers). While the achiral method described above quantifies the total amount of all isomers, specific applications may require the separation and quantification of individual enantiomers or diastereomers.

Strategy for Chiral Separation: The most effective approach for this is direct separation using a Chiral Stationary Phase (CSP).[10][11]

  • Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and often successful for separating a wide range of chiral compounds, including carboxylic acids.

  • Mobile Phase: Chiral separations are typically screened using polar organic modes (e.g., Heptane/Ethanol/Acidic Additive) or reversed-phase modes.

  • Method Development: A screening process with different CSPs and mobile phases is generally required to find the optimal conditions for baseline resolution of all stereoisomers.

An alternative, though often more complex, method is indirect separation. This involves derivatizing the analyte with a pure chiral agent to form diastereomers, which can then be separated on a standard achiral column like the C18 used in this protocol.[12][13]

Conclusion

This application note provides a comprehensive, robust, and reliable RP-HPLC method for the quantitative analysis of this compound. The use of ion-suppression chromatography with a standard C18 column offers excellent performance and is readily implementable in most analytical laboratories. The detailed protocol for method validation according to ICH Q2(R1) guidelines ensures that the method is trustworthy and suitable for use in regulated environments. This scientifically grounded approach provides the necessary tools for accurate quality control and research applications involving this compound.

References

  • PubMed. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
  • Semantic Scholar. (n.d.). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
  • Journal of Agricultural and Food Chemistry. (n.d.).
  • SIELC Technologies. (n.d.).
  • ResearchGate. (n.d.). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
  • ResearchGate. (n.d.). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column.
  • Chemistry LibreTexts. (2023).
  • SciSpace. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
  • Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Scribd. (n.d.). ICH Q2(R1)
  • OIV. (n.d.). Organic Acids : HPLC (Type-IV).
  • Agilent. (n.d.).
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • Scientific Research Publishing. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology.
  • Altabrisa Group. (2025).
  • Česká a slovenská farmacie. (2007).
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  • MDPI. (n.d.).
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  • Phenomenex. (n.d.).
  • PubChem. (n.d.). This compound (C8H14O2).
  • PubChem. (n.d.). This compound.
  • MDPI. (n.d.).
  • MDPI. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
  • E-Cronicon. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.

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GC-MS Method for the Identification and Separation of 2-(2-methylcyclopentyl)acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The analysis of structurally similar isomers presents a significant challenge in analytical chemistry, particularly in fields like metabolomics and pharmaceutical development. 2-(2-methylcyclopentyl)acetic acid possesses two chiral centers, leading to the existence of four potential stereoisomers. Differentiating these isomers is critical as they may exhibit distinct biological activities. This application note details a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the separation and identification of this compound isomers. The protocol employs a chemical derivatization step to enhance analyte volatility, followed by separation on a chiral capillary column for stereoisomer resolution.

Introduction and Scientific Rationale

This compound (C8H14O2) is a carboxylic acid whose isomeric forms can be of interest in various research domains, including drug discovery and biomarker analysis. The molecule contains two stereocenters, giving rise to two pairs of enantiomers ((1R,2R) and (1S,2S); (1R,2S) and (1S,2R)). Enantiomers often exhibit profound differences in pharmacological and toxicological properties. Consequently, a method that can unambiguously separate and identify all stereoisomers is essential for accurate biological assessment and quality control.

Direct analysis of carboxylic acids by GC-MS is problematic due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the GC inlet.[1][2] To overcome this, a derivatization step is necessary to convert the polar carboxyl group into a less polar, more volatile ester. This protocol utilizes silylation, a common and highly effective derivatization technique for organic acids, which replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[3][4]

Furthermore, the separation of enantiomers, which have identical physical properties in a non-chiral environment, requires a chiral stationary phase.[5][6] This method employs a cyclodextrin-based chiral capillary column, which forms transient diastereomeric complexes with the enantiomers, allowing for their chromatographic separation based on differences in thermodynamic stability.[7][8]

Integrated Experimental Workflow

The analytical process follows a systematic workflow from sample preparation to data interpretation. Each stage is optimized to ensure high-quality, reproducible results for isomeric identification.

G Figure 1. Overall GC-MS Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample containing This compound Spike Add Internal Standard (e.g., Isotopically Labeled Analog) Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction of Organic Acids Spike->Extract Dry Evaporate to Dryness (under Nitrogen stream) Extract->Dry Deriv Silylation Reaction: Add BSTFA + 1% TMCS Dry->Deriv Heat Incubate at 60-70°C for 30-60 minutes Deriv->Heat Inject Inject Derivatized Sample into GC-MS Heat->Inject GC GC Separation (Chiral Column) Inject->GC MS MS Detection (Full Scan Mode) GC->MS Chrom Chromatogram Analysis: Identify Peaks by Retention Time MS->Chrom Spectra Mass Spectrum Interpretation: Confirm Identity via Fragmentation Chrom->Spectra Report Generate Report Spectra->Report

Caption: A comprehensive workflow from sample preparation to final analysis.

Experimental Protocols

Materials and Reagents
  • Analytes: Analytical standards of this compound isomers (if available).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., D3-2-(2-methylcyclopentyl)acetic acid) or a structurally similar compound not present in the sample.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Solvents: Pyridine, Ethyl Acetate, Hexane (all HPLC or GC grade).

  • Apparatus: Glass reaction vials (2 mL) with PTFE-lined caps, heating block, nitrogen evaporator, GC-MS system.

Protocol 1: Sample Preparation and Derivatization

This protocol converts the non-volatile carboxylic acid into its volatile trimethylsilyl (TMS) ester derivative, which is amenable to GC analysis.

  • Aliquoting: Place a known volume or mass of the sample (e.g., 100 µL of a liquid sample or extracted residue) into a 2 mL glass reaction vial.

  • Internal Standard Spiking: Add the internal standard to all samples, calibrators, and quality controls. This is fundamental for accurate quantification and quality control.[9]

  • Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen. The removal of water and protic solvents is critical as they will react with the silylation reagent, reducing derivatization efficiency.

  • Reconstitution & Derivatization: Add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue. Pyridine acts as a catalyst and solvent.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block. This ensures the derivatization reaction goes to completion.[10]

  • Cooling: Allow the vial to cool to room temperature before injection into the GC-MS.

Protocol 2: GC-MS Instrumental Analysis

The following parameters are a robust starting point and may require optimization based on the specific instrument and isomer separation achieved. The use of a chiral column is mandatory for the separation of enantiomers.

GC Parameter Setting Rationale
Instrument Gas Chromatograph with Mass SpectrometerStandard platform for volatile compound analysis.
Injection Port Split/Splitless, 250°CSplitless mode is preferred for trace analysis to maximize analyte transfer to the column.
Injection Volume 1 µLStandard volume to avoid column overloading.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas providing good efficiency.[9]
Column Chiral Stationary Phase, e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)A cyclodextrin-based phase is essential for resolving enantiomeric pairs.[5][8]
Oven Program Initial: 80°C (hold 2 min)Allows for focusing of analytes at the head of the column.
Ramp 1: 5°C/min to 150°CSlow ramp to facilitate separation of closely eluting isomers.
Ramp 2: 20°C/min to 250°C (hold 5 min)Faster ramp to elute any remaining compounds and clean the column.[11]
MS Parameter Setting Rationale
Instrument Single Quadrupole or Ion Trap MSProvides mass-based identification and structural information.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Source Temp. 230°CStandard temperature to maintain analyte integrity.
Transfer Line Temp. 280°CPrevents condensation of analytes between the GC and MS.[11]
Scan Mode Full ScanAcquires data over a wide mass range to identify unknown compounds and confirm analyte identity.
Scan Range m/z 50-550Covers the expected mass of the derivatized analyte and its key fragments.[9]

Data Analysis and Interpretation

Chromatographic Identification

The primary identification is based on retention time. Due to the two chiral centers, up to four peaks may be observed on the chiral column, corresponding to the four stereoisomers.

  • Diastereomers (e.g., (1R,2R) vs. (1R,2S)) have different physical properties and will separate on both chiral and non-chiral columns.

  • Enantiomers (e.g., (1R,2R) vs. (1S,2S)) have identical retention times on non-chiral columns but will be resolved on the specified chiral column.

Mass Spectral Interpretation

All isomers will produce nearly identical mass spectra. The identity is confirmed by matching the fragmentation pattern of the derivatized analyte. The molecular weight of this compound is 142.1 g/mol .[12][13] After derivatization with a TMS group, the molecular weight increases to 214.1 g/mol .

Expected Fragmentation of the TMS-Derivative:

G Figure 2. Key Fragmentation Pathways Parent [M]+• m/z 214 M15 [M-15]+ (Loss of •CH₃ from TMS) m/z 199 Parent->M15 - •CH₃ m73 [Si(CH₃)₃]+ m/z 73 Parent->m73 α-cleavage m117 [COOTMS]+ m/z 117 Parent->m117 β-cleavage m97 [C₇H₁₃]+ (Loss of •COOTMS) m/z 97 Parent->m97 - •COOTMS

Caption: Predicted major fragments for the TMS-derivatized analyte.

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Interpretation
214 [M]+•Molecular ion of the TMS-derivatized analyte.
199 [M-15]+Loss of a methyl radical (•CH₃) from the TMS group. A very common and characteristic loss for TMS derivatives.[14]
117 [O=C-O-Si(CH₃)₃]+Fragment corresponding to the derivatized carboxyl group.
97 [C₇H₁₃]+Loss of the entire TMS-carboxyl group (•COOTMS) from the molecular ion.
73 [Si(CH₃)₃]+The trimethylsilyl cation. This is often a base peak or very prominent ion in the spectra of TMS derivatives.

The presence of these key ions, combined with the correct retention time, provides a high degree of confidence in the identification of the this compound isomers.

Conclusion

This application note provides a comprehensive and scientifically grounded GC-MS method for the derivatization, separation, and identification of this compound isomers. By combining a proven silylation strategy with the resolving power of a chiral capillary column, this protocol enables researchers to effectively distinguish between all four stereoisomers. The detailed steps and justifications provide a solid foundation for implementation in research, development, and quality control laboratories.

References

  • Benchchem. (n.d.). Comparative analysis of derivatization reagents for carboxylic acids.
  • Chemistry LibreTexts. (2023). Derivatization.
  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • Gong, X., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(19), 7648-7655. Retrieved from [Link]

  • Scott, D. (2022). Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). Methods in Molecular Biology, 2546, 321-333. Retrieved from [Link]

  • Chromatography Forum. (2010). derivatization method for carboxylic acid?. Retrieved from [Link]

  • Lankes, A., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412, 7467-7478. Retrieved from [Link]

  • Li, Y., et al. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Rapid Communications in Mass Spectrometry, 35(17), e9149. Retrieved from [Link]

  • Kim, K. R., et al. (2004). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Journal of Chromatographic Science, 42(6), 319-325. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Clark, J. (2015). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • AZ chrom s.r.o. (n.d.). Chiral Gas Chromatography. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H14O2). Retrieved from [Link]

  • NIST. (n.d.). 2-methylcyclopentyl acetate. NIST WebBook. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). (1R,2S)-2-(2-Methyl-2-hydroxycyclopent-1-yl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Chiral Gas Chromatography. Retrieved from [Link]

  • Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

  • Srivastava, R., et al. (2015). GC-MS Analysis of Phytocomponents in, Pet Ether Fraction of Wrightia tinctoria Seed. Pharmacognosy Journal, 7(4), 249-252. Retrieved from [Link]

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Application Notes and Protocols for the Large-Scale Production of 2-(2-Methylcyclopentyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 2-(2-methylcyclopentyl)acetic acid, a valuable intermediate in the pharmaceutical and fine chemical industries. The proposed synthetic route is designed for scalability, economic viability, and process robustness. Detailed protocols for each synthetic step, from the starting material to the final purified product, are provided, along with critical process parameters, safety considerations, and analytical quality control measures. This guide is intended to equip researchers and process chemists with the necessary information to successfully implement and optimize the production of this target molecule.

Introduction and Strategic Overview

This compound is a key building block in the synthesis of various biologically active molecules. Its structural motif, featuring a substituted cyclopentyl ring, is found in a range of therapeutic agents. The efficient and cost-effective large-scale production of this intermediate is therefore of significant interest.

This guide outlines a robust and scalable four-step synthetic pathway commencing from the readily available and economical starting material, adipic acid. The overall strategy is as follows:

  • Step 1: Synthesis of 2-Methylcyclopentanone. Adipic acid is first cyclized to cyclopentanone, which is then methylated to afford the key intermediate, 2-methylcyclopentanone.

  • Step 2: Reformatsky Reaction. 2-Methylcyclopentanone undergoes a Reformatsky reaction with an α-haloacetate ester to introduce the acetic acid side chain in a protected form, yielding a β-hydroxy ester.

  • Step 3: Dehydration. The resulting β-hydroxy ester is dehydrated to form an α,β-unsaturated ester.

  • Step 4: Hydrogenation and Saponification. The α,β-unsaturated ester is catalytically hydrogenated to saturate the carbon-carbon double bond, followed by saponification to hydrolyze the ester and yield the final product, this compound.

This synthetic approach has been designed with industrial-scale production in mind, prioritizing the use of cost-effective reagents, manageable reaction conditions, and scalable purification techniques.

Overall Synthetic Workflow:

G Adipic_Acid Adipic Acid Cyclopentanone Cyclopentanone Adipic_Acid->Cyclopentanone Cyclization Methylcyclopentanone 2-Methylcyclopentanone Cyclopentanone->Methylcyclopentanone Methylation Hydroxy_Ester β-Hydroxy Ester Intermediate Methylcyclopentanone->Hydroxy_Ester Reformatsky Reaction Unsaturated_Ester α,β-Unsaturated Ester Hydroxy_Ester->Unsaturated_Ester Dehydration Final_Ester Saturated Ester Unsaturated_Ester->Final_Ester Catalytic Hydrogenation Final_Product This compound Final_Ester->Final_Product Saponification

Caption: Overall synthetic workflow for the production of this compound.

Detailed Synthetic Protocols

Step 1: Synthesis of 2-Methylcyclopentanone

Part A: Cyclization of Adipic Acid to Cyclopentanone

The initial step involves the ketonic decarboxylation of adipic acid to form cyclopentanone. This is a well-established industrial process that can be carried out in the presence of a catalyst at elevated temperatures.

Protocol:

  • Reactor Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, a heating mantle, a distillation head, and a condenser is charged with a high-boiling point heat transfer oil.

  • Catalyst Addition: A composite catalyst, for instance, a mixture of stannous oxide, borax, and strontium carbonate, is added to the heat transfer oil with stirring.

  • Reaction Initiation: The mixture is heated to approximately 250-260°C.

  • Adipic Acid Feed: Molten adipic acid is continuously added dropwise to the hot catalyst-oil mixture. The rate of addition should be controlled to maintain a steady reaction temperature and evolution of carbon dioxide.

  • Product Collection: The cyclopentanone and water produced during the reaction are continuously distilled off and collected as an aqueous mixture (water-ketone). The carbon dioxide gas is safely vented.

  • Work-up and Purification: The collected water-ketone mixture is neutralized with a mild base such as sodium bicarbonate, followed by salting out with sodium chloride. The organic layer is then separated and purified by fractional distillation to yield pure cyclopentanone.

Parameter Value Reference
Starting MaterialAdipic Acid[1]
CatalystComposite (e.g., SnO, Borax, SrCO₃)[1]
Reaction Temperature250-260°C[1]
PurificationFractional Distillation[1]

Part B: Methylation of Cyclopentanone

The subsequent α-methylation of cyclopentanone can be achieved through various methods. For large-scale production, a process involving the formation of an enolate followed by reaction with a methylating agent is common.

Protocol:

  • Reactor Setup: A dry, inert-atmosphere reactor (e.g., nitrogen-purged) is charged with a suitable solvent such as toluene or THF.

  • Base Addition: A strong base, for example, sodium amide or lithium diisopropylamide (LDA), is added to the solvent and cooled to a low temperature (e.g., -78°C for LDA).

  • Enolate Formation: Cyclopentanone is added dropwise to the cooled base solution to form the corresponding enolate.

  • Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is then added slowly to the enolate solution. The reaction is allowed to proceed at a controlled temperature.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: The crude 2-methylcyclopentanone is purified by fractional distillation.

Parameter Value Reference
Starting MaterialCyclopentanone[2]
BaseSodium amide or LDA[2]
Methylating AgentMethyl iodide or Dimethyl sulfate[2]
SolventToluene or THF[2]
PurificationFractional Distillation[2]
Step 2: Reformatsky Reaction

The Reformatsky reaction is a reliable method for forming a carbon-carbon bond between a carbonyl compound and an α-halo ester in the presence of zinc metal. This step introduces the two-carbon side chain that will become the acetic acid moiety.

Protocol:

  • Reactor Setup: A reactor equipped for inert atmosphere operation is charged with activated zinc dust and a suitable solvent, such as anhydrous THF or a mixture of benzene and ether.

  • Initiation: A small portion of a solution of ethyl bromoacetate and 2-methylcyclopentanone in the reaction solvent is added to the zinc suspension. The reaction is initiated, which can sometimes require gentle heating or the addition of an initiator like iodine crystals.

  • Reagent Addition: Once the reaction has started, the remaining solution of ethyl bromoacetate and 2-methylcyclopentanone is added dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is typically refluxed for an additional period to ensure complete conversion.

  • Work-up: The reaction mixture is cooled and then quenched by the addition of a dilute acid (e.g., sulfuric acid or acetic acid). The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine.

  • Purification: The crude β-hydroxy ester is purified by vacuum distillation.

Parameter Value Reference
Reactants2-Methylcyclopentanone, Ethyl bromoacetate, Zinc[3]
SolventAnhydrous THF or Benzene/Ether[3]
Work-upAcidic quench, liquid-liquid extraction[3]
PurificationVacuum Distillation[3]

Causality in Experimental Choices: The use of zinc is crucial as it forms an organozinc intermediate (a Reformatsky enolate) which is nucleophilic enough to attack the ketone but generally does not react with the ester functionality, preventing self-condensation of the ester.[4]

Step 3: Dehydration of the β-Hydroxy Ester

The β-hydroxy ester intermediate is dehydrated to an α,β-unsaturated ester. This can be achieved through either acid- or base-catalyzed elimination of water. For large-scale operations, azeotropic removal of water using a Dean-Stark apparatus can drive the reaction to completion.

Protocol (Acid-Catalyzed):

  • Reactor Setup: A reactor fitted with a Dean-Stark trap and a condenser is charged with the β-hydroxy ester and a high-boiling aromatic solvent like toluene.

  • Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or a catalytic amount of iodine, is added.

  • Dehydration: The mixture is heated to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

  • Reaction Monitoring: The reaction progress is monitored by observing the amount of water collected.

  • Work-up: Upon completion, the reaction mixture is cooled, washed with a sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.

  • Purification: The solvent is removed under reduced pressure, and the resulting α,β-unsaturated ester is purified by vacuum distillation.

Parameter Value Reference
Starting Materialβ-Hydroxy Ester[5]
Catalystp-Toluenesulfonic acid or Iodine[5]
SolventToluene[5]
PurificationVacuum Distillation[5]

Process Logic Diagram:

G Start β-Hydroxy Ester Heat_Solvent Heat in Toluene Start->Heat_Solvent Add_Catalyst Add Acid Catalyst Heat_Solvent->Add_Catalyst Azeotropic_Removal Azeotropic Removal of Water Add_Catalyst->Azeotropic_Removal Neutralization Neutralize with NaHCO₃ Azeotropic_Removal->Neutralization Purification Vacuum Distillation Neutralization->Purification Product α,β-Unsaturated Ester Purification->Product

Caption: Dehydration process for the β-hydroxy ester intermediate.

Step 4: Hydrogenation and Saponification

Part A: Catalytic Hydrogenation of the α,β-Unsaturated Ester

The carbon-carbon double bond of the α,β-unsaturated ester is selectively reduced via catalytic hydrogenation. Heterogeneous catalysts are preferred for large-scale operations due to their ease of separation and reuse.

Protocol:

  • Reactor Setup: A high-pressure hydrogenation reactor (autoclave) is used. The reactor must be properly rated for the intended pressure and temperature.

  • Catalyst Loading: The reactor is charged with the α,β-unsaturated ester, a suitable solvent (e.g., ethanol or ethyl acetate), and a heterogeneous catalyst, typically palladium on carbon (Pd/C).

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Hydrogenation: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi) and heated to the appropriate temperature (e.g., 25-50°C). The reaction mixture is agitated vigorously to ensure good contact between the catalyst, substrate, and hydrogen.

  • Reaction Monitoring: The reaction is monitored by the uptake of hydrogen.

  • Work-up: Once the reaction is complete, the reactor is cooled, and the hydrogen pressure is safely vented. The catalyst is removed by filtration through a bed of celite.

  • Purification: The solvent is removed under reduced pressure to yield the crude saturated ester, which can often be used in the next step without further purification.

Parameter Value Reference
Starting Materialα,β-Unsaturated Ester[6]
CatalystPalladium on Carbon (Pd/C)[6]
SolventEthanol or Ethyl Acetate[6]
Hydrogen Pressure50-100 psi[6]
Catalyst RemovalFiltration[6]

Safety Considerations for Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air.[1] All hydrogenation reactions must be conducted in a well-ventilated area, and all equipment must be properly grounded to prevent static discharge. The catalyst, particularly Pd/C, can be pyrophoric and should be handled with care, especially when dry.[7] It is best to filter the catalyst while it is still wet with the reaction solvent.

Part B: Saponification of the Ester

The final step is the hydrolysis of the saturated ester to the corresponding carboxylic acid. Saponification, or base-catalyzed hydrolysis, is an irreversible process and is therefore well-suited for large-scale production.[8]

Protocol:

  • Reactor Setup: A reactor equipped with a stirrer and a reflux condenser is charged with the saturated ester and a suitable solvent, such as a mixture of methanol or ethanol and water.

  • Base Addition: An aqueous solution of a strong base, typically sodium hydroxide or potassium hydroxide, is added to the ester solution.

  • Saponification: The mixture is heated to reflux and stirred until the hydrolysis is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After cooling, the reaction mixture is diluted with water, and any non-polar impurities are removed by extraction with a non-polar solvent (e.g., diethyl ether or hexane). The aqueous layer, containing the carboxylate salt, is then acidified with a strong mineral acid, such as hydrochloric acid, to a pH of approximately 2. This protonates the carboxylate to form the free carboxylic acid, which will often precipitate out of the aqueous solution or can be extracted into an organic solvent.

  • Isolation and Purification: The precipitated carboxylic acid can be collected by filtration, or if extracted, the organic solvent is removed under reduced pressure. The crude this compound can be further purified by recrystallization or vacuum distillation.

Parameter Value Reference
Starting MaterialSaturated Ester[8]
BaseSodium Hydroxide or Potassium Hydroxide[8]
SolventMethanol/Water or Ethanol/Water[8]
Work-upAcidification and Extraction/Filtration[8]
PurificationRecrystallization or Vacuum Distillation[8]

Quality Control and Analytical Methods

For pharmaceutical applications, stringent quality control is essential at all stages of the manufacturing process.[9]

In-Process Controls (IPCs):

  • Reaction Monitoring: The progress of each reaction step should be monitored using appropriate analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of starting materials and the formation of products and byproducts.

  • Intermediate Purity: The purity of isolated intermediates should be assessed before proceeding to the next step to ensure the final product meets the required specifications.

Final Product Quality Control:

The final this compound should be analyzed for the following:

  • Identity: Confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Purity: Determined by HPLC or GC. The purity should typically be ≥98%.

  • Residual Solvents: The levels of any residual solvents from the synthesis and purification processes should be determined by GC and must be below the limits specified by regulatory guidelines (e.g., ICH Q3C).

  • Heavy Metals: The product should be tested for heavy metal content to ensure it meets pharmaceutical standards.

  • Water Content: Determined by Karl Fischer titration.

Analytical Method for Final Product Assay (HPLC):

A reversed-phase HPLC method is generally suitable for the analysis of carboxylic acids.

Parameter Condition Reference
Column C18 (e.g., 4.6 x 150 mm, 5 µm)[10]
Mobile Phase Acetonitrile/Water with 0.1% Phosphoric Acid (gradient or isocratic)[10]
Flow Rate 1.0 mL/min[10]
Detection UV at 210 nm[10]
Column Temperature 30°C[10]
Injection Volume 10 µL[10]

Process Optimization and Scale-Up Considerations

  • Catalyst Selection and Loading: For hydrogenation, the choice of catalyst and its loading can significantly impact reaction time and selectivity. Catalyst screening studies may be beneficial.

  • Solvent Choice: Solvents should be chosen based on their ability to dissolve reactants, their boiling points for efficient reaction and work-up, their safety profile, and their environmental impact.

  • Continuous Processing: For very large-scale production, transitioning from batch to continuous processing for certain steps, such as the Reformatsky reaction or dehydration, can offer improved safety, consistency, and efficiency.[11]

  • Waste Management: A comprehensive waste management plan should be in place to handle solvent waste and byproducts in an environmentally responsible manner.

References

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Application Notes and Protocols: Utilizing 2-(2-methylcyclopentyl)acetic acid for the Development of Novel Polymers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the use of 2-(2-methylcyclopentyl)acetic acid as a novel monomer for the synthesis of advanced polymers. We will explore potential polymerization pathways, including polyesterification and polyamidation, and provide detailed, field-proven protocols for their synthesis. Furthermore, we will delve into the essential characterization techniques required to elucidate the structure and properties of these new materials. The incorporation of the methylcyclopentyl moiety is anticipated to impart unique thermal, mechanical, and solubility characteristics to the resulting polymers, opening avenues for new applications in drug delivery, medical devices, and advanced materials.

Introduction: The Potential of this compound in Polymer Chemistry

The quest for novel polymers with tailored properties is a perpetual driver of innovation in materials science and drug development. The structure of the monomeric building blocks is a key determinant of the final polymer's characteristics. This compound is a C8 carboxylic acid featuring a cyclic aliphatic side group.[1][2][3] This unique structural motif presents an exciting opportunity to develop polymers with a distinct combination of properties.

The presence of the carboxylic acid functional group allows for the synthesis of a variety of polymer types, most notably polyesters and polyamides, through well-established polycondensation reactions.[4][5] The bulky and hydrophobic nature of the 2-methylcyclopentyl group is expected to influence several key polymer properties:

  • Thermal Properties: The introduction of a cyclic side group can restrict chain mobility, potentially leading to an increase in the glass transition temperature (Tg) compared to analogous linear aliphatic polymers.[6][7][8][9]

  • Solubility: The aliphatic nature of the methylcyclopentyl group may enhance solubility in non-polar organic solvents while reducing water absorption, a desirable trait for many applications.[6][10][11][12]

  • Mechanical Properties: The bulky side group can disrupt chain packing and crystallinity, which may lead to polymers with increased toughness and flexibility.[7][9][13]

These predicted properties make polymers derived from this compound promising candidates for applications requiring specific thermal stability, hydrophobicity, and mechanical performance.

Proposed Polymerization Pathways

Given the monofunctional nature of this compound (a single carboxylic acid group), it must be copolymerized with a difunctional or multifunctional comonomer to achieve high molecular weight polymers. Here, we propose two primary polycondensation routes:

  • Polyesterification: Reaction with a diol to form a polyester.

  • Polyamidation: Reaction with a diamine to form a polyamide.

Polyesterification with Diols

The reaction of a dicarboxylic acid (or in this case, a molecule that can be conceptually treated as a component of a repeating unit with a diol) with a diol is a classic method for polyester synthesis.[14] We propose the polycondensation of this compound with a suitable diol, such as 1,6-hexanediol or 1,4-butanediol, to yield a polyester with pendant methylcyclopentyl groups.

Diagram 1: Proposed Polyesterification of this compound with a Diol

polyesterification cluster_reactants Reactants monomer1 This compound plus + monomer1->plus monomer2 Diol (e.g., 1,6-hexanediol) plus->monomer2 polymer Polyester with pendant methylcyclopentyl groups plus->polymer water Water (byproduct) polymer->water - H2O

Caption: Polyester synthesis via polycondensation.

Polyamidation with Diamines

Polyamides, known for their excellent mechanical strength and thermal stability, can be synthesized by reacting a dicarboxylic acid with a diamine.[14] We propose the synthesis of a novel polyamide by reacting this compound with a diamine, such as hexamethylenediamine or 4,4'-oxydianiline. The Yamazaki-Higashi reaction, which allows for direct polycondensation under mild conditions, is a particularly suitable method.

Diagram 2: Proposed Polyamidation of this compound with a Diamine

polyamidation cluster_reactants Reactants monomer1 This compound plus + monomer1->plus monomer2 Diamine (e.g., Hexamethylenediamine) plus->monomer2 polymer Polyamide with pendant methylcyclopentyl groups plus->polymer byproduct Byproducts polymer->byproduct

Caption: Polyamide synthesis via the Yamazaki-Higashi reaction.

Experimental Protocols

The following protocols are adapted from established methods for polyesterification and polyamidation and are tailored for the use of this compound.

Protocol for Polyester Synthesis via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and 1,6-hexanediol.

Materials:

  • This compound

  • 1,6-hexanediol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for water removal via azeotropic distillation)

  • Methanol (for polymer precipitation)

  • Nitrogen gas supply

  • Three-neck round-bottom flask

  • Dean-Stark trap and condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Vacuum line

Procedure:

  • Reactant Charging: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser, add equimolar amounts of this compound and 1,6-hexanediol.

  • Catalyst Addition: Add the catalyst, p-toluenesulfonic acid (0.1-0.5 mol% with respect to the carboxylic acid).

  • Azeotropic Dehydration: Add toluene to the flask (approximately 20% of the total volume of reactants). Heat the mixture to reflux with vigorous stirring under a slow stream of nitrogen. The water formed during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Monitoring the Reaction: The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete when no more water is evolved.

  • Solvent Removal: After the reaction is complete, remove the toluene by distillation.

  • Melt Polycondensation: Increase the temperature to 180-220°C and apply a vacuum (typically <1 mmHg) to remove any remaining water and drive the polymerization to completion. The viscosity of the reaction mixture will increase significantly. This stage is typically continued for several hours.

  • Polymer Isolation: Cool the reaction mixture to room temperature. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform or tetrahydrofuran) and precipitated by pouring the solution into a non-solvent such as cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-60°C until a constant weight is achieved.

Protocol for Polyamide Synthesis via Yamazaki-Higashi Reaction

This protocol details the synthesis of a polyamide from this compound and hexamethylenediamine using the Yamazaki-Higashi phosphorylation method.

Materials:

  • This compound

  • Hexamethylenediamine

  • Triphenyl phosphite (TPP)

  • Pyridine (Py)

  • N-Methyl-2-pyrrolidone (NMP)

  • Lithium chloride (LiCl)

  • Methanol (for polymer precipitation)

  • Nitrogen gas supply

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

Procedure:

  • Reactant and Solvent Charging: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve equimolar amounts of this compound and hexamethylenediamine in NMP. Add LiCl (typically 5% w/v) to enhance the solubility of the resulting polyamide.

  • Reagent Addition: Add pyridine (2 equivalents with respect to the carboxylic acid) to the solution and stir until homogeneous. Then, add triphenyl phosphite (1 equivalent with respect to the carboxylic acid) dropwise to the stirred solution at room temperature.

  • Polymerization: Heat the reaction mixture to 100-120°C and maintain it at this temperature with continuous stirring under a nitrogen atmosphere for 3-6 hours.

  • Polymer Isolation: After cooling to room temperature, pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.

  • Purification: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with hot methanol to remove any residual reactants and byproducts.

  • Drying: Dry the purified polyamide in a vacuum oven at 60-80°C until a constant weight is obtained.

Characterization of the Novel Polymers

Thorough characterization is crucial to understand the structure, molecular weight, thermal properties, and morphology of the newly synthesized polymers. The following techniques are recommended:

Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the polymer repeating unit.Characteristic peaks corresponding to the protons and carbons of the this compound moiety and the comonomer (diol or diamine) will be observed. The formation of ester or amide linkages will be confirmed by the chemical shifts of adjacent protons and carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer.The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a strong C=O stretch characteristic of an ester (around 1735 cm⁻¹) or an amide (around 1650 cm⁻¹) will confirm the polymerization.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).Successful polymerization should yield polymers with a controlled molecular weight and a relatively narrow PDI, depending on the polymerization conditions.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.The presence of the bulky methylcyclopentyl group may lead to an amorphous or semi-crystalline polymer with a distinct Tg.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.TGA will provide the decomposition temperature of the polymer, indicating its stability at elevated temperatures.

Diagram 3: Polymer Characterization Workflow

characterization start Synthesized Polymer nmr NMR Spectroscopy (Structure Confirmation) start->nmr ftir FTIR Spectroscopy (Functional Group Analysis) start->ftir gpc GPC (Molecular Weight) nmr->gpc ftir->gpc dsc DSC (Thermal Transitions) gpc->dsc tga TGA (Thermal Stability) gpc->tga data Comprehensive Polymer Data dsc->data tga->data

Caption: A typical workflow for polymer characterization.

Potential Applications

The unique properties anticipated for polymers derived from this compound suggest a range of potential applications:

  • Drug Delivery: The hydrophobic nature and potential biocompatibility of these polymers could make them suitable for encapsulating and controlling the release of hydrophobic drugs.

  • Medical Devices: Their tunable mechanical properties and potential for biocompatibility could be leveraged in the fabrication of medical implants and devices.

  • Advanced Coatings and Adhesives: The solubility in organic solvents and potential for good thermal stability could be advantageous in the formulation of high-performance coatings and adhesives.

  • Specialty Plastics: The incorporation of the alicyclic side group can lead to specialty plastics with enhanced thermal and mechanical properties for various engineering applications.

Conclusion

This compound represents a promising, yet underexplored, monomer for the development of novel polymers. The synthetic routes of polyesterification and polyamidation outlined in these application notes provide a solid foundation for researchers to begin exploring the potential of this unique building block. The anticipated properties of the resulting polymers, driven by the presence of the methylcyclopentyl moiety, are expected to open up new possibilities in a variety of scientific and industrial fields. Further research into the structure-property relationships of these new materials will undoubtedly unveil their full potential.

References

  • Longo, C., et al. (2019). Synthesis and Application in the Polycondensation of Long-Chain Aliphatic Dicarboxylic Acids. Progress in Chemistry.
  • Carothers, W. H. (1929). An Introduction to the General Theory of Condensation Polymers. Journal of the American Chemical Society.
  • Kim, Y., et al. (2019). Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene. Polymers. [Link]

  • Park, K. (n.d.). Chapter 4. Mechanical Properties of Polymer Solids and Liquids. Purdue University.
  • LibreTexts. (2020). 8.7: Properties of Polymers. Chemistry LibreTexts.
  • Park, K. (n.d.). SOLUBILITY OF POLYMERS. Purdue University.
  • Yamazaki, N., et al. (1975). Letters to the Editor: A new synthetic route to polyamides. Journal of Polymer Science: Polymer Chemistry Edition.
  • Mecking, S. (2016).
  • Yokozawa, T., & Suzuki, Y. (2004). Chain-growth polycondensation: The living polymerization process in polycondensation. Journal of Polymer Science Part A: Polymer Chemistry.
  • Gaymans, R. J. (2007). Relation of Structure to Thermal and Mechanical Properties. Comprehensive Polymer Science.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Guidechem. (n.d.). (2-METHYL-CYCLOPENTYL)-ACETIC ACID 116530-98-4 wiki. Guidechem.
  • PubChemLite. (n.d.). This compound (C8H14O2). University of Luxembourg.
  • Sandler, S. R., & Karo, W. (1998). Polymer Syntheses. Academic Press.
  • Stevens, M. P. (1999). Polymer Chemistry: An Introduction. Oxford University Press.
  • Odian, G. (2004).
  • Cowie, J. M. G., & Arrighi, V. (2007).
  • Mark, J. E. (Ed.). (2009).
  • Brandrup, J., Immergut, E. H., & Grulke, E. A. (Eds.). (1999). Polymer Handbook. John Wiley & Sons.
  • YouTube. (2020, August 16).
  • YouTube. (2025, September 6). What Is The Polymerization Mechanism For Polyacrylic Acid Synthesis? - Chemistry For Everyone.
  • Sigma-Aldrich. (n.d.). Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns.
  • American Chemical Society. (2025).
  • SlideShare. (2023, September 13). Chapter 2: General Methods for preparing Polymers.

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2-methylcyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(2-methylcyclopentyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound with high purity. Given its structure, featuring a chiral center and a carboxylic acid functional group, purification can present unique challenges, including the separation of diastereomers and the removal of structurally similar impurities.

This resource provides a comprehensive overview of common purification techniques, detailed protocols, and solutions to frequently encountered problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Diastereomers: Due to the two chiral centers, a mixture of diastereomers is often formed.

  • Side-products: By-products from the reaction, such as products of over-oxidation or incomplete reactions.[1][2]

  • Reagents and solvents: Residual reagents, catalysts, and solvents used in the synthesis and work-up steps.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A multi-faceted analytical approach is crucial for a thorough purity assessment:

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the diastereomeric and enantiomeric purity.

  • Reversed-Phase HPLC: To quantify purity relative to other non-isomeric impurities.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the target compound and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Critical for structural confirmation and identifying structurally similar impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound is derivatized to a more volatile form (e.g., methyl ester).

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound.

Crystallization Issues

Q3: My this compound won't crystallize, or it oils out. What should I do?

A3: This is a common issue, especially with compounds that can exist as a mixture of diastereomers.

  • Problem: The presence of impurities, especially diastereomers, can inhibit crystal lattice formation. Carboxylic acids can also form complex hydrogen-bonding networks.[4]

  • Solution 1: Solvent Screening: The choice of solvent is critical. An ideal solvent should dissolve the acid when hot but have low solubility when cold.[5] Conduct small-scale solubility tests with a range of solvents (e.g., hexanes, heptane, toluene, ethyl acetate/heptane mixtures).

  • Solution 2: Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.

  • Solution 3: Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling can promote oiling out.

  • Solution 4: Diastereomeric Salt Formation: React the carboxylic acid with a chiral amine to form diastereomeric salts. These salts often have different solubilities and can be separated by fractional crystallization.[6][7] The purified salt can then be acidified to recover the pure carboxylic acid.[7]

Q4: After crystallization, my product is still a mixture of diastereomers. How can I improve the separation?

A4:

  • Problem: The diastereomers may have very similar solubilities in the chosen solvent system.

  • Solution 1: Optimize Solvent System: Experiment with solvent mixtures to fine-tune the polarity and maximize the solubility difference between the diastereomers.

  • Solution 2: Multiple Recrystallizations: A single crystallization may not be sufficient. Multiple recrystallization steps may be necessary to achieve high diastereomeric purity.

  • Solution 3: Crystallization-Induced Dynamic Resolution (CIDR): In some cases, it's possible to convert the unwanted diastereomer into the desired one in situ during crystallization. This advanced technique often requires specific catalysts and conditions.[6]

Chromatography Challenges

Q5: My carboxylic acid is streaking or showing poor peak shape on a silica gel column. How can I resolve this?

A5:

  • Problem: Carboxylic acids can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[8]

  • Solution 1: Add Acetic or Formic Acid to the Eluent: Adding a small amount (0.1-1%) of a volatile acid to the mobile phase can suppress the ionization of the carboxylic acid and reduce its interaction with the silica, resulting in sharper peaks.

  • Solution 2: Use Reversed-Phase Chromatography: C18-reversed phase chromatography is an excellent alternative for purifying polar compounds like carboxylic acids.[3] A mobile phase of water/acetonitrile or water/methanol with a small amount of acid (e.g., 0.1% TFA or formic acid) is typically used.[3]

  • Solution 3: Anion Exchange Chromatography: This technique is effective for separating carboxylic acids from neutral or basic impurities. The carboxylic acid binds to the positively charged resin and can be eluted by changing the pH or increasing the ionic strength of the eluent.[9]

Q6: I am unable to separate the diastereomers of this compound using standard chromatography. What are my options?

A6:

  • Problem: Diastereomers can have very similar polarities, making them difficult to separate on standard stationary phases.

  • Solution 1: Chiral Chromatography: This is the most direct method for separating stereoisomers. Chiral stationary phases (CSPs) are designed to interact differently with each isomer, allowing for their separation.[10]

  • Solution 2: Derivatization: Convert the carboxylic acid to an ester or amide using a chiral alcohol or amine. The resulting diastereomeric esters or amides may have larger differences in their physical properties, making them easier to separate by standard chromatography. The desired carboxylic acid can then be recovered by hydrolysis.

  • Solution 3: Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution for separating stereoisomers compared to HPLC.[11]

Distillation Difficulties

Q7: Can I purify this compound by distillation?

A7:

  • Problem: While distillation can be used to purify some carboxylic acids, it may not be effective for separating diastereomers with very close boiling points.[2][12] Also, high temperatures can potentially cause decomposition.

  • Solution: Vacuum Distillation: If there is a significant boiling point difference between your product and the impurities, vacuum distillation can be a viable option as it allows for distillation at a lower temperature, reducing the risk of thermal degradation. However, it is generally not the preferred method for separating diastereomers.

Experimental Protocols

General Protocol for Purification by Acid-Base Extraction

This protocol is useful for removing neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1 M NaOH or saturated NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer.[5] Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., concentrated HCl) until the solution is acidic (pH ~2), causing the carboxylic acid to precipitate.[5]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. If the product is an oil, extract it back into an organic solvent, dry the organic layer with an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.[5]

Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and add a potential recrystallization solvent dropwise at room temperature until the solid dissolves. A good solvent will dissolve the compound poorly at room temperature but well when heated.[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent to dissolve it completely.[5]

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Visualization of Purification Workflows

Workflow for Purification by Crystallization

G crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter dry Dry Crystals filter->dry mother_liquor Mother Liquor (contains impurities) filter->mother_liquor Separate pure Pure Product dry->pure

Caption: Workflow for the purification of this compound by crystallization.

Workflow for Purification by Column Chromatography

G crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Column dissolve->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., TLC, HPLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: General workflow for purification by column chromatography.

Quantitative Data Summary

Purification TechniqueKey ParametersExpected Outcome
Crystallization Solvent, Cooling Rate, TemperatureHigh purity of a single diastereomer if conditions are optimal. Yield can be variable.
Acid-Base Extraction pH of aqueous phase, Number of extractionsEffective for removing neutral and basic impurities. Does not separate diastereomers.
Silica Gel Chromatography Eluent composition (with acid additive)Good for removing impurities with different polarities. May not separate diastereomers effectively.
Reversed-Phase HPLC Mobile phase composition, GradientCan provide good separation of diastereomers and other impurities.
Chiral Chromatography Chiral stationary phase, Mobile phaseBaseline separation of enantiomers and diastereomers is often achievable.

References

  • Angles, S. N., Miller, A. E., & Johnson, J. S. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. J ORG CHEM.
  • (n.d.). Theoretical Study of Chiral Carboxylic Acids.
  • Teledyne ISCO. (2012).
  • (n.d.). Purification of organic acids using anion exchange chromatography.
  • (n.d.). Process for the purification of carboxylic acids.
  • SIELC Technologies. (n.d.).
  • (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC.
  • (2023).
  • (n.d.). making carboxylic acids. Chemguide.
  • (2020). How to separate ester from carboxylic acid by using chromatography?.
  • (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
  • BenchChem. (n.d.). Technical Support Center: Purification of Hexahydro-1H-pyrrolizine-2-carboxylic acid.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
  • (2025).
  • (2025). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega.

Sources

Technical Support Center: Chromatographic Separation of 2-(2-methylcyclopentyl)acetic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the chromatographic separation of 2-(2-methylcyclopentyl)acetic acid diastereomers. This resource is engineered for researchers, analytical scientists, and drug development professionals who are navigating the complexities of stereoisomeric separations. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to empower you to overcome common challenges and achieve robust, reproducible separations.

Frequently Asked Questions (FAQs)

Q1: What are the diastereomers of this compound and why is their separation critical?

A: this compound possesses two chiral centers: one on the cyclopentyl ring at the methyl-substituted carbon (C1') and another at the carbon to which the acetic acid moiety is attached (C2'). This results in four possible stereoisomers, which exist as two pairs of enantiomers. Diastereomers are stereoisomers that are not mirror images of each other. In this case, we have (1'R, 2'R) and (1'S, 2'R) forms, for example, which are diastereomers.

The separation of these diastereomers is paramount in pharmaceutical development. Different stereoisomers of a chiral molecule can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles. Regulatory agencies worldwide mandate the characterization and control of stereoisomeric purity for chiral drug substances.

Q2: What is the fundamental difference between separating diastereomers versus enantiomers?

A: The key difference lies in their physical properties. Enantiomers are non-superimposable mirror images and have identical physical properties (e.g., boiling point, solubility, polarity) in an achiral environment. Therefore, their separation requires a chiral environment, such as a chiral stationary phase (CSP) in HPLC.[1][2]

Diastereomers, on the other hand, are not mirror images and possess distinct physical and chemical properties.[3][4] This distinction is crucial because it means they can, in principle, be separated using standard, achiral chromatography techniques (e.g., normal or reversed-phase HPLC on a silica or C18 column) without the need for a chiral selector.[4][5]

Q3: What are the primary chromatographic strategies for separating the diastereomers of this compound?

A: There are two primary approaches:

  • Direct Separation using Chiral Chromatography: This method involves using a Chiral Stationary Phase (CSP) that can differentiate between all stereoisomers present in the mixture. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice for screening due to their broad selectivity for a wide range of compounds, including chiral acids.[1][6]

  • Indirect Separation via Derivatization: This classic technique involves reacting the racemic acid with a single, pure enantiomer of a chiral derivatizing agent to form a new pair of diastereomers.[5][7][8][9] For example, reacting the acid mixture with a chiral alcohol or amine creates diastereomeric esters or amides. Since these new compounds have different physical properties, they can be separated on a standard achiral column (like silica or C18).[5][10][11] Following separation, the derivatizing agent can be cleaved to yield the pure diastereomers of the original acid.

Q4: How do I select the best separation strategy for my application?

A: The choice depends on your objective, scale, and available resources.

  • For Analytical & Quality Control: Direct chiral HPLC is often faster and more straightforward as it avoids the extra steps of derivatization and cleavage. It is the preferred method for routine analysis and purity checks.

  • For Preparative & Large-Scale Separation: The indirect method via diastereomer formation can sometimes be more cost-effective at a larger scale, as it utilizes less expensive achiral stationary phases.[10] Crystallization of the diastereomeric salts is also a viable non-chromatographic method for large-scale production.[9][12]

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific problems you may encounter during method development and routine analysis.

Problem 1: Poor or No Resolution of Diastereomers

This is the most common challenge. If your peaks are co-eluting or show minimal separation, consider the following causalities.

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Sources

Technical Support Center: Synthesis of 2-(2-methylcyclopentyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-methylcyclopentyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this synthesis. Leveraging extensive laboratory experience, this document provides in-depth troubleshooting advice and detailed experimental protocols to help you identify and mitigate the formation of common side products, thereby optimizing your reaction outcomes.

Introduction to the Synthesis and Potential Challenges

The synthesis of this compound, a valuable building block in medicinal chemistry, is commonly achieved via the malonic ester synthesis. This robust method involves the alkylation of a malonate ester with a suitable 2-methylcyclopentyl halide, followed by hydrolysis and decarboxylation.

While theoretically straightforward, the use of a secondary alkyl halide, such as 2-methylcyclopentyl bromide, introduces specific challenges that can lead to the formation of undesirable side products and consequently, lower yields of the target molecule. This guide will address these challenges in a practical, question-and-answer format, providing you with the necessary tools to troubleshoot your synthesis effectively.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is significantly lower than expected, and I observe volatile impurities by GC-MS. What are the likely side products?

Answer:

A low yield of the desired this compound, accompanied by volatile impurities, strongly suggests a competing E2 elimination reaction . This is a common issue when using secondary alkyl halides with a strong base like sodium ethoxide, which is typically used to deprotonate the diethyl malonate.

Causality: The ethoxide ion can act as a base, abstracting a proton from a carbon adjacent to the carbon bearing the halide on the 2-methylcyclopentyl bromide. This results in the formation of a double bond and elimination of HBr, leading to the formation of isomeric methylcyclopentenes. The two likely elimination products are 1-methylcyclopentene and 3-methylcyclopentene .[1][2]

Identification of Side Products:

  • GC-MS Analysis: Methylcyclopentene isomers are volatile and will appear as early-eluting peaks in a GC-MS analysis. Their mass spectra will show a molecular ion peak at m/z = 82.

  • ¹H NMR Spectroscopy: The presence of olefinic protons in the range of 5.0-5.5 ppm in the crude reaction mixture is indicative of alkene formation.

CompoundKey ¹H NMR Signals (ppm, CDCl₃)
1-Methylcyclopentene ~5.3 (t, 1H, vinylic), ~2.2 (m, 4H, allylic), ~1.7 (s, 3H, methyl)
3-Methylcyclopentene ~5.4 (m, 2H, vinylic), ~2.5 (m, 1H, allylic), ~2.1-2.3 (m, 2H), ~1.0 (d, 3H, methyl)

Troubleshooting and Mitigation:

  • Use a Bulkier, Non-Nucleophilic Base: To favor the desired SN2 reaction over E2 elimination, consider using a sterically hindered, non-nucleophilic base for the deprotonation of diethyl malonate. Potassium tert-butoxide in tert-butanol is a suitable alternative.

  • Lower Reaction Temperature: Running the alkylation step at a lower temperature can also help to disfavor the elimination reaction, which typically has a higher activation energy than the substitution reaction.

  • Alternative Synthetic Route: If elimination remains a significant issue, consider an alternative synthesis that avoids the use of a secondary alkyl halide in an SN2 reaction. For example, a conjugate addition to 2-methylcyclopentanone could be explored.

Question 2: My NMR spectrum shows more complex ester signals than expected, and after hydrolysis, I isolate a significant amount of a di-acid. What is happening?

Answer:

This observation points to the formation of a dialkylated malonic ester . The mono-alkylated product, diethyl 2-(2-methylcyclopentyl)malonate, still possesses one acidic proton on the alpha-carbon, which can be deprotonated by the base to form a new enolate. This enolate can then react with a second molecule of 2-methylcyclopentyl bromide.[3]

Causality: If the reaction conditions are not carefully controlled, a second alkylation can occur, leading to the formation of diethyl 2,2-di(2-methylcyclopentyl)malonate. Upon hydrolysis, this will yield 2,2-di(2-methylcyclopentyl)malonic acid, which will not decarboxylate under the same conditions as the mono-alkylated malonic acid.

Identification of Side Products:

  • ¹H NMR of Crude Product (before hydrolysis): The presence of two distinct sets of signals corresponding to the 2-methylcyclopentyl group, and the absence of the methine proton on the malonate backbone (which would be a triplet around 3.3 ppm in the mono-alkylated product), are indicative of the dialkylated species.

  • LC-MS Analysis of Hydrolyzed Product: The dialkylated malonic acid will have a molecular weight of 298.38 g/mol .

Troubleshooting and Mitigation:

  • Control Stoichiometry: Use a slight excess of diethyl malonate relative to the 2-methylcyclopentyl bromide (e.g., 1.1 to 1 equivalents) to minimize the chance of the mono-alkylated product reacting with the remaining alkyl halide.

  • Slow Addition of Alkyl Halide: Adding the 2-methylcyclopentyl bromide slowly to the solution of the malonate enolate can help to maintain a low concentration of the alkylating agent, favoring mono-alkylation.

  • Purification after Alkylation: If possible, purify the mono-alkylated diethyl malonate by column chromatography before proceeding to the hydrolysis and decarboxylation steps.

Question 3: After the hydrolysis step, I have a significant amount of a water-soluble organic compound that is not my desired product. What could this be?

Answer:

The presence of a significant water-soluble organic byproduct after hydrolysis suggests incomplete hydrolysis of the diethyl 2-(2-methylcyclopentyl)malonate. The product of this incomplete reaction is ethyl hydrogen 2-(2-methylcyclopentyl)malonate .

Causality: The saponification of the two ester groups may not go to completion if the reaction time is too short, the temperature is too low, or an insufficient amount of base is used. This results in a half-ester, half-acid which is more water-soluble than the starting diester but will not decarboxylate upon heating.

Identification of Side Product:

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the aqueous layer (after acidification) will show characteristic signals for both an ethyl ester (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and a carboxylic acid proton (a broad singlet above 10 ppm), in addition to the signals for the 2-methylcyclopentyl group.

  • Extraction at different pH: This half-ester can be extracted from the aqueous layer at a slightly acidic pH (around 4-5), whereas the fully hydrolyzed di-acid is more readily extracted at a lower pH.

Troubleshooting and Mitigation:

  • Ensure Complete Saponification:

    • Use a sufficient excess of a strong base (e.g., 2.5-3 equivalents of NaOH or KOH).

    • Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting diester.

    • Using a co-solvent like ethanol can improve the solubility of the ester in the aqueous base and facilitate hydrolysis.

Question 4: After heating the hydrolyzed product, I still have a significant amount of a non-volatile, acidic compound. Why isn't my product decarboxylating?

Answer:

This indicates incomplete decarboxylation of the 2-(2-methylcyclopentyl)malonic acid. While substituted malonic acids readily decarboxylate upon heating, the reaction may not go to completion if the temperature is too low or the heating time is insufficient.

Causality: The decarboxylation of β-dicarboxylic acids proceeds through a cyclic transition state and requires sufficient thermal energy to overcome the activation barrier for the loss of CO₂.[4]

Identification of Side Product:

  • ¹H NMR Spectroscopy: The continued presence of the malonic acid will be evident in the ¹H NMR spectrum. You would observe the methine proton on the carbon bearing the two carboxyl groups (a doublet) and two distinct carboxylic acid protons. For a similar compound, methylmalonic acid, the methine proton appears as a quartet at 3.16 ppm.[5]

  • IR Spectroscopy: The presence of a strong, broad O-H stretch for the carboxylic acids and two distinct C=O stretches.

  • Effervescence Test: A simple test is to add a small amount of sodium bicarbonate to a solution of the product. If significant effervescence is observed, it indicates the presence of unreacted dicarboxylic acid.

Troubleshooting and Mitigation:

  • Increase Temperature and/or Heating Time: Ensure the reaction is heated to a sufficiently high temperature (typically 150-200 °C) to induce decarboxylation. Monitor the reaction by TLC or by measuring the evolution of CO₂.

  • Solvent Choice: Using a high-boiling point solvent such as xylene or diphenyl ether can help to achieve the necessary temperature for efficient decarboxylation.

  • Acid Catalysis: In some cases, a catalytic amount of a strong acid can facilitate decarboxylation at a lower temperature.

Visualizing the Reaction Pathways

The following diagrams illustrate the intended synthetic route and the formation of key side products.

Main Synthetic Pathway

Main_Synthesis A Diethyl Malonate B Malonate Enolate A->B  NaOEt   C Diethyl 2-(2-methylcyclopentyl)malonate B->C  2-Methylcyclopentyl-Br   D 2-(2-methylcyclopentyl)malonic Acid C->D  1. NaOH, H₂O  2. H₃O⁺   E This compound D->E  Heat (-CO₂)   Side_Products cluster_alkylation Alkylation Step cluster_hydrolysis Hydrolysis Step cluster_decarboxylation Decarboxylation Step A Malonate Enolate + 2-Methylcyclopentyl-Br B 1-Methylcyclopentene & 3-Methylcyclopentene A->B  E2 Elimination   C Diethyl 2,2-di(2-methylcyclopentyl)malonate A->C  Second Alkylation   D Diethyl 2-(2-methylcyclopentyl)malonate E Ethyl hydrogen 2-(2-methylcyclopentyl)malonate D->E  Incomplete Hydrolysis   F 2-(2-methylcyclopentyl)malonic Acid G Unreacted Malonic Acid F->G  Incomplete Decarboxylation  

Caption: Formation of common side products during the synthesis.

Experimental Protocols

Protocol 1: Identification of Methylcyclopentene Isomers by GC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture (after the alkylation step and before workup) in a suitable solvent (e.g., diethyl ether or dichloromethane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 35-200.

  • Data Analysis: Look for peaks with a molecular ion at m/z 82 and fragmentation patterns consistent with methylcyclopentene isomers.

Protocol 2: Monitoring Hydrolysis by TLC
  • TLC Plate: Silica gel 60 F₂₅₄.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). Adjust the polarity as needed.

  • Procedure: Spot the starting diethyl 2-(2-methylcyclopentyl)malonate and aliquots of the reaction mixture at different time points.

  • Visualization: Use a UV lamp (254 nm) and an iodine chamber to visualize the spots.

  • Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared. The hydrolyzed product will remain at the baseline in this solvent system.

References

  • Human Metabolome Database. (n.d.). Methylmalonic acid (HMDB0000202) 1H NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 8.9: The E2 Reaction. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Ethyl 2-methylpropanoate (HMDB0031248) 1H NMR Spectrum. Retrieved from [Link]

  • Douglass, J. R., & Simons, J. H. (1953). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the American Chemical Society, 75(12), 2887-2890.
  • Doubtnut. (2020, April 4). Choose the more stable alkene in each of the following pair. Explain your reasoning. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl (2-cyanoethyl)malonate. Retrieved from [Link]

  • Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl Malonate. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectra of New Compounds. Retrieved from [Link]

  • ResearchGate. (2025, July 7). Decarboxylative Michael Additions of Substituted Malonic Acid Half‐Oxyesters to Methylidene Malonates. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • The Pherobase. (n.d.). NMR - 2me-cyclopentyl-ethanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.11: Decarboxylation Reactions. Retrieved from [Link]

  • YouTube. (2025, February 23). Statement(1) methylcyclopentane and hex-3-ene are isomeric compounds. Retrieved from [Link]

  • YouTube. (2020, April 18). The major product formed during the reaction of 1-methyl cyclopentene with CH_(3)CO_(3)H is. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Preparing 2-(2-Methylcyclopentyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-methylcyclopentyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this and related molecules. Our goal is to provide a comprehensive, experience-driven resource that addresses common challenges and offers robust, scientifically-grounded solutions. We will explore plausible synthetic routes and provide detailed troubleshooting for each critical step.

Introduction: Strategic Approaches to Synthesis

The synthesis of this compound, a non-commercially standard aliphatic carboxylic acid, requires a multi-step approach. Direct methods are not well-documented, necessitating the construction of a synthetic pathway from readily available starting materials. This guide will focus on two robust and logical synthetic strategies, outlining the key decision points and potential pitfalls in each.

Two primary synthetic strategies will be discussed:

  • The Nitrile Hydrolysis Pathway: A classic two-carbon extension involving the conversion of an alcohol to a halide, followed by cyanation and subsequent hydrolysis.

  • The Grignard Carboxylation Pathway: A powerful C-C bond formation strategy that utilizes an organometallic intermediate to introduce the carboxylic acid moiety.

The following sections are structured in a question-and-answer format to directly address specific issues you may encounter.

Part 1: The Nitrile Hydrolysis Pathway - Troubleshooting & FAQs

This pathway is often favored for its reliable, well-understood reaction steps. It typically proceeds from 2-methylcyclopentanol, which can be sourced commercially or synthesized by the reduction of 2-methylcyclopentanone.

Nitrile_Pathway A 2-Methylcyclopentanol B 2-Methylcyclopentyl Bromide/Tosylate A->B  PBr₃ or TsCl, Pyridine   C 2-(2-Methylcyclopentyl)acetonitrile B->C  NaCN, DMSO   D This compound C->D  H₂SO₄ (aq), Δ  

Caption: Workflow for the Nitrile Hydrolysis Pathway.

FAQ 1: Conversion of 2-Methylcyclopentanol to a Halide/Tosylate

Question: I am experiencing low yields when converting 2-methylcyclopentanol to 2-methylcyclopentyl bromide using PBr₃. My crude product analysis shows the presence of alkenes. What is happening and how can I fix it?

Answer: This is a classic issue of competing elimination (E2) and substitution (SN2) reactions. 2-Methylcyclopentanol is a secondary alcohol, which is prone to dehydration under acidic conditions, and the HBr generated in situ can promote this. The likely alkene byproduct is 1-methylcyclopentene.

Causality & Troubleshooting:

  • Reaction Temperature: The rate of elimination increases more rapidly with temperature than substitution. Ensure your reaction is maintained at a low temperature, typically 0 °C or below, during the addition of PBr₃.[1]

  • Reagent Choice: While PBr₃ is common, it can generate acidic byproducts. An alternative is tosylation. Converting the alcohol to a tosylate with tosyl chloride (TsCl) in pyridine creates an excellent leaving group under non-acidic conditions.[2] The subsequent SN2 reaction with sodium bromide would then proceed with minimal elimination.

  • Work-up Procedure: Ensure your work-up is performed quickly and at low temperatures. Quench the reaction by pouring it over ice and then neutralize any residual acid with a cold, dilute solution of sodium bicarbonate.

ReagentTypical ConditionsProsCons
PBr₃ 0 °C, neat or in Et₂OOne-step conversionRisk of elimination, acidic byproducts
SOCl₂ 0 °C, with pyridineGood for chloridesRisk of elimination, toxic reagent
TsCl, Pyridine 0 °C to RTExcellent leaving group, clean SN2Two steps required (tosylation then substitution)
FAQ 2: Cyanation of the Alkyl Halide/Tosylate

Question: My cyanation reaction on 2-methylcyclopentyl bromide with NaCN is extremely slow, and the yield of 2-(2-methylcyclopentyl)acetonitrile is poor. How can I optimize this step?

Answer: This is likely due to a combination of factors including solvent choice, steric hindrance, and the leaving group. The substrate is a secondary halide, so the SN2 reaction is inherently slower than for a primary halide.

Causality & Troubleshooting:

  • Solvent is Key: The cyanide ion (CN⁻) must be well-solvated for high reactivity. A polar aprotic solvent like DMSO or DMF is essential for this step. These solvents solvate the sodium cation (Na⁺) effectively, leaving a "naked," highly nucleophilic cyanide ion. Using protic solvents like ethanol or water will drastically reduce the nucleophilicity of CN⁻.

  • Leaving Group Ability: If you are using an alkyl bromide, the reaction should be feasible. However, if you started with an alkyl chloride, the reaction will be significantly slower. An alkyl tosylate is an even better leaving group than bromide and can significantly accelerate the reaction.[2]

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote the competing E2 elimination reaction. A good starting point is 50-70 °C, but this should be optimized. Monitor the reaction by TLC or GC to find the sweet spot between reaction rate and byproduct formation.

  • Phase-Transfer Catalyst: In some cases, adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the cyanide ion into the organic phase, improving reaction rates, especially if solubility is an issue.

FAQ 3: Hydrolysis of the Nitrile

Question: During the acid-catalyzed hydrolysis of 2-(2-methylcyclopentyl)acetonitrile, I am isolating the intermediate amide instead of the desired carboxylic acid. How do I drive the reaction to completion?

Answer: The hydrolysis of a nitrile proceeds in two steps: first to an amide, and then the amide is hydrolyzed to the carboxylic acid.[3] Stopping at the amide is a common issue and indicates that the reaction conditions are not forcing enough.

Causality & Troubleshooting:

  • Reaction Time and Temperature: Amide hydrolysis is significantly slower than nitrile hydrolysis. You must use elevated temperatures (reflux) and extended reaction times, often 12-24 hours, to ensure complete conversion.[4]

  • Acid Concentration: Using a moderately concentrated acid is crucial. A common and effective condition is a 1:1 mixture of concentrated H₂SO₄ and water.[5] Dilute acids may not be effective enough to complete the second step.

  • Alternative: Basic Hydrolysis: Alkaline hydrolysis is an excellent alternative.[3] Refluxing the nitrile with a concentrated aqueous solution of NaOH or KOH (e.g., 6M) will produce the sodium or potassium salt of the carboxylic acid.[4] A key advantage is that the reaction is often cleaner. After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., HCl, H₂SO₄) to precipitate the final carboxylic acid product.

Part 2: The Grignard Carboxylation Pathway - Troubleshooting & FAQs

This pathway offers a powerful and direct route to install the carboxylic acid group. However, it requires strict control over reaction conditions due to the highly reactive nature of the Grignard reagent.

Grignard_Pathway A 2-Methylcyclopentyl Bromide B 2-Methylcyclopentyl magnesium Bromide A->B  Mg⁰, Et₂O or THF   C Magnesium Carboxylate Salt B->C  1. CO₂ (s or g)  2. Quench   D This compound C->D  H₃O⁺ Work-up  

Caption: Workflow for the Grignard Carboxylation Pathway.

FAQ 4: Formation of the Grignard Reagent

Question: I am having trouble initiating the formation of my Grignard reagent from 2-methylcyclopentyl bromide and magnesium turnings. The reaction won't start. What can I do?

Answer: This is the most common problem encountered with Grignard reactions. The reaction occurs on the surface of the magnesium metal, which is often coated with a passivating layer of magnesium oxide (MgO). The key is to break through this layer and ensure an absolutely anhydrous environment.

Causality & Troubleshooting:

  • Anhydrous Conditions are CRITICAL: Grignard reagents are potent bases and will react instantly with water.[6] All glassware must be flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (N₂ or Ar). All solvents (typically diethyl ether or THF) must be rigorously dried.

  • Activation of Magnesium: The MgO layer must be removed.

    • Mechanical Activation: Vigorously crush the magnesium turnings with a glass rod in the reaction flask (under inert gas) to expose a fresh metal surface.

    • Chemical Activation: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, turning the solution brown, which then fades as the Grignard reagent begins to form.[7]

    • Entrainment: Add a small amount of a more reactive halide, like 1,2-dibromoethane. It reacts to form ethylene gas and MgBr₂, which helps to clean and activate the magnesium surface.

  • Initiation: Add a small portion of your alkyl bromide to the activated magnesium. You should see bubbling or a slight exotherm. If not, gently warm the flask with a heat gun in one spot. Once the reaction starts, add the remaining alkyl bromide solution dropwise to maintain a gentle reflux.[7]

FAQ 5: Carboxylation Step Yields Byproducts

Question: After adding dry ice (solid CO₂) to my Grignard reagent and performing an acidic workup, I am getting a low yield of the desired acid along with significant amounts of 2-methylcyclopentanol and a ketone. What is causing this?

Answer: This issue points to several potential problems during the carboxylation and workup, including incomplete reaction and side reactions.

Causality & Troubleshooting:

  • CO₂ Addition Method: The way you introduce CO₂ is critical.

    • Localized Excess of Grignard: Do not simply drop a few large pieces of dry ice into the Grignard solution. This creates a localized excess of the Grignard reagent, which can react with the initially formed carboxylate salt to produce a ketone. This ketone can then be attacked by another equivalent of Grignard reagent to form a tertiary alcohol after workup.

    • Optimal Procedure: The best method is to pour the Grignard solution slowly onto a large excess of freshly crushed, high-quality dry ice in a separate flask under an inert atmosphere.[8] This ensures that the Grignard reagent is always the limiting reagent at the point of reaction.

  • Atmospheric Moisture: Dry ice condenses water from the atmosphere onto its surface. This water will quench the Grignard reagent, leading to the formation of methylcyclopentane (the simple alkane) and reducing your yield. Use freshly crushed dry ice and perform the addition under a positive pressure of inert gas.

  • Unreacted Grignard Reagent: The 2-methylcyclopentanol you are seeing is likely from the reaction of unreacted Grignard reagent with oxygen during the workup, followed by protonation. This suggests the carboxylation was not efficient.

Troubleshooting Summary Table

SymptomProbable Cause(s)Recommended Solution(s)
Low Yield of Acid, High Alkane Wet reagents/glassware; atmospheric moisture on CO₂.Rigorously dry all components. Pour Grignard onto excess, freshly crushed dry ice.
Ketone/Alcohol Byproducts Localized excess of Grignard during CO₂ addition.Pour Grignard solution onto a large excess of crushed dry ice. Do not add dry ice to the Grignard.
Reaction Fails to Initiate Passive MgO layer on magnesium; trace moisture.Flame-dry glassware. Use chemical (I₂) or mechanical activation of Mg turnings.
Reaction Stalls at Amide (Nitrile Route) Insufficiently harsh hydrolysis conditions.Increase reaction time, temperature (reflux), and/or use more concentrated acid/base.

References

  • Pearson Education. (n.d.). Show how you would convert 2-methylcyclopentanol to the following... Study Prep in Pearson+. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, February 17). Nitrile hydrolysis methods to get carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Degree of complete hydrolysis of nitriles to the carboxylic acid. Retrieved from [Link]

  • Clark, J. (2004). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • Reddit. (2014, January 24). Help With acid hydrolysis of nitriles -> carboxylic acids. r/chemhelp. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Chegg. (2016, November 28). Solved: Show how you would convert 2-methylcyclopentanol to... Retrieved from [Link]

  • Grokipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Reformatsky Reaction. Retrieved from [Link]

  • Transtutors. (2014, September 9). Show how you would convert 2-methylcyclopentanol to the following... Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

Sources

Technical Support Center: Stability and Degradation of 2-(2-methylcyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from the Senior Application Scientist

Welcome to the technical support center for 2-(2-methylcyclopentyl)acetic acid. As drug development professionals, we understand that a comprehensive understanding of a molecule's stability is paramount to ensuring safety and efficacy. Forced degradation studies are a critical component of this process, providing invaluable insights into potential degradation pathways and informing the development of robust, stability-indicating analytical methods.[1][2]

While this compound is a specific molecule without extensive public literature on its degradation, the principles of stress testing are well-established. This guide is built upon the foundational knowledge of degradation chemistry for similar structures—namely, carboxylic acids and aliphatic rings—and is grounded in the regulatory framework provided by the International Council for Harmonisation (ICH) guidelines.[1][3][4]

Our goal is to provide you with not just protocols, but the scientific reasoning behind them. This resource is designed to be a practical, field-proven guide to help you anticipate challenges, troubleshoot effectively, and interpret your results with confidence.

Part 1: Predicted Degradation Pathways

Based on the structure of this compound, which features a carboxylic acid functional group and a saturated cyclopentane ring, we can predict several likely degradation pathways under standard stress conditions.

  • Hydrolytic Conditions (Acidic/Basic): The carboxylic acid group itself is generally stable to hydrolysis.[5][6][7] However, extreme pH and high temperatures could potentially promote decarboxylation, although this is typically more relevant for molecules with specific activating groups. The primary focus of hydrolytic stress would be to confirm the stability of the core structure.

  • Oxidative Conditions: The aliphatic cyclopentane ring and the methyl group are susceptible to oxidation.[8][9] Common oxidizing agents like hydrogen peroxide can initiate free-radical reactions, potentially leading to the formation of hydroxylated derivatives, ketones, or even ring-opening products.[9] The carboxylic acid group is generally resistant to further oxidation under typical forced degradation conditions.[10]

  • Photolytic Conditions: Saturated aliphatic and carboxylic acid moieties do not contain chromophores that absorb UV-Vis light, suggesting a low susceptibility to photodegradation. However, impurities within the sample could act as photosensitizers.

  • Thermal Conditions: At elevated temperatures, decarboxylation, though less common for this structure, remains a theoretical possibility. More likely are subtle conformational changes or the formation of oligomers if reactive intermediates are formed.

Predicted Degradation Pathways Predicted Degradation Pathways for this compound cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_thermal Thermal Stress (High Temp) parent This compound hydroxylated Hydroxylated Derivatives parent->hydroxylated Oxidation ketone Ketone Derivatives parent->ketone Oxidation decarboxylated Decarboxylated Product (Low Probability) parent->decarboxylated Heat ring_opened Ring-Opened Products hydroxylated->ring_opened Further Oxidation

Caption: Predicted degradation pathways under oxidative and thermal stress.

Part 2: Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to stress testing, designed to achieve a target degradation of 5-20%.[2][3] This range is optimal as it generates sufficient quantities of degradants for detection and characterization without leading to secondary degradation that may not be relevant to formal stability studies.[1]

Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter, heating block/water bath, photostability chamber, HPLC-UV/MS system.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Control Sample: Dilute the stock solution with the analysis mobile phase to a final concentration (e.g., 100 µg/mL). This is your time-zero, unstressed sample.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at room temperature. If no degradation is observed after 24 hours, repeat with 1 M HCl and/or heat at 60°C for 2, 8, and 24 hours.[11]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature. If no degradation is observed after 24 hours, repeat with 1 M NaOH and/or heat at 60°C for 2, 8, and 24 hours.[11]

    • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours. If degradation is insufficient, repeat with 30% H₂O₂.[11]

    • Thermal Degradation: Expose the solid drug substance to 80°C in a dry oven. Also, expose a solution of the drug to 80°C. Analyze at 24, 48, and 72 hours.

    • Photodegradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[11] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent further degradation on the analytical column.

  • Analysis: Analyze all samples (including the control) by a suitable HPLC method, preferably with both UV and Mass Spectrometry (MS) detection.[1][11]

Forced Degradation Workflow start Prepare Drug Substance Stock Solution control Prepare Control Sample (Time-Zero) start->control stress Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress analyze Analyze All Samples by HPLC-UV/MS control->analyze neutralize Neutralize Hydrolytic Samples stress->neutralize neutralize->analyze interpret Interpret Data: - Peak Purity - Mass Balance - Identify Degradants analyze->interpret

Caption: General workflow for forced degradation studies.

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I don't see any degradation under my initial stress conditions (e.g., 0.1 M HCl at room temperature). What should I do?

A1: This indicates that your molecule is stable under mild stress, which is a positive finding. However, for a forced degradation study, you need to induce some degradation to prove your analytical method is "stability-indicating."

  • Causality: The energy input (chemical or thermal) is insufficient to overcome the activation energy required for a degradation reaction.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: Move from 0.1 M HCl or NaOH to 1.0 M.[1]

    • Introduce Thermal Stress: If increasing concentration is ineffective, heat the sample. Start at a moderate temperature (e.g., 50-70°C) and monitor at several time points (e.g., 2, 8, 24 hours).[1] Avoid overly harsh conditions that could lead to unrealistic degradation pathways.

    • Extend Exposure Time: If you see minimal degradation at 24 hours, consider extending the study to 48 or 72 hours, but be mindful that prolonged studies can be impractical.

    • Documentation is Key: Record all conditions tested, even those that produced no degradation. This information is valuable for demonstrating the intrinsic stability of the molecule.[3]

Q2: My chromatogram shows a significant loss of the parent peak, but I don't see any new peaks. My mass balance is below 95%. What's happening?

A2: A poor mass balance suggests that the degradation products are not being detected by your current analytical method.[2]

  • Causality: This can happen for several reasons:

    • The degradants do not have a chromophore and are therefore invisible to the UV detector.

    • The degradants are highly polar and are eluting in the solvent front (void volume).

    • The degradants are non-polar and are irreversibly adsorbed onto the column.

    • The degradants are volatile and have been lost during sample preparation.

  • Troubleshooting Steps:

    • Check the Void Volume: Use a mass spectrometer if available. MS detection is not dependent on a chromophore and can often detect compounds that are missed by UV.

    • Modify the Gradient: Alter your HPLC gradient to include a lower starting percentage of organic solvent (e.g., start at 5% instead of 20%) to retain and separate highly polar compounds.

    • Change Column Chemistry: If you suspect irreversible binding, try a different column stationary phase (e.g., one with a different end-capping or a different base silica).

    • Use a Different Detector: If MS is not available, consider using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which are more universal than UV.

    • Evaluate for Volatiles: Consider if the degradation pathway could produce volatile compounds (e.g., through decarboxylation). This can be investigated using headspace GC-MS, though it is a more advanced technique.

Q3: I see many new peaks in my oxidative stress sample, and the total degradation is over 50%. Is this acceptable?

A3: Degradation exceeding 20% is generally considered excessive.[11] It can lead to the formation of secondary degradants, which are products of the degradation of primary degradants. These may not be relevant to the actual stability of the drug under normal storage conditions.[1]

  • Causality: The oxidative conditions (e.g., 30% H₂O₂ at elevated temperature) were too harsh, leading to a cascade of reactions.

  • Troubleshooting Steps:

    • Reduce Stressor Severity: Repeat the experiment with a lower concentration of H₂O₂ (e.g., 3%).

    • Lower the Temperature: Conduct the oxidation at room temperature or even refrigerated conditions if the reaction is too rapid.

    • Reduce Exposure Time: Sample at earlier time points (e.g., 2, 4, 8 hours) to find a point where degradation is within the target 5-20% range.

    • Justify the Conditions: The goal is to produce the likely degradants, not to completely destroy the molecule. The chosen conditions should be scientifically justifiable.[3]

Q4: My HPLC peak for the parent drug is showing poor peak purity in a stressed sample. What does this mean?

A4: A poor peak purity value (e.g., below 0.995) from a photodiode array (PDA) detector indicates that a degradation product is co-eluting with your main peak.[11] This is a critical finding, as it demonstrates that your current HPLC method is not stability-indicating.

  • Causality: The chromatographic conditions (mobile phase, column, gradient slope) are insufficient to resolve the parent drug from a closely related degradant.

  • Troubleshooting Steps:

    • Optimize the Gradient: Make the gradient shallower (i.e., increase the gradient time). This increases the separation power and can often resolve co-eluting peaks.

    • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent selectivity can alter elution patterns and improve resolution.

    • Adjust pH: If the degradant has an ionizable group, adjusting the mobile phase pH can change its retention time relative to the parent peak.

    • Try a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a higher efficiency (smaller particle size) can provide the necessary resolution.

    • Confirm with MS: A mass spectrometer can often confirm co-elution by showing multiple mass-to-charge ratios (m/z) across the width of the chromatographic peak.

Part 4: Frequently Asked Questions (FAQs)

Q: What are the primary ICH guidelines I should follow for forced degradation studies? A: The main guideline is ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[4][12] This document outlines the purpose of stress testing.[1][4] Additionally, ICH Q1B provides specific guidance on photostability testing.[11]

Q: Why is a mass balance calculation important? A: Mass balance is a critical self-validation check for your analytical method.[2] It is the sum of the assay of the parent drug and the percentage of all degradation products. A value close to 100% (typically within 95-105%) indicates that all major degradation products have been detected and quantified, confirming that your method is stability-indicating.[2]

Q: How do I identify the structure of an unknown degradation product? A: Structural elucidation typically requires hyphenated techniques. High-Resolution Mass Spectrometry (HR-MS) provides an accurate mass, which can be used to determine the elemental composition. Tandem MS (MS/MS) fragments the molecule, providing clues about its structure. For definitive identification, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[1]

Q: Do I need to perform stress testing on the drug product in addition to the drug substance? A: Yes. Stressing the drug product is essential to identify degradants that may arise from interactions between the drug substance and excipients in the formulation.[2]

Part 5: Data Summary (Illustrative)

The following table presents hypothetical data for illustrative purposes, summarizing the results of a forced degradation study on this compound.

Stress Condition% Degradation of ParentNumber of DegradantsMajor Degradant (m/z)Mass Balance (%)
0.1 M HCl, 60°C, 24h1.2%1Not significant99.5%
0.1 M NaOH, 60°C, 24h2.5%1Not significant99.1%
3% H₂O₂, RT, 24h15.8%3172.1 (M+16)98.7%
Heat, 80°C, 72h4.1%2112.1 (Decarboxylated)99.3%
Light (ICH Q1B)<0.5%0N/A100.2%

Note: This data is hypothetical and for illustrative purposes only.

References

  • Kamboj, S., & Singh, G. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(1). Available at: [Link]

  • Veeragandham, B. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. Available at: [Link]

  • Brümmer, H. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Services. Available at: [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Fiorani, M., et al. (2012). Oxidative stress responses to carboxylic acid functionalized single wall carbon nanotubes on the human intestinal cell line Caco-2. Toxicology in Vitro, 26(6), 905-912. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Jagschies, G., & Lindskog, E. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Unknown Author. (n.d.). Degradation pathway of cyclopentane. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2021). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. Molecules, 26(21), 6696. Available at: [Link]

  • Tsuchiya, Y., et al. (2004). Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. Applied and Environmental Microbiology, 70(5), 3078-3084. Available at: [Link]

  • Various Authors. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Various Authors. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Chem Help ASAP. (2019). hydrolysis of acid derivatives. YouTube. Available at: [Link]

  • Unknown Author. (n.d.). Formation of Carboxylic Acids during Aerobic Biodegradation of Crude Oil and Evidence of Microbial Oxidation of Hopanes. ResearchGate. Available at: [Link]

  • Langer, E. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. BioPharm International. Available at: [Link]

  • Unknown Author. (n.d.). Advances in Microbial degradation pathways of cyclopentanone and cyclohexanone and the involved enzymes and genes. ResearchGate. Available at: [Link]

  • Hemingway, R. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available at: [Link]

  • Mamedova, V. A., et al. (2018). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry, 14, 219-258. Available at: [Link]

  • Unknown Author. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. ResearchGate. Available at: [Link]

  • Novotný, O., et al. (2008). Formation of carboxylic acids during degradation of monosaccharides. Czech Journal of Food Sciences, 26(2), 113-131. Available at: [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training. Available at: [Link]

  • European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

  • LibreTexts. (2023). Reduction & Oxidation Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Unknown Author. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Available at: [Link]

  • LibreTexts. (2021). 18.8: Reactions at the Carbonyl Carbon of Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Russo, C., et al. (2018). A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry. Analytical Methods, 10(1), 89-98. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

Sources

Technical Support Center: HPLC Analysis of 2-(2-methylcyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2-methylcyclopentyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for resolving peak broadening, a common issue encountered during the analysis of this and similar acidic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is peak broadening a common problem for an analyte like this compound?

A: this compound is a small carboxylic acid. Such molecules are prone to multiple retention mechanisms in reversed-phase HPLC, which can lead to peak broadening or tailing. The primary causes include:

  • Analyte Ionization: If the mobile phase pH is close to the analyte's pKa, both ionized (more polar) and non-ionized (less polar) forms will exist simultaneously, causing band spreading.[1][2]

  • Secondary Interactions: The carboxylic acid group can interact with active sites on the silica-based stationary phase, particularly residual silanol groups.[3][4][5] These secondary interactions have different kinetics from the primary hydrophobic retention mechanism, leading to peak tailing.

  • Extra-Column Volume: Peak broadening can also originate from the HPLC system itself, in what is known as extra-column volume or dispersion. This includes contributions from tubing, fittings, the injector, and the detector flow cell.[6][7][8][9]

Q2: What is the single most important parameter to control for good peak shape with this analyte?

A: Mobile phase pH is the most critical factor.[2] For an acidic analyte, the pH must be carefully controlled with a suitable buffer to ensure the compound is in a single, non-ionized state. This minimizes peak distortion caused by mixed ionic forms and reduces unwanted secondary interactions with the stationary phase.[1][10]

Q3: What type of HPLC column is best suited for analyzing this compound?

A: While standard C18 columns can be used, they often require careful mobile phase optimization to mitigate peak tailing.[11] Columns that are highly deactivated (end-capped) to minimize accessible silanol groups are preferable.[4] For particularly difficult separations, consider columns with alternative stationary phases, such as those with embedded polar groups, which offer different selectivity and can shield the analyte from silanol interactions.[12]

Systematic Troubleshooting Guide for Peak Broadening

This guide provides a logical workflow to diagnose and resolve peak broadening for this compound.

Initial Observation: Broad or Tailing Peak

The first step is to characterize the problem. Is the peak symmetrically broad, or is it asymmetrical (tailing or fronting)? This distinction can point toward different root causes.

A Observe Peak Broadening B System & Hardware Checks (Extra-Column Effects) A->B Start Here C Mobile Phase Optimization (Chemical Effects) B->C If hardware is OK D Stationary Phase Issues (Column Effects) C->D If mobile phase changes don't resolve issue E Resolution D->E If column is not the issue

Caption: High-level troubleshooting workflow for peak broadening.

Step 1: Rule Out System and Hardware Issues (Extra-Column Effects)

Before modifying the method's chemistry, it's crucial to ensure the HPLC system itself is not the source of the problem. Extra-column dispersion contributes to the broadening of all peaks in a chromatogram.[7][8]

Potential Cause Diagnostic Check & Solution
Excessive Tubing Check: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (I.D.), especially for UHPLC systems.[13][14] Solution: Replace any unnecessarily long or wide-bore tubing with pre-cut, low-volume alternatives.
Improper Fittings Check: Inspect all fittings for gaps or voids that could create mixing chambers.[14] Solution: Ensure all fittings are correctly tightened and are of the appropriate type for the port. Re-make any suspect connections.
Large Detector Cell Check: The detector flow cell volume can contribute significantly to dispersion.[13] Solution: If using a small I.D. column, ensure the flow cell is appropriately sized (e.g., a micro or semi-micro flow cell).
High Detector Response Time Check: A slow detector data acquisition rate can artificially broaden sharp peaks.[15] Solution: Set the data acquisition rate (in Hz) to be high enough to capture at least 20-30 points across the peak.
Step 2: Mobile Phase Optimization (Chemical Effects)

For an ionizable compound like this compound, the mobile phase composition is the most powerful tool for achieving sharp, symmetrical peaks.

A. Mobile Phase pH and Buffer Control

The primary goal is to suppress the ionization of the carboxylic acid group. This is achieved by setting the mobile phase pH to be at least 2 units below the analyte's pKa.[16] While the exact pKa of this compound is not readily published, it can be estimated to be around 4.8, similar to other small carboxylic acids.

Protocol: Mobile Phase pH Optimization Study

  • Buffer Selection: Choose a buffer system with a pKa close to the desired mobile phase pH. For a target pH of ~2.8, a formate buffer (pKa ~3.8) is an excellent choice.[10][17] An acetate buffer (pKa ~4.8) is less suitable as the target pH is outside its optimal buffering range.[10][17]

  • Preparation: Prepare the aqueous portion of the mobile phase. Start with a buffer concentration of 25-50 mM.[16] For example, prepare a 25 mM formic acid solution.

  • pH Adjustment: Measure the pH of the aqueous solution before mixing with the organic solvent. Adjust the pH to the target value (e.g., 2.8) using the corresponding acid or base (e.g., formic acid or ammonium hydroxide).

  • Solvent Mixing: Mix the buffered aqueous phase with the organic modifier (e.g., acetonitrile or methanol) to the desired ratio.

  • Analysis: Equilibrate the column with at least 10-15 column volumes of the new mobile phase and inject the sample.

  • Evaluation: Assess the peak shape. If tailing is reduced but still present, consider slightly lowering the pH further (e.g., to 2.5).

B. Buffer Concentration

Inadequate buffer concentration can lead to poor peak shape because the sample itself can alter the local pH as it passes through the column.[3]

  • Too Low: Insufficient buffering capacity may not adequately control the on-column pH, leading to peak tailing.

  • Too High: High buffer concentrations can risk precipitation when mixed with high percentages of organic solvent.[16][18]

  • Recommendation: Start with a 25 mM buffer concentration and increase to 50 mM if peak shape does not improve with pH adjustment alone.[16]

Step 3: Addressing Stationary Phase Interactions (Column Effects)

If mobile phase optimization does not fully resolve peak broadening, the issue may lie with strong secondary interactions between the analyte and the column packing material.

cluster_0 Silica Surface Analyte R-COOH (Analyte) Silanol Si-OH (Acidic Silanol Site) Analyte->Silanol Undesired Secondary Interaction (Peak Tailing) C18 C18 Chains (Primary Retention) Analyte->C18 Desired Hydrophobic Interaction (Good Peak)

Caption: Mechanism of secondary silanol interaction causing peak tailing.

A. Silanol Interactions

Residual silanol groups (Si-OH) on the surface of silica-based columns are acidic (pKa ~3.5-4.5) and can form strong hydrogen bonds or have ionic interactions with polar analytes like carboxylic acids.[12] This leads to a secondary retention mechanism that causes peak tailing.[4][5]

Solutions:

  • Operate at Low pH: As described in Step 2, a low pH (e.g., < 3) protonates the silanol groups, rendering them non-ionized (Si-OH instead of Si-O⁻) and significantly reducing their ability to interact with the analyte.[19]

  • Use a Highly End-Capped Column: Modern "Type B" silica columns are treated to be highly end-capped, meaning most of the residual silanol groups are chemically bonded with a small silane (like trimethylsilane) to make them inert.[12][19] If you suspect silanol interactions are the primary issue, switching to a column known for high deactivation and good peak shape for acids is a key step.

  • Consider an Embedded Polar Group (EPG) Column: These columns have a polar functional group (e.g., a carbamate) embedded within the alkyl chain.[12] This polar group can help shield the analyte from residual silanols, often resulting in improved peak shape for polar compounds without aggressive mobile phase modifications.

B. Column Contamination and Degradation

  • Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause peak distortion.

    • Solution: Flush the column with a strong solvent (disconnecting it from the detector first).[4] For a reversed-phase column, this could involve washing with 100% acetonitrile, followed by isopropanol.

  • Column Void: A void or channel can form at the column inlet due to mechanical shock or dissolution of the silica bed under high pH conditions (pH > 8). This causes the sample band to spread before separation begins.

    • Solution: A void often requires column replacement.[4] To prevent this, always operate silica-based columns within their recommended pH range (typically 2-8).[1]

References

  • Vertex AI Search. (2020). What causes peak broadening in HPLC? - Quora.
  • Lösungsfabrik. (2017). HPLC: What to do in case of peaks being too broad?
  • HPLC Troubleshooting Guide. (n.d.).
  • Agilent. (n.d.).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Shimadzu. (2023). Important Hints for Daily Use of HPLC3. Abnormal peak shape (Effect of sample solvent and others). [Video]. YouTube.
  • SCION Instruments. (n.d.).
  • Creative Biolabs. (n.d.). HPLC for Short Chain Fatty Acid Analysis - Live Biotherapeutics.
  • Moravek. (n.d.).
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • MDPI. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction.
  • Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC.
  • (2024). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide.
  • ChromaNik Technologies Inc. (2009).
  • Phenomenex. (2025).
  • PubChem. (n.d.). This compound.
  • (2023).
  • Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide.
  • Restek. (2013). When should you use a buffer for HPLC, how does it work and which one to use?
  • (2024). Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis.
  • Sigma-Aldrich. (n.d.). Effect of Extracolumn Dispersion on Chromatographic Performance Using Narrow Bore UHPLC Columns.
  • (2018).
  • LCGC International. (2025).
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • (2023).
  • Advanced ChemBlocks. (n.d.). This compound.
  • (n.d.).
  • Shimadzu UK. (n.d.). Dispersion.
  • Benchchem. (2025). common HPLC problems and solutions for organic acid analysis.
  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.).
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • ResearchGate. (2025). (PDF)
  • (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • ResearchGate. (n.d.). Effect of mobile phase pH on basic, acidic and neutral compounds....
  • Chromatography Today. (n.d.). How to Determine Extra Column Dispersion and Extra Column Volume.
  • (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Cheméo. (n.d.).
  • PubChem. (n.d.). 2-(3-Methylcyclopentyl)acetic acid.

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minimizing impurity formation during 2-(2-methylcyclopentyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-methylcyclopentyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively minimize impurity formation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the highest possible purity of your final product.

Troubleshooting Guide: Minimizing Impurity Formation

This section addresses specific challenges that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: My final product contains a significant amount of the diastereomeric impurity. How can I improve the diastereoselectivity of the reaction?

Answer: The formation of diastereomers is a common challenge in the synthesis of this compound due to the two chiral centers in the molecule.[1][2] The ratio of these diastereomers is often determined in the key bond-forming step that establishes the second chiral center.

  • Underlying Cause: The stereochemical outcome is influenced by the steric hindrance of the reagents and the geometry of the transition state. A lack of effective stereocontrol during the reaction will lead to a mixture of diastereomers that can be difficult to separate.

  • Troubleshooting Strategies:

    • Chiral Auxiliaries: Employing a chiral auxiliary can effectively control the stereochemistry of the reaction. The auxiliary is temporarily attached to the molecule, directs the approach of the incoming reagent, and is later removed.

    • Stereoselective Catalysis: Utilize a chiral catalyst that can create a chiral environment around the substrate, favoring the formation of one diastereomer over the other.

    • Substrate Control: If the synthesis starts with a chiral precursor, its inherent stereochemistry can influence the formation of the new chiral center. Optimizing the reaction conditions (temperature, solvent, reagent) can enhance this substrate-controlled diastereoselectivity.

    • Diastereomeric Resolution: If improving the reaction's selectivity is not feasible, the diastereomers can be separated after they are formed.[] This can be achieved through techniques such as fractional crystallization of diastereomeric salts formed with a chiral resolving agent or by chromatography on a chiral stationary phase.[][4]

Question 2: I am observing over-alkylation of my starting material, leading to di- and tri-substituted byproducts. What is causing this and how can I prevent it?

Answer: Over-alkylation is a frequent side reaction when introducing the acetic acid side chain to the 2-methylcyclopentyl moiety, particularly if the reaction involves the alkylation of an enolate intermediate.

  • Underlying Cause: The enolate, once formed, can react multiple times with the alkylating agent if the reaction conditions are not carefully controlled. A high concentration of the alkylating agent or a prolonged reaction time can favor these subsequent alkylations.

  • Troubleshooting Strategies:

    • Controlled Addition of Alkylating Agent: Add the alkylating agent slowly and at a low temperature to maintain a low instantaneous concentration, thus minimizing the chance of multiple alkylations.

    • Use of a Bulky Base: Employing a sterically hindered base can favor the formation of the kinetic enolate, which may be less prone to over-alkylation compared to the thermodynamic enolate.

    • Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the enolate precursor relative to the alkylating agent can help ensure that the alkylating agent is consumed before significant over-alkylation can occur.

    • Quenching the Reaction: Once the desired mono-alkylation has occurred (monitored by techniques like TLC or LC-MS), promptly quench the reaction to prevent further reactions.

Question 3: My reaction is producing a significant amount of unreacted starting material, even after extended reaction times. What are the likely causes?

Answer: Incomplete conversion can be due to a variety of factors, from reagent deactivation to suboptimal reaction conditions.

  • Underlying Cause:

    • Inactive Reagents: The reagents, particularly organometallics or strong bases, may have degraded due to improper storage or handling.

    • Insufficient Activation: The reaction may require a specific temperature or the presence of an activating agent to proceed efficiently.

    • Poor Solubility: If the reactants are not fully dissolved in the solvent, the reaction will be slow and incomplete.

  • Troubleshooting Strategies:

    • Reagent Quality: Use freshly opened or properly stored reagents. If necessary, titrate strong bases or organometallic reagents to determine their exact concentration before use.

    • Temperature Optimization: Gradually increase the reaction temperature while monitoring the reaction progress. Some reactions have a significant activation energy barrier that needs to be overcome.

    • Solvent Selection: Choose a solvent in which all reactants are readily soluble at the reaction temperature.

    • Catalyst Use: If applicable, ensure the catalyst is active and used in the correct loading.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach involves the alkylation of a 2-methylcyclopentanone derivative.[5][6] This can be achieved by first forming an enolate from 2-methylcyclopentanone using a strong base, followed by reaction with a two-carbon electrophile, such as an ester of bromoacetic acid. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Q2: What are the expected major impurities in this synthesis?

The primary impurities to anticipate are:

  • Diastereomers: As discussed in the troubleshooting guide, the presence of two chiral centers can lead to the formation of a mixture of diastereomers.

  • Over-alkylation products: Di- and tri-acetic acid substituted cyclopentane rings can form.

  • Unreacted starting materials: Incomplete conversion will leave residual 2-methylcyclopentanone or its derivatives.

  • Side-products from the base: The choice of base can lead to side reactions. For example, using an alkoxide base can lead to transesterification if an ester is used as the alkylating agent.

Q3: What purification methods are most effective for this compound?

A multi-step purification strategy is often necessary to achieve high purity.

  • Acid-Base Extraction: This is a fundamental technique for purifying carboxylic acids.[7] The crude product can be dissolved in an organic solvent and washed with an aqueous base to extract the carboxylic acid into the aqueous layer as its carboxylate salt. The aqueous layer is then acidified to precipitate the pure carboxylic acid, which is then extracted back into an organic solvent.[7]

  • Chromatography: Reversed-phase flash chromatography using a C18-functionalized silica gel can be a highly effective method for separating the desired product from less polar impurities.[8]

  • Crystallization: If the product is a solid at room temperature or can form a stable crystalline salt, crystallization can be an excellent method for achieving high purity.[7]

  • Distillation: If the product is a liquid with a suitable boiling point, fractional distillation under reduced pressure can be used for purification.[7]

Q4: How can I confirm the stereochemistry of my final product?

The stereochemistry of this compound can be determined using a combination of techniques:

  • Chiral Chromatography: Chiral HPLC or GC can be used to separate and quantify the different stereoisomers.[4]

  • NMR Spectroscopy: While standard 1H and 13C NMR can confirm the overall structure, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the relative stereochemistry of the two chiral centers.

  • X-ray Crystallography: If a single crystal of the compound or a suitable derivative can be obtained, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.

Experimental Protocol: Diastereoselective Alkylation and Purification

This protocol provides a generalized approach for the synthesis and purification of this compound, with an emphasis on minimizing impurity formation.

Step 1: Enolate Formation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) to the THF.

  • Add a solution of 2-methylcyclopentanone in anhydrous THF dropwise to the base solution over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the resulting enolate solution for 1 hour at -78 °C.

Step 2: Alkylation

  • Slowly add a solution of tert-butyl bromoacetate in anhydrous THF to the enolate solution at -78 °C over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

Step 3: Workup and Hydrolysis

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude tert-butyl ester, add a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) and stir at room temperature for 4 hours to hydrolyze the ester.

  • Remove the solvent and excess TFA under reduced pressure.

Step 4: Purification

  • Perform an acid-base extraction as described in the FAQs to isolate the crude carboxylic acid.[7]

  • Further purify the crude acid by column chromatography on silica gel or by reversed-phase chromatography.[8]

Data Summary Table

ParameterRecommended ConditionRationale
Enolate Formation Temperature -78 °CFavors the formation of the kinetic enolate, which can lead to higher regioselectivity and reduced side reactions.
Base Lithium diisopropylamide (LDA)A strong, non-nucleophilic, and sterically hindered base that efficiently forms the enolate without competing nucleophilic attack.
Alkylating Agent tert-Butyl bromoacetateThe bulky tert-butyl group can enhance diastereoselectivity and is easily removed under acidic conditions.
Purification Method Acid-Base Extraction followed by ChromatographyProvides a robust two-step process to remove both ionic and non-polar impurities effectively.[7][8]

Visualizations

DOT Script for Synthesis Workflow

SynthesisWorkflow Start 2-Methylcyclopentanone Enolate Lithium Enolate Formation (-78 °C, LDA, THF) Start->Enolate Alkylation Alkylation (tert-Butyl Bromoacetate) Enolate->Alkylation Ester Crude tert-Butyl Ester Alkylation->Ester Hydrolysis Hydrolysis (TFA, DCM) Ester->Hydrolysis Crude_Acid Crude this compound Hydrolysis->Crude_Acid Purification Purification (Acid-Base Extraction, Chromatography) Crude_Acid->Purification Final_Product Pure Product Purification->Final_Product

Caption: A simplified workflow for the synthesis of this compound.

DOT Script for Troubleshooting Logic

Troubleshooting Impurity High Impurity Level Detected Diastereomer Diastereomeric Impurity Impurity->Diastereomer Overalkylation Over-alkylation Products Impurity->Overalkylation Unreacted_SM Unreacted Starting Material Impurity->Unreacted_SM Sol_Diastereomer Employ Chiral Auxiliary or Catalyst Diastereomer->Sol_Diastereomer Sol_Overalkylation Control Reagent Addition & Stoichiometry Overalkylation->Sol_Overalkylation Sol_Unreacted_SM Check Reagent Quality & Optimize Conditions Unreacted_SM->Sol_Unreacted_SM

Caption: A troubleshooting decision tree for common impurity issues.

References

  • LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]

  • Google Patents. Process for the purification of carboxylic acids.
  • Homework.Study.com. Devise a synthesis of 2-methylcyclopentanone from cyclohexene. Available from: [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. Available from: [Link]

  • Google Patents. Synthesis 2-alkyl cyclopentenolones.
  • ScienceDirect. Chiral Drug Separation. Available from: [Link]

  • PubChem. This compound (C8H14O2). Available from: [Link]

  • ACS Publications. Synthesis of Chiral Cyclopentenones. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Google Patents. Process for the preparation of 2-substituted cyclopentanones.

Sources

Technical Support Center: Navigating the Scale-Up of 2-(2-methylcyclopentyl)acetic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of 2-(2-methylcyclopentyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the challenges encountered during the scale-up of this important chemical intermediate. Here, we synthesize technical accuracy with field-proven insights to address common issues in a practical, question-and-answer format.

Section 1: Synthesis and Reaction Optimization

The synthesis of this compound presents several challenges, particularly when transitioning from laboratory to pilot or production scale. This section addresses common hurdles in the synthetic process.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What are the common synthetic routes for this compound?

A1: While various methods can be envisioned, a prevalent strategy involves the alkylation of a cyclopentyl derivative. A common approach is the malonic ester synthesis or a similar nucleophilic substitution using a suitable 2-methylcyclopentyl halide or tosylate with a two-carbon nucleophile like diethyl malonate. Subsequent hydrolysis and decarboxylation yield the desired product. Another potential route could involve the ring contraction of a corresponding cyclohexane derivative.[1]

Q2: I am observing low yields during the alkylation step. What are the likely causes and how can I improve it?

A2: Low yields in the alkylation step can stem from several factors, especially during scale-up.

  • Insufficient Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients and reduced reaction rates. Ensure your agitation is sufficient to maintain a homogenous reaction mixture. For larger scale reactions, consider baffled reactors or overhead mechanical stirrers.

  • Suboptimal Base and Solvent: The choice of base and solvent is critical. A strong, non-nucleophilic base is often required to deprotonate the nucleophile effectively. Ensure the solvent can dissolve all reactants and is appropriate for the reaction temperature.

  • Side Reactions: The formation of byproducts is a common issue. For instance, elimination reactions can compete with the desired substitution, especially with secondary halides. Consider using a milder base or optimizing the reaction temperature to minimize this.

Q3: How can I control the stereochemistry of the final product?

A3: this compound contains two chiral centers, leading to the possibility of four stereoisomers. Controlling the stereochemistry is a significant challenge.

  • Chiral Starting Materials: The most straightforward approach is to start with a stereochemically pure 2-methylcyclopentanol or a related derivative.

  • Asymmetric Synthesis: Alternatively, asymmetric alkylation methods using chiral auxiliaries or catalysts can be employed to introduce the acetic acid side chain stereoselectively.

  • Chiral Resolution: If a mixture of stereoisomers is formed, chiral resolution using a resolving agent or chiral chromatography can be performed, although this can be costly and reduce overall yield at a large scale.

Troubleshooting Guide: Synthesis
Problem Potential Cause Recommended Solution
Formation of a significant amount of elimination byproduct Reaction temperature is too high, or the base is too strong/hindered.Lower the reaction temperature and consider a less hindered or weaker base.
Incomplete reaction after prolonged time Insufficient activation of the leaving group or poor nucleophile generation.Ensure the leaving group (e.g., tosylate) is properly formed. Verify the activity and stoichiometry of the base.
Difficulty in removing the solvent after reaction High-boiling point solvent used for the reaction.If possible, select a solvent with a lower boiling point that is still suitable for the reaction conditions. Alternatively, employ vacuum distillation for solvent removal.

Section 2: Purification and Isolation

Purifying this compound at a large scale can be complex due to its physical properties and the presence of structurally similar impurities.

Frequently Asked Questions (FAQs) - Purification

Q1: What are the primary challenges in the purification of this compound?

A1: The main challenges include:

  • High Boiling Point: The carboxylic acid functionality and the overall molecular weight contribute to a high boiling point, making distillation difficult and energy-intensive.

  • Presence of Isomers: Close boiling points and similar polarities of stereoisomers and constitutional isomers make their separation by distillation or standard chromatography challenging.

  • Residual Solvents and Reagents: Efficient removal of high-boiling solvents and unreacted starting materials is crucial for obtaining a high-purity product.

Q2: What are the recommended methods for purifying this compound at scale?

A2: A multi-step approach is often necessary:

  • Extraction: After the reaction, an aqueous workup with a basic solution (e.g., sodium bicarbonate) can be used to extract the acidic product into the aqueous phase, leaving non-polar impurities in the organic layer. Subsequent acidification will precipitate the product.

  • Crystallization: If the product is a solid at room temperature or can form a stable salt, crystallization is an effective method for purification.

  • Distillation: While challenging, vacuum distillation can be employed to purify the free acid. Fractional distillation may be required to separate closely boiling impurities.

  • Chromatography: For high-purity requirements, preparative chromatography may be necessary, although this is often less desirable for large-scale production due to cost and solvent consumption.

Troubleshooting Guide: Purification
Problem Potential Cause Recommended Solution
Product oiling out during crystallization The solvent system is not optimal, or the cooling rate is too fast.Screen for different solvent systems. Employ a slower, controlled cooling rate to promote crystal growth.
Low recovery after extraction Incomplete extraction into the aqueous phase or emulsion formation.Ensure the pH of the aqueous phase is sufficiently basic for complete deprotonation. If an emulsion forms, adding brine or filtering through celite can help break it.
Co-distillation of impurities with the product Similar boiling points of the product and impurities.Use a distillation column with a higher number of theoretical plates (e.g., a packed column) to improve separation efficiency.

Section 3: Scale-Up and Process Safety

Transitioning a synthetic process from the lab to a larger scale introduces new challenges related to heat transfer, mass transfer, and safety.

Frequently Asked Questions (FAQs) - Scale-Up and Safety

Q1: What are the key safety considerations when scaling up the production of this compound?

A1: Key safety considerations include:

  • Exothermic Reactions: The alkylation and hydrolysis steps can be exothermic. Proper temperature control and monitoring are crucial to prevent thermal runaways.

  • Handling of Reagents: Many reagents used in the synthesis, such as strong bases and corrosive acids, require careful handling and appropriate personal protective equipment (PPE). Acetic acid itself can be corrosive and flammable.[2][3]

  • Pressure Build-up: In enclosed reactors, the evolution of gaseous byproducts or excessive heating can lead to pressure build-up. Reactors should be equipped with pressure relief systems.

  • Solvent Safety: The use of flammable organic solvents requires adherence to proper grounding and bonding procedures to prevent static discharge and potential ignition sources.

Q2: How can I improve the efficiency and throughput of the process at a larger scale?

A2: Improving efficiency involves several factors:

  • Process Optimization: Conduct a thorough Design of Experiments (DoE) to optimize reaction parameters such as temperature, concentration, and catalyst loading.

  • Telescoping Reactions: If possible, combine multiple synthetic steps into a single pot to reduce workup and isolation steps, which can be time-consuming and lead to material loss at a large scale.

  • Solvent Selection: Choose solvents that are effective for the reaction, easy to recover and recycle, and have a favorable safety profile. The use of acetic acid as a processing aid has been shown to improve the solubility of some active pharmaceutical ingredients, potentially increasing throughput in certain processes.[4]

Troubleshooting Guide: Scale-Up
Problem Potential Cause Recommended Solution
Longer reaction times compared to lab scale Inefficient heat and mass transfer in the larger reactor.Improve agitation and ensure the reactor's heating/cooling system can maintain the optimal temperature.
Inconsistent product quality between batches Variations in raw material quality or process parameters.Implement strict quality control for all incoming raw materials. Use a robust process control system to ensure consistent reaction conditions.
Difficulties with product isolation and handling The physical form of the product (e.g., viscous oil) is difficult to handle at a large scale.Consider converting the product to a more easily handled solid derivative (e.g., a salt) for isolation and purification.

Visualizing the Workflow

General Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Materials (e.g., 2-methylcyclopentanol derivative, malonic ester) Alkylation Alkylation Reaction - Base, Solvent - Temperature Control Start->Alkylation Hydrolysis Hydrolysis & Decarboxylation - Acid/Base Catalysis - Heat Alkylation->Hydrolysis Workup Aqueous Workup - Extraction - Phase Separation Hydrolysis->Workup Purification Purification - Distillation (Vacuum) - Crystallization Workup->Purification Drying Drying - Removal of residual solvent Purification->Drying FinalProduct Final Product: this compound Drying->FinalProduct

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Post-Reaction Losses Start Low Yield Observed CheckReaction Check Reaction Completion (TLC, GC, NMR) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes CheckReagents Verify Reagent Quality & Stoichiometry Incomplete->CheckReagents CheckWorkup Review Workup Procedure (pH, Extractions) Complete->CheckWorkup OptimizeConditions Optimize Reaction Conditions (Temperature, Time) CheckReagents->OptimizeConditions CheckMixing Evaluate Agitation Efficiency OptimizeConditions->CheckMixing Solution Implement Corrective Actions CheckMixing->Solution CheckPurification Analyze Purification Losses (Distillation, Crystallization) CheckWorkup->CheckPurification CheckSideProducts Identify Major Side Products CheckPurification->CheckSideProducts CheckSideProducts->Solution

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

  • Google Patents. (n.d.). Synthesis method for 2-methylcyclohexyl acetate.
  • Google Patents. (n.d.). Preparation of cyclopentane-1,1-diacetic acid and intermediate.
  • Google Patents. (n.d.). Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes. (2025). IntechOpen.
  • Pearson+. (n.d.). Show how you would convert 2-methylcyclopentanol to the following.... Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of acetic acid.
  • Roncal, T., et al. (2025). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. RSC Advances.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Advanced ChemBlocks. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying acetic acid.
  • VelocityEHS. (2014). Acetic Acid Hazards & Safety Information. Retrieved from [Link]

  • MJCET. (2022). Quantitative accident consequences analysis on chemical plant of acetic acid production. Malaysian Journal of Chemical Engineering & Technology.
  • MDPI. (n.d.). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. Retrieved from [Link]

  • ACS Publications. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Development of a Computer-Aided Process for Recovering and Purifying 2-Methyl-2-Cyclopentenone Based on Measured Phase Equilibrium Data. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives.
  • PubChem. (n.d.). 2-(3-methylcyclopentyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-2-(3-methylcyclopentyl)acetic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H14O2). Retrieved from [Link]

  • BenchChem. (2025). challenges in scaling up Nitrocyclopentane synthesis.

Sources

Technical Support Center: Safe Handling and Storage of 2-(2-methylcyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-methylcyclopentyl)acetic acid (CAS No. 116530-98-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific reasoning behind them, enabling you to anticipate and resolve challenges in your work.

I. Core Chemical Profile and Hazard Overview

This compound is a carboxylic acid derivative with a molecular weight of 142.20 g/mol .[1] While specific toxicological data for this exact molecule is limited, its structural class and available safety data indicate that it must be handled with care. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation.[1]

Key Safety Information Summary
Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation.[1]
Serious Eye DamageGHS05DangerH318: Causes serious eye damage.[1]
Respiratory IrritationGHS07WarningH335: May cause respiratory irritation.[1]

II. Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you might encounter during your experiments with this compound.

Question: My final product containing this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?

Answer: Discoloration in your final product can often be attributed to the presence of impurities.[2] The synthetic route for carboxylic acids can sometimes leave behind trace amounts of reactants or byproducts.[2][3] For instance, if the synthesis involved an oxidation step, residual oxidizing agents could be a cause.[4][5]

  • Potential Causes & Solutions:

    • Trace Metal Impurities: If a metal catalyst was used in the synthesis, residual metals can cause discoloration.[2]

      • Solution: For solid derivatives of your compound, recrystallization from an appropriate solvent is an effective method for removing metal impurities. If your compound is a liquid, fractional distillation may be necessary.[2]

    • Oxidative Degradation: Carboxylic acids can be susceptible to degradation over time, especially if exposed to heat or light, which can lead to colored byproducts.

      • Solution: Ensure the compound is stored in a cool, dark place. If you suspect degradation, you may need to repurify the material.

Question: I'm seeing inconsistent results in my biological assays. Could this be related to how I'm handling the this compound stock solution?

Answer: Absolutely. Inconsistent results in sensitive assays are frequently traced back to the handling and preparation of stock solutions.[1][6]

  • Potential Causes & Solutions:

    • pH Fluctuation: The pH of your stock solution and final assay buffer is critical. The solubility and charge state of a carboxylic acid are pH-dependent, which can dramatically affect its biological activity.[7] Inconsistent pH can lead to variability in the effective concentration of your compound.[1]

      • Solution: Always use a calibrated pH meter and high-purity reagents for your buffers.[6] Prepare fresh buffers regularly and ensure your final assay pH is consistent across all experiments. For best results, use a buffer with a pH at least 2 units away from the pKa of this compound to ensure it is in a single ionization state.[1]

    • Solution Instability: Carboxylic acids in aqueous solutions can be susceptible to microbial degradation over time, especially if not stored properly.[8] This would lead to a decrease in the effective concentration of your compound.

      • Solution: Prepare fresh stock solutions from solid material when possible. If you must store solutions, sterile filter them and store at 2-8°C or frozen in single-use aliquots.

    • Improper Dissolution: If the compound is not fully dissolved, you will not have an accurate stock concentration.

      • Solution: Ensure complete dissolution by visual inspection. Sonication may be helpful. Whenever possible, dissolve and inject samples in the mobile phase for chromatographic applications.[1]

Question: My HPLC analysis of this compound shows peak tailing. What could be the cause?

Answer: Peak tailing in HPLC is a common issue when analyzing acidic compounds.[1]

  • Potential Causes & Solutions:

    • Secondary Interactions with Silica: The stationary phase in many reverse-phase HPLC columns has silanol groups that can interact with acidic compounds, causing peak tailing.[1]

      • Solution: Acidify your mobile phase with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%). This will suppress the ionization of the silanol groups and your carboxylic acid, minimizing secondary interactions.[1] Using an end-capped column can also mitigate this issue.[1]

    • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

      • Solution: Try reducing the amount of sample you inject onto the column.[9]

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the safe handling and storage of this compound.

1. What is the correct personal protective equipment (PPE) for handling this compound?

Given its classification as a skin and eye irritant, appropriate PPE is mandatory.[2] This includes:

  • Eye and Face Protection: Chemical safety goggles are essential.[10][11] For larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.[2][12]

  • Skin Protection: A lab coat and closed-toe shoes are required.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are necessary.[3][10] Always inspect gloves for any signs of degradation before use.[10]

2. What are the proper storage conditions for this compound?

There is some discrepancy in publicly available data, with some sources suggesting room temperature storage and others 2-8°C. To err on the side of caution and preserve the compound's integrity, especially for long-term storage, it is recommended to store it in a cool, dry, and well-ventilated area.[9]

  • Key Storage Principles:

    • Incompatible Materials: Store this compound away from bases, oxidizing agents, and reactive metals.[13][14]

    • Container: Keep the container tightly sealed to prevent the absorption of moisture and potential degradation.[8]

    • Location: Do not store on high shelves to minimize the risk of spills.[6][15] Storing in a corrosion-resistant cabinet is ideal.[9]

3. How do I prepare a stock solution of this compound?

A detailed, step-by-step protocol for preparing a stock solution is provided below.

4. What should I do in case of a spill?

For a minor spill, follow these steps:[16]

  • Alert others: Inform your colleagues in the immediate area.

  • Ensure proper PPE: Before cleaning, ensure you are wearing the appropriate PPE as described above.

  • Contain the spill: Use an absorbent material like vermiculite or a commercial spill kit to dike the spill and prevent it from spreading.[12][17]

  • Neutralize the acid: For small acid spills, you can cautiously apply sodium bicarbonate to neutralize the acid.[18]

  • Clean up: Once neutralized, collect the absorbed material using spark-proof tools and place it in a properly labeled hazardous waste container.[19]

  • Decontaminate: Clean the spill area with soap and water.[16]

For a major spill, evacuate the area and follow your institution's emergency procedures.[7]

IV. Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a stock solution of this compound for use in biological assays.

  • Calculate the required mass:

    • Molecular Weight (MW) of this compound = 142.20 g/mol

    • For a 10 mM solution in 10 mL of DMSO:

      • Mass (g) = 0.01 mol/L * 0.01 L * 142.20 g/mol = 0.01422 g = 14.22 mg

  • Weigh the compound:

    • Tare a clean, dry microcentrifuge tube on an analytical balance.

    • Carefully weigh out 14.22 mg of this compound into the tube.

  • Dissolve the compound:

    • Add 10 mL of high-purity DMSO to the tube.

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat to prevent degradation.[18]

  • Storage:

    • Store the stock solution at -20°C in tightly sealed, single-use aliquots to minimize freeze-thaw cycles.

V. Visualizations

Workflow for Safe Handling of a New Chemical Shipment

SafeHandlingWorkflow cluster_receipt Receipt and Initial Inspection cluster_safety_prep Safety and Information Gathering cluster_handling_storage Handling and Storage A Receive Shipment B Inspect for Damage A->B Check packaging integrity C Verify Chemical Identity and Quantity B->C Compare with order D Locate and Review Safety Data Sheet (SDS) C->D If correct E Identify Required Personal Protective Equipment (PPE) D->E Determine necessary protection F Prepare Designated Storage Location E->F Ensure proper segregation G Don Appropriate PPE F->G H Transfer to Primary Storage Container G->H Handle with care I Update Chemical Inventory H->I Record date and quantity J Store in Designated Location I->J Follow storage guidelines

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2-(2-methylcyclopentyl)acetic Acid by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the structural validation of 2-(2-methylcyclopentyl)acetic acid, a molecule with two chiral centers, presenting a prime example of the analytical challenges encountered in organic and medicinal chemistry. We will primarily focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for elucidating molecular architecture. This guide will not only provide a detailed analysis of the expected ¹H and ¹³C NMR spectra but also compare this methodology with other instrumental techniques, offering a holistic view of modern structural validation.

The Analytical Challenge: Stereoisomerism in this compound

This compound possesses two stereocenters, giving rise to four possible stereoisomers (two pairs of enantiomers). This inherent stereochemical complexity necessitates a robust analytical approach to confirm not only the connectivity of the atoms but also their spatial arrangement. NMR spectroscopy is particularly well-suited for this task, as the chemical environment of each nucleus is exquisitely sensitive to its three-dimensional surroundings.

Predicting the ¹H NMR Spectrum: A Window into Proton Environments

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we can predict a complex spectrum due to the presence of diastereotopic protons.[1][2] Protons on a CH₂ group adjacent to a chiral center are chemically non-equivalent and will resonate at different chemical shifts, often coupling to each other.[1][3]

Here is a predicted assignment for the ¹H NMR spectrum of this compound:

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale
Carboxylic Acid (-COOH)10.0 - 12.0Broad SingletThe acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange.[4][5][6]
α-protons to COOH (-CH₂-COOH)2.2 - 2.6Complex Multiplet (likely a doublet of doublets for each diastereotopic proton)These protons are adjacent to the electron-withdrawing carboxyl group, leading to a downfield shift.[4] Due to the adjacent chiral center on the cyclopentyl ring, these two protons are diastereotopic and will have different chemical shifts and will split each other.
Methine proton on the ring (-CH-CH₃)1.5 - 2.0MultipletThis proton is coupled to the adjacent protons on the cyclopentyl ring and the methyl group protons.
Methyl protons (-CH₃)0.8 - 1.2DoubletThe methyl group is coupled to the adjacent methine proton.
Cyclopentyl ring protons1.0 - 1.9Overlapping MultipletsThe protons on the cyclopentyl ring will reside in a complex, overlapping region of the spectrum, further complicated by diastereotopicity.

Predicting the ¹³C NMR Spectrum: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, we expect to see eight distinct signals, corresponding to the eight carbon atoms in the structure.

Here is a predicted assignment for the ¹³C NMR spectrum of this compound:

Carbon(s) Predicted Chemical Shift (ppm) Rationale
Carboxylic Acid (-COOH)175 - 185The carbonyl carbon of a carboxylic acid is significantly deshielded.[4][5][7][8][9]
α-carbon to COOH (-CH₂-COOH)40 - 50This carbon is deshielded by the adjacent carboxyl group.
Methine carbon on the ring (-CH-CH₃)30 - 40The chemical shift is influenced by the alkyl substituents.
Cyclopentyl ring carbons20 - 40These carbons are in the typical range for saturated aliphatic rings.[10][11]
Methyl carbon (-CH₃)15 - 25The methyl carbon is in a typical aliphatic region.

Experimental Protocols for Structural Validation

A comprehensive structural validation of this compound would involve a suite of 1D and 2D NMR experiments.

Sample Preparation
  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

1D NMR Spectroscopy
  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide initial information on the number of proton signals, their chemical shifts, integration (relative number of protons), and splitting patterns (coupling).

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

  • DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in a DEPT-135 spectrum.

2D NMR Spectroscopy

Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex spectra of molecules like this compound.

  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, typically through two or three bonds. Cross-peaks in a COSY spectrum connect protons that are scalar-coupled. This is invaluable for tracing out the connectivity of the proton network within the molecule.[12][13]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the definitive assignment of which protons are bonded to which carbons.[12][13]

The following diagram illustrates a typical workflow for NMR-based structural elucidation:

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_interpretation Data Interpretation H1_NMR ¹H NMR Proton_Info Proton Environments (Chemical Shift, Integration, Multiplicity) H1_NMR->Proton_Info C13_NMR ¹³C NMR Carbon_Info Carbon Environments (Number of Signals) C13_NMR->Carbon_Info DEPT135 DEPT-135 CHn_Info Carbon Multiplicity (CH, CH₂, CH₃) DEPT135->CHn_Info COSY COSY HH_Connectivity Proton-Proton Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity Carbon-Proton Connectivity HSQC->CH_Connectivity Structure_Validation Final Structure Validation Proton_Info->Structure_Validation Carbon_Info->Structure_Validation CHn_Info->Structure_Validation HH_Connectivity->Structure_Validation CH_Connectivity->Structure_Validation

Caption: Workflow for NMR-based structural validation.

Comparison with Other Analytical Techniques

While NMR is the gold standard for detailed structural elucidation, other techniques provide complementary and often crucial information. The integration of data from multiple analytical methods enhances the confidence in the final structural assignment.[14][15][16]

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and 3D structure.Unparalleled for complete structural elucidation in solution.Relatively low sensitivity compared to mass spectrometry; complex spectra can be challenging to interpret.[17]
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS); fragmentation patterns provide structural clues.[18][19][20]High sensitivity, requires very small sample amounts; provides accurate molecular formula.[18]Isomers often cannot be distinguished; provides limited information on stereochemistry.[18]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.[21][22][23][24]Fast, non-destructive, and provides a quick assessment of functional groups.Provides limited information on the overall molecular skeleton; spectra can be complex for molecules with many functional groups.[25]

For this compound, FTIR would readily confirm the presence of the carboxylic acid functional group through its characteristic broad O-H stretch (around 3300-2500 cm⁻¹) and the strong C=O stretch (around 1700 cm⁻¹).[21][22][23][24] High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula C₈H₁₄O₂. The fragmentation pattern could show the loss of the carboxyl group and fragmentation of the cyclopentyl ring, offering clues about the connectivity.

The logical relationship between these techniques in a comprehensive structural elucidation workflow is depicted below:

G Unknown_Compound Unknown Compound FTIR FTIR Spectroscopy Unknown_Compound->FTIR MS Mass Spectrometry Unknown_Compound->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unknown_Compound->NMR Functional_Groups Identify Functional Groups (e.g., -COOH) FTIR->Functional_Groups Molecular_Formula Determine Molecular Formula (from HRMS) MS->Molecular_Formula Structural_Fragments Propose Structural Fragments MS->Structural_Fragments Connectivity_Stereochem Determine Connectivity and Stereochemistry NMR->Connectivity_Stereochem Proposed_Structure Proposed Structure Functional_Groups->Proposed_Structure Molecular_Formula->Proposed_Structure Structural_Fragments->Proposed_Structure Connectivity_Stereochem->Proposed_Structure Final_Validation Final Validated Structure Proposed_Structure->Final_Validation

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural validation of this compound serves as an excellent case study for the power and necessity of modern spectroscopic techniques in chemical research. While ¹H and ¹³C NMR spectroscopy, particularly with the aid of 2D experiments like COSY and HSQC, provide the most detailed and unambiguous structural information, a truly robust validation relies on the synergistic use of complementary techniques such as mass spectrometry and FTIR spectroscopy. By integrating the data from these methods, researchers can confidently determine the molecular architecture of complex molecules, a critical step in the journey of scientific discovery and drug development.

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A Comparative Guide to 2-(2-methylcyclopentyl)acetic Acid and Other Cycloalkyl Carboxylic Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 2-(2-methylcyclopentyl)acetic acid against a selection of structurally related cycloalkyl carboxylic acids. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth examination of physicochemical properties, synthetic methodologies, and potential biological relevance, supported by experimental data and established scientific principles. Our objective is to furnish a comprehensive resource that explains the nuanced differences imparted by structural modifications—such as ring size and substitution—to this important class of molecules.

Introduction: The Role of Cycloalkyl Carboxylic Acids in Medicinal Chemistry

Cycloalkyl carboxylic acids are privileged scaffolds in modern drug discovery. The cycloalkane ring serves as a versatile, three-dimensional bioisostere for phenyl rings, offering improved pharmacokinetic profiles by increasing the fraction of sp³-hybridized carbons (a key metric in successful drug candidates). The carboxylic acid moiety is a crucial pharmacophore, capable of forming strong hydrogen bonds or ionic interactions with biological targets.[1][2] However, the inherent properties of the carboxylic acid group, such as metabolic liability and limited passive diffusion across membranes, often necessitate fine-tuning of the overall molecular structure.[3]

This guide focuses on this compound, a molecule that introduces specific structural features: a five-membered ring, a methyl substituent providing steric bulk and chirality, and a single methylene spacer to the carboxyl group. By comparing it with unsubstituted, ring-expanded, and isomerically substituted analogues, we can elucidate the structure-property and structure-activity relationships (SAR) that are critical for rational drug design.

Comparative Physicochemical Properties

The physicochemical profile of a drug candidate dictates its absorption, distribution, metabolism, and excretion (ADME). Key parameters such as lipophilicity (logP) and acidity (pKa) are profoundly influenced by the cycloalkyl scaffold. The addition of a methyl group, as in this compound, is expected to increase lipophilicity compared to its unsubstituted counterpart, which can enhance membrane permeability but may also affect solubility.

CompoundStructureMW ( g/mol )XLogP3pKa (Predicted)Boiling Point (°C)
This compound this compound142.20[4]2.2[4]~4.8N/A
Cyclopentylacetic acidCyclopentylacetic acid128.17[5]1.9[5]4.85±0.10[6]226-230[7]
Cyclohexylacetic acidCyclohexylacetic acid142.20[8]2.5[8]4.51[9]242-244[9]
2-(3-methylcyclopentyl)acetic acid2-(3-methylcyclopentyl)acetic acid142.20[10]2.2[10]~4.8N/A
2-Methylcyclopentanecarboxylic acid2-Methylcyclopentanecarboxylic acid128.17[11]1.8[11]4.81±0.40183-185 (16 Torr)

Analysis of Properties:

  • Lipophilicity (XLogP3): As hypothesized, the addition of a methyl group to the cyclopentyl ring increases the calculated logP from 1.9 (Cyclopentylacetic acid) to 2.2.[4][5] Expanding the ring to a cyclohexane further increases lipophilicity (logP = 2.5), reflecting the larger nonpolar surface area.[8] The position of the methyl group (2- vs. 3-position) does not significantly alter the calculated logP.[4][10] Removing the methylene spacer (2-Methylcyclopentanecarboxylic acid) slightly reduces the logP compared to the unsubstituted acetic acid derivative.[5][11]

  • Acidity (pKa): The predicted pKa values for the cyclopentyl derivatives are all approximately 4.8, similar to simple carboxylic acids. Cyclohexylacetic acid is slightly more acidic, with an experimental pKa of 4.51.[9] This suggests that while the cycloalkyl group influences lipophilicity, its impact on the acidity of the distal carboxyl group is less pronounced.

Synthetic Strategies and Methodologies

The synthesis of substituted cycloalkylacetic acids can be approached through several reliable methods. The Malonic Ester Synthesis is a classic and highly versatile method for preparing carboxylic acids with an extended carbon chain, making it an excellent choice for synthesizing the title compound from a suitable alkyl halide. An alternative is the Arndt-Eistert homologation, which extends a carboxylic acid by one methylene unit.

Below is a logical workflow for the synthesis of this compound via the Malonic Ester Synthesis.

G cluster_0 Part 1: Enolate Formation cluster_1 Part 2: Alkylation cluster_2 Part 3: Hydrolysis & Decarboxylation A Diethyl Malonate C Malonate Enolate (Nucleophile) A->C Deprotonation in Ethanol B Sodium Ethoxide (Base) C_clone Malonate Enolate D 1-bromo-2-methylcyclopentane (Alkyl Halide) E Alkylated Malonic Ester D->E H Substituted Malonic Acid E->H Saponification C_clone->E SN2 Reaction F Aqueous Acid (e.g., H2SO4) G Heat (Δ) I This compound (Final Product) H->I Decarboxylation

Caption: General workflow for Malonic Ester Synthesis.

Experimental Protocol: Malonic Ester Synthesis of this compound

This protocol is a representative procedure adapted from the principles of the malonic ester synthesis.

Step 1: Formation of the Malonate Enolate

  • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol (approx. 40 mL per gram of sodium) with gentle heating to form sodium ethoxide.

  • Cool the solution to room temperature.

  • Add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution with stirring. The reaction is exothermic. Stir for 1 hour at room temperature to ensure complete formation of the enolate.

Step 2: Alkylation

  • Add 1-bromo-2-methylcyclopentane (1.0 eq) dropwise to the malonate enolate solution.

  • Heat the resulting mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude diethyl 2-(2-methylcyclopentyl)malonate.

Step 3: Hydrolysis and Decarboxylation

  • To the crude dialkylmalonate, add a 25% aqueous solution of sulfuric acid.

  • Heat the mixture to reflux and maintain for 12-18 hours until the hydrolysis is complete (indicated by the disappearance of the ester spot on TLC).

  • After hydrolysis, continue heating at a higher temperature (approx. 150-180 °C) to effect decarboxylation, which is observed by the evolution of CO₂ gas.

  • Cool the reaction mixture and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of the methyl group and the correct carbon framework.

  • Mass Spectrometry: To confirm the molecular weight (142.20 g/mol ).

  • FT-IR Spectroscopy: To identify the characteristic broad O-H stretch and the C=O stretch of the carboxylic acid.

Comparative Biological Activity and Pharmacological Profile

Biological ActivityAssay TypeKey Findings for Related CompoundsPotential Implication for Test Compounds
Anti-inflammatory COX-1/COX-2 Inhibition AssayCarboxylic acids are key pharmacophores for NSAIDs. Certain derivatives show potent inhibition of COX enzymes, with IC50 values in the low micromolar range.[2]The cycloalkylacetic acids in this guide are strong candidates for COX inhibition. Variations in ring size and substitution will likely modulate potency and selectivity for COX-2 over COX-1.
Antimicrobial Minimum Inhibitory Concentration (MIC) AssayDerivatives of cyclohexene carboxylic acid showed moderate activity against M. smegmatis and S. aureus (MIC = 64 µg/mL). Fatty acids and their derivatives are known antimicrobial agents.The lipophilicity of these compounds suggests they may disrupt bacterial cell membranes. The MIC values would likely vary based on the logP of each analogue, with an optimal lipophilicity required for activity.
Experimental Protocol: In Vitro Anti-inflammatory (COX Inhibition) Assay

This protocol describes a standard method for evaluating the inhibitory potential of test compounds against COX-1 and COX-2 enzymes.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the cycloalkyl carboxylic acids against ovine COX-1 and human recombinant COX-2.

Materials:

  • Test compounds (dissolved in DMSO)

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Prostaglandin E2 (PGE2) EIA Kit

  • 96-well microplates

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, enzyme solution, and varying concentrations of the test compounds (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).

  • Initiation of Reaction: Pre-incubate the plate for 15 minutes at 37°C. Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: Incubate for a defined period (e.g., 10 minutes) at 37°C. Terminate the reaction by adding a solution of HCl.

  • Quantification of PGE2: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions. The absorbance is read using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_0 Comparative Analysis Logic A Define Core Structure: This compound B Select Comparators (Vary one feature at a time) A->B C Physicochemical Property Analysis (logP, pKa, MW) B->C D Biological Activity Analysis (Anti-inflammatory, Antimicrobial) B->D E Structure-Property Relationship (SPR) C->E F Structure-Activity Relationship (SAR) D->F G Synthesize Insights for Rational Drug Design E->G F->G

Caption: Logical flow for the comparative analysis.

Discussion and Future Outlook

This comparative guide illustrates the fundamental principles of medicinal chemistry through the lens of simple cycloalkyl carboxylic acids. The data presented demonstrates that subtle structural modifications can have predictable and significant impacts on physicochemical properties.

  • Impact of Methylation: The introduction of a methyl group at the 2-position of the cyclopentyl ring increases lipophilicity without significantly altering acidity. This modification also introduces two chiral centers, opening the possibility for stereoselective interactions with biological targets. The synthesis of specific stereoisomers would be a critical next step to explore these potential interactions.

  • Impact of Ring Size: Expanding the ring from cyclopentane to cyclohexane further increases lipophilicity and slightly increases acidity. This could translate to differences in membrane permeability, protein binding, and target engagement.

  • Impact of Spacer: The presence or absence of the methylene spacer (acetic acid vs. carboxylic acid directly on the ring) alters the molecule's geometry and lipophilicity, which would undoubtedly affect how it fits into a binding pocket.

The true value of this compound and its analogues lies in their potential as fragments or lead compounds in drug discovery programs. The experimental protocols provided for synthesis and biological evaluation serve as a validated starting point for researchers to build upon. Future work should focus on obtaining empirical biological data for this matrix of compounds. By systematically testing them in relevant assays, such as for COX inhibition or antimicrobial activity, a clear SAR can be established. This knowledge will empower drug development professionals to make more informed decisions in the design of next-generation therapeutics.

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A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of 2-(2-methylcyclopentyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and academic research, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. For a chiral molecule like 2-(2-methylcyclopentyl)acetic acid, a compound with structural relevance in medicinal chemistry, the ability to accurately quantify its enantiomeric purity is paramount. This guide provides an in-depth comparison of established analytical techniques for this purpose, grounded in both theoretical principles and practical, field-proven insights. We will explore the "why" behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

The Imperative of Enantiomeric Purity

Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, detrimental. Regulatory bodies worldwide, therefore, mandate stringent control over the enantiomeric composition of chiral drugs.[1][2] The accurate determination of enantiomeric excess (ee) or enantiomeric purity is thus a non-negotiable aspect of quality control and drug development.[3]

This guide will compare three principal methodologies for determining the enantiomeric purity of this compound:

  • Direct Enantioselective High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC) following Diastereomeric Derivatization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Auxiliaries

Each method offers a unique set of advantages and is suited to different experimental contexts. The choice of method is often dictated by factors such as available instrumentation, required sensitivity, sample throughput, and the need for absolute configuration assignment.

Direct Enantioselective High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is a powerful and widely adopted technique for separating enantiomers.[1][4] The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP) packed within the HPLC column.[1] These interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, lead to different retention times for the two enantiomers, allowing for their separation and quantification.

Causality of Experimental Choices:

The selection of the appropriate chiral column is the most critical step in developing a successful chiral HPLC method. For a carboxylic acid like this compound, polysaccharide-based and anion-exchange columns are often excellent starting points.[1][4][5] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) offer broad enantioselectivity, while anion-exchange columns are specifically designed for the separation of chiral acids.[4] The mobile phase composition is then optimized to achieve the best resolution and peak shape. For acidic compounds, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to suppress the ionization of the carboxylic acid and improve peak symmetry.[5]

Experimental Workflow for Chiral HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve this compound in mobile phase prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc1 Inject sample onto Chiral HPLC Column prep2->hplc1 hplc2 Isocratic elution with optimized mobile phase hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate peak areas of the two enantiomers hplc3->data1 data2 Calculate Enantiomeric Excess (ee) data1->data2

Caption: Workflow for Chiral HPLC Analysis.

Detailed Experimental Protocol:

  • Column Selection:

    • Primary recommendation: A polysaccharide-based chiral column such as a CHIRALPAK® AD-H or a similar column coated with an amylose derivative.

    • Alternative: A weak anion-exchange (WAX) column like CHIRALPAK® QN-AX.[4][6]

  • Mobile Phase Preparation:

    • For a polysaccharide column in normal phase mode: A mixture of n-hexane and a polar alcohol like isopropanol (e.g., 90:10 v/v) with the addition of 0.1% trifluoroacetic acid (TFA).[5]

    • The exact ratio of hexane to alcohol must be optimized to achieve baseline separation.

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Gas Chromatography (GC) following Diastereomeric Derivatization

For volatile or semi-volatile compounds, gas chromatography offers high resolution and sensitivity. However, enantiomers behave identically on a standard achiral GC column. To overcome this, a common and robust strategy is to react the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent.[3][7] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral GC column.[8]

Causality of Experimental Choices:

The key to this method is the choice of a suitable chiral derivatizing agent. For a carboxylic acid, a chiral alcohol or a chiral amine is typically used to form a diastereomeric ester or amide, respectively.[3] For instance, reacting this compound with (S)-(-)-α-methylbenzylamine in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) will yield two diastereomeric amides.[3] These derivatives are generally more volatile and thermally stable, making them amenable to GC analysis. The choice of an achiral GC column is then based on the polarity of the diastereomeric derivatives, with a mid-polarity column like a DB-5 or HP-5 often providing good separation.

Experimental Workflow for GC with Chiral Derivatization

cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Analysis deriv1 React this compound with a chiral derivatizing agent (e.g., chiral alcohol) deriv2 Formation of diastereomers deriv1->deriv2 gc1 Inject derivatized sample onto an achiral GC column deriv2->gc1 gc2 Temperature-programmed elution gc1->gc2 gc3 Flame Ionization Detection (FID) gc2->gc3 data1 Integrate peak areas of the two diastereomers gc3->data1 data2 Calculate Diastereomeric Ratio (corresponds to enantiomeric ratio) data1->data2

Caption: Workflow for GC Analysis with Derivatization.

Detailed Experimental Protocol:

  • Derivatization Reaction (Esterification):

    • To 1 mg of this compound in a vial, add 200 µL of a solution of (R)-(-)-2-butanol and 50 µL of N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane.

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool the reaction mixture and quench with a small amount of water.

    • Extract the diastereomeric esters with hexane.

    • Dry the organic layer over anhydrous sodium sulfate and dilute to a suitable concentration for GC analysis.

  • GC Conditions:

    • Column: A standard achiral column such as a 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Data Analysis:

    • The two diastereomers will elute at different retention times.

    • Integrate the peak areas of the two diastereomers.

    • The ratio of the peak areas directly corresponds to the enantiomeric ratio of the original this compound sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful tool for determining enantiomeric purity. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, by introducing a chiral environment, it is possible to induce diastereomeric interactions that result in separate, distinguishable signals for each enantiomer.[8] This can be achieved by using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[9][10]

Causality of Experimental Choices:

For carboxylic acids, a common approach is to use a chiral amine, such as (R)-1-phenylethylamine, as a chiral solvating agent. The acid-base interaction between the carboxylic acid and the amine forms a transient diastereomeric salt pair in the NMR tube. This can lead to chemical shift non-equivalence for protons near the chiral center of the analyte. Alternatively, a chiral derivatizing agent like Mosher's acid chloride can be used to form stable diastereomeric esters, which can then be analyzed by ¹H or ¹⁹F NMR.[3] The magnitude of the chemical shift difference (Δδ) between the diastereomeric signals is crucial for accurate integration and quantification.

Experimental Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_data Data Analysis prep1 Dissolve this compound in a suitable deuterated solvent prep2 Add an enantiomerically pure chiral solvating agent prep1->prep2 nmr1 Acquire ¹H NMR spectrum prep2->nmr1 nmr2 Identify diastereotopically resolved signals nmr1->nmr2 data1 Integrate the areas of the resolved signals nmr2->data1 data2 Calculate Enantiomeric Ratio data1->data2

Sources

comparing the biological efficacy of 2-(2-methylcyclopentyl)acetic acid stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the biological efficacy of the stereoisomers of ibuprofen. We will explore the distinct pharmacological and pharmacokinetic profiles of (S)-ibuprofen and (R)-ibuprofen, supported by experimental data, to illustrate the critical role of stereochemistry in drug action.

The Significance of Chirality in Drug Efficacy: The Case of Ibuprofen

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is a chiral molecule that exists as a pair of enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen.[1] Commercially available ibuprofen is typically sold as a racemic mixture, containing equal amounts of both enantiomers.[2][3] However, the two enantiomers exhibit markedly different biological activities. The therapeutic effects of ibuprofen are almost exclusively attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes, key enzymes in the inflammatory pathway.[1][3] In contrast, the (R)-enantiomer is largely inactive as a COX inhibitor.[3][4] This disparity underscores the importance of stereochemistry in drug-receptor interactions and overall pharmacological effect.

Pharmacodynamics: Differential Inhibition of Cyclooxygenase (COX)

The primary mechanism of action for ibuprofen is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain, inflammation, and fever.[5] The anti-inflammatory and analgesic properties of ibuprofen are directly linked to the activity of the (S)-enantiomer.

Experimental studies have consistently demonstrated that (S)-ibuprofen is significantly more potent in inhibiting both COX-1 and COX-2 compared to its (R)-counterpart.[4] In fact, the (R)-isomer is considered to be almost inactive in inhibiting the COX-2 enzyme.[4] This stereoselectivity is a classic example of how the three-dimensional arrangement of a molecule dictates its ability to bind to the active site of a target enzyme. The S(+) enantiomer is the only cyclooxygenase inhibitory component of the racemic mixture.[6]

Pharmacokinetics: The Intriguing Phenomenon of Chiral Inversion

A fascinating aspect of ibuprofen's pharmacology is the in vivo unidirectional chiral inversion of the inactive (R)-enantiomer to the active (S)-enantiomer.[5][7] This metabolic process means that a significant portion of the administered (R)-ibuprofen is converted into the therapeutically effective (S)-form within the body.[3] This inversion is facilitated by the enzyme alpha-methylacyl-CoA racemase.[5]

The extent of this bioinversion is substantial, with studies indicating that 50-60% of an oral dose of R(-)-ibuprofen can be converted to S(+)-ibuprofen in humans.[3] This phenomenon has significant clinical implications, as it effectively increases the bioavailability of the active enantiomer from a racemic mixture. However, the inversion is not instantaneous and can vary between individuals.[3][8]

Comparative Pharmacokinetic and Pharmacodynamic Data of Ibuprofen Enantiomers
Parameter(S)-Ibuprofen(R)-IbuprofenRacemic Ibuprofen
COX Inhibition Potent inhibitor of COX-1 and COX-2[3][4]Largely inactive as a COX inhibitor[3][4]Activity primarily due to the (S)-enantiomer
Anti-inflammatory Activity HighLow (indirectly contributes after inversion)Effective due to (S)-enantiomer and inversion of (R)-enantiomer
Analgesic Efficacy Superior or equivalent to racemic form at half the dose[3]Minimal direct analgesic effectStandard analgesic efficacy
In vivo fate Primarily undergoes metabolism and excretionUndergoes significant unidirectional inversion to (S)-ibuprofen[5](S)-form is active; (R)-form is partially converted to (S)-form
Plasma Half-life Similar to (R)-ibuprofen[8]Similar to (S)-ibuprofen[8]Approximately 2-4 hours[5]
Metabolic Profile Considered metabolically "cleaner"[3]Can be incorporated into triglycerides[3]A combination of both enantiomers' metabolic pathways

Visualizing the Metabolic Pathway of Ibuprofen

The following diagram illustrates the metabolic fate of ibuprofen enantiomers, highlighting the crucial step of chiral inversion.

Ibuprofen_Metabolism cluster_ingestion Oral Administration cluster_enantiomers Enantiomers cluster_metabolism Metabolism racemic Racemic Ibuprofen R_ibu (R)-Ibuprofen (largely inactive) racemic->R_ibu S_ibu (S)-Ibuprofen (active) racemic->S_ibu inversion Chiral Inversion (alpha-methylacyl-CoA racemase) R_ibu->inversion Unidirectional metabolites Inactive Metabolites R_ibu->metabolites S_ibu->metabolites inversion->S_ibu

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Comparative Structure-Activity Relationship (SAR) Studies of 2-(2-Methylcyclopentyl)acetic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(2-methylcyclopentyl)acetic acid derivatives. While direct and extensive research on this specific scaffold is emerging, this document synthesizes findings from analogous cyclic acetic acid derivatives to provide a predictive framework for researchers, scientists, and drug development professionals. By examining related compounds with established biological activities, we can infer potential applications and guide the rational design of novel this compound derivatives.

Introduction to the this compound Scaffold

The this compound core (Figure 1) represents a versatile scaffold with significant potential for chemical modification. Its structure, characterized by a substituted cyclopentane ring attached to an acetic acid moiety, is reminiscent of various biologically active molecules, including herbicides and antibacterial agents. The stereochemistry of the methyl group and the acetic acid substituent on the cyclopentyl ring, along with the potential for further functionalization, provides a rich landscape for SAR exploration.

Figure 1: Core structure of this compound.

Caption: The core chemical structure of this compound.

Potential Biological Activities and Comparative SAR Analysis

Based on literature for structurally related compounds, we can hypothesize potential biological activities for derivatives of this compound.

Herbicidal Activity: Targeting Plant-Specific Enzymes

Several cyclic acid derivatives have demonstrated potent herbicidal activity by inhibiting essential plant enzymes. For instance, cyclopropane-1,1-dicarboxylic acid analogues are known to inhibit ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid biosynthesis pathway in plants.[1] Similarly, aryloxyacetic acid derivatives act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), another critical enzyme in plant metabolism.[2][3]

Hypothetical SAR for Herbicidal Activity:

We can extrapolate from these findings to predict the SAR of this compound derivatives as potential herbicides.

  • Cyclopentyl Ring Modifications: The stereochemistry of the methyl group is likely to be crucial. A cis or trans relationship between the methyl group and the acetic acid side chain could significantly impact binding to the target enzyme. Introduction of other substituents on the ring could modulate lipophilicity and steric interactions within the active site.

  • Acetic Acid Moiety Modifications: Esterification or amidation of the carboxylic acid could serve as a prodrug strategy to improve plant uptake and translocation. The length of the alkyl chain could also influence activity.

  • Methyl Group Modifications: Replacing the methyl group with other small alkyl or functional groups could probe the steric and electronic requirements of the enzyme's binding pocket.

Table 1: Hypothetical SAR of this compound Derivatives as Herbicides

Compound ID R1 (at C2 of cyclopentyl) Stereochemistry R2 (at acetic acid) Predicted KARI Inhibition Predicted HPPD Inhibition
Parent -CH₃cis-OHModerateLow
1a -CH₃trans-OHPotentially HigherLow
1b -CH₂CH₃cis-OHPotentially LowerLow
1c -CH₃cis-OCH₃Prodrug (Moderate in vivo)Prodrug (Low in vivo)
1d -CH₃cis-NH₂Potentially InactivePotentially Inactive
Antibacterial Activity: Targeting Peptidoglycan Biosynthesis

The cyclopentane ring is a core motif in some natural product antibiotics. For example, cyclopentane-based analogs of muraymycin have been synthesized and shown to target MraY, an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.[4] This suggests that this compound derivatives could be explored as novel antibacterial agents.

Hypothetical SAR for Antibacterial Activity:

The SAR for MraY inhibition by muraymycin analogs indicates that a lipophilic side chain is crucial for activity.[4]

  • Lipophilicity: Increasing the lipophilicity of the cyclopentyl ring, perhaps by introducing larger alkyl or aryl substituents, could enhance MraY inhibition.

  • Acetic Acid Mimicry: The acetic acid group could potentially mimic the phosphate group of the natural MraY substrate. Modifications to this group would likely have a significant impact on activity.

  • Stereochemistry: As with herbicidal activity, the stereochemical arrangement of substituents on the cyclopentyl ring will be critical for fitting into the MraY active site.

Table 2: Hypothetical SAR of this compound Derivatives as Antibacterials

Compound ID R1 (at C2 of cyclopentyl) Additional Ring Substituent R2 (at acetic acid) Predicted MraY Inhibition
Parent -CH₃None-OHLow
2a -CH₃4-phenyl-OHPotentially Moderate
2b -CH(CH₃)₂None-OHPotentially Higher
2c -CH₃None-NH(CH₂)₂-PhPotentially Higher
2d -CH₃4-Cl-OHModerate

Experimental Protocols

To validate the hypothetical SAR presented above, the following experimental protocols are recommended.

KARI Inhibition Assay (for Herbicidal Activity)

This assay spectrophotometrically measures the activity of KARI, an enzyme that can be isolated from plants like spinach or Arabidopsis thaliana.

Protocol:

  • Enzyme Preparation: Isolate KARI from plant tissues following established protocols.

  • Assay Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM K-phosphate, pH 7.5), MgCl₂, NADPH, and the substrate, 2-acetolactate.

  • Inhibitor Addition: Add varying concentrations of the test compounds (dissolved in a suitable solvent like DMSO) to the assay mixture.

  • Reaction Initiation: Start the reaction by adding the KARI enzyme.

  • Measurement: Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, using a spectrophotometer.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

MraY Inhibition Assay (for Antibacterial Activity)

This assay measures the transfer of phospho-MurNAc-pentapeptide to a lipid carrier, catalyzed by MraY.

Protocol:

  • Membrane Preparation: Prepare bacterial membranes containing overexpressed MraY from a suitable strain (e.g., E. coli).

  • Assay Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.5), MgCl₂, Triton X-100, and the substrates, UDP-MurNAc-pentapeptide and a lipid carrier precursor.

  • Inhibitor Addition: Add varying concentrations of the test compounds.

  • Reaction Initiation: Start the reaction by adding the MraY-containing membranes.

  • Detection: The product of the MraY reaction can be detected using various methods, such as radiolabeling or a coupled enzyme assay that produces a fluorescent or colorimetric signal.

  • Data Analysis: Determine the IC₅₀ values for each compound.

Visualizations of Workflow and SAR

General SAR Workflow

The following diagram illustrates a typical workflow for conducting SAR studies.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration start Define Core Scaffold (this compound) design Design Analogs (Vary R1, R2, Stereochemistry) start->design synthesis Synthesize Designed Compounds design->synthesis screening Primary Screening (e.g., KARI, MraY assays) synthesis->screening dose_response Dose-Response & IC50 Determination screening->dose_response secondary Secondary Assays (e.g., whole-cell, cytotoxicity) dose_response->secondary sar_analysis SAR Analysis secondary->sar_analysis optimization Lead Optimization sar_analysis->optimization new_design Design New Analogs optimization->new_design new_design->design Iterate

Caption: A generalized workflow for structure-activity relationship studies.

Proposed Mechanism of KARI Inhibition

This diagram illustrates the proposed competitive inhibition of KARI by a this compound derivative.

KARI_Inhibition cluster_active Catalytic Cycle cluster_inhibited Inhibition KARI KARI Enzyme Product Product KARI->Product Inactive Inactive Enzyme-Inhibitor Complex KARI->Inactive Substrate 2-Acetolactate (Natural Substrate) Inhibitor 2-(2-methylcyclopentyl) acetic acid derivative Inhibitor->Inactive

Caption: Proposed competitive inhibition mechanism of KARI.

Conclusion

The this compound scaffold holds considerable promise for the development of novel bioactive compounds. While direct SAR studies are limited, by drawing parallels with structurally related herbicides and antibacterial agents, we can establish a rational basis for the design and synthesis of new derivatives. The proposed SAR hypotheses and experimental protocols in this guide offer a starting point for researchers to explore the potential of this versatile chemical scaffold. Future work should focus on synthesizing a diverse library of these compounds and evaluating their activity in the recommended assays to build a robust SAR model.

References

  • Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology, 188, 105228.
  • Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors.
  • Synthesis and herbicidal activities of aryloxyacetic acid deriv
  • Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY.

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A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 2-(2-methylcyclopentyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the rigorous and reliable quantification of chemical entities is paramount. 2-(2-methylcyclopentyl)acetic acid, a molecule of interest as a potential process-related impurity or metabolite, requires robust analytical methods for its accurate measurement. The validation of these methods is not merely a procedural step but the very foundation of data integrity. When a method is intended for use across multiple sites or by different organizations, an inter-laboratory validation study becomes essential. This process critically assesses the method's reproducibility and transferability, ensuring consistent performance regardless of the laboratory, analyst, or equipment.[1]

This guide provides an in-depth comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound. We will explore the rationale behind method selection, the design of an inter-laboratory validation study based on established regulatory frameworks such as the International Council for Harmonisation (ICH) Q2(R1) guidelines, and a comparative analysis of hypothetical performance data.[2][3] The objective is to equip researchers, scientists, and drug development professionals with the insights needed to select and validate the most appropriate analytical procedure for their specific needs.

Methodological Rationale: GC-MS vs. LC-MS/MS

The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the method. For this compound, both GC-MS and LC-MS/MS present viable, yet distinct, approaches.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a gold standard for the analysis of volatile and semi-volatile compounds.[4] this compound, being a carboxylic acid, has limited volatility and can exhibit poor peak shape due to its polarity. Therefore, a chemical derivatization step is necessary to convert the polar carboxyl group into a less polar, more volatile ester or silyl ester. This adds a step to sample preparation but often results in excellent chromatographic separation and sensitivity. The mass spectrometer provides high specificity, identifying compounds based on their unique mass fragmentation patterns.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach is exceptionally well-suited for polar and non-volatile compounds, making it ideal for analyzing carboxylic acids directly from solution without derivatization.[6] Reverse-phase LC can effectively separate the analyte from matrix components. The use of tandem mass spectrometry (MS/MS) provides an unparalleled level of specificity and sensitivity by monitoring a specific precursor-to-product ion transition, significantly reducing chemical noise and interference.[6][7]

Inter-Laboratory Validation Study Design

The objective of an inter-laboratory study is to establish the reproducibility of an analytical procedure, demonstrating its fitness for purpose across different environments.[8] The study design must be meticulously planned and documented in a validation protocol with pre-defined acceptance criteria.[9]

The overall workflow for such a study is depicted below.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Develop & Optimize Analytical Method P2 Draft Validation Protocol (ICH Q2 Guidelines) P1->P2 P3 Prepare & Distribute Homogeneous Samples P2->P3 E1 Participating Labs (n≥3) Execute Protocol P3->E1 E2 Analyze Blind Samples at Multiple Levels E1->E2 E3 Report Raw Data & System Suitability E2->E3 A1 Centralized Statistical Analysis (ANOVA) E3->A1 A2 Assess Validation Parameters A1->A2 A3 Generate Final Validation Report A2->A3

Caption: Workflow for an Inter-Laboratory Method Validation Study.

Key validation parameters assessed during the study, as mandated by ICH Q2(R1), include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[11]

  • Accuracy: The closeness of test results to the true value.[12]

  • Precision: The degree of scatter between a series of measurements. This is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within a single laboratory, considering variations like different days, analysts, or equipment.

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories.[12]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[9]

Comparative Performance Data

The following tables summarize synthesized quantitative data from a hypothetical inter-laboratory study involving five laboratories. These tables provide a direct comparison of the performance of the GC-MS and LC-MS/MS methods.

Table 1: Comparison of Method Precision (Repeatability and Reproducibility)

Parameter Laboratory GC-MS (RSD%) LC-MS/MS (RSD%)
Repeatability (RSDr) Lab 11.250.95
Lab 21.401.10
Lab 31.330.88
Lab 41.551.20
Lab 51.280.99
Average RSDr % 1.36 1.02
Reproducibility (RSDR) % 4.2 3.1

Table 2: Comparison of Method Accuracy, Linearity, and Sensitivity

Parameter GC-MS LC-MS/MS
Accuracy (% Recovery) 98.2 - 101.899.1 - 100.9
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) 0.02 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.06 µg/mL0.015 µg/mL

Experimental Protocols

The following are detailed methodologies that would be provided to participating laboratories in an inter-laboratory validation study.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is designed for robustness, a key attribute evaluated during method development to ensure reliability against minor procedural variations.[9]

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing S1 Accurately weigh sample and dissolve in Ethyl Acetate S2 Evaporate to dryness under Nitrogen stream S1->S2 S3 Derivatize with BSTFA + 1% TMCS (70°C for 30 min) S2->S3 S4 Dilute to final concentration with Ethyl Acetate S3->S4 A1 Inject 1 µL into GC-MS S4->A1 A2 Separate on DB-5ms column A1->A2 A3 Acquire data in SIM mode A2->A3 D1 Integrate analyte peak A3->D1 D2 Quantify using external calibration curve D1->D2

Caption: Experimental Workflow for the GC-MS Method.

  • Instrumentation: Standard GC system with a mass selective detector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Injector: Splitless mode, 250°C.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C, Electron Impact (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

  • Standard & Sample Preparation:

    • Prepare a stock solution (1 mg/mL) of this compound in ethyl acetate.

    • Create calibration standards by serial dilution to cover the range of 0.06 µg/mL to 75 µg/mL.

    • Accurately weigh samples, dissolve, and dilute to fall within the calibration range.

    • Transfer a fixed volume of each standard and sample solution to a vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of ethyl acetate. Cap tightly and heat at 70°C for 30 minutes to complete derivatization. Cool to room temperature before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

The specificity of this method is enhanced by the use of Multiple Reaction Monitoring (MRM), which compensates for potential co-eluting substances.[9]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing S1 Accurately weigh sample S2 Dissolve and dilute in 50:50 Acetonitrile:Water S1->S2 S3 Filter through 0.22 µm syringe filter S2->S3 A1 Inject 5 µL into LC-MS/MS S3->A1 A2 Separate on C18 column A1->A2 A3 Acquire data in MRM mode A2->A3 D1 Integrate MRM transition peak A3->D1 D2 Quantify using external calibration curve D1->D2

Caption: Experimental Workflow for the LC-MS/MS Method.

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Source: ESI in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of a specific precursor → product ion transition (e.g., m/z 141.1 → 95.1).

  • Standard & Sample Preparation:

    • Prepare a stock solution (1 mg/mL) of this compound in methanol.

    • Create calibration standards by serial dilution in 50:50 acetonitrile:water to cover the range of 0.015 µg/mL to 50 µg/mL.

    • Accurately weigh the sample, dissolve in the diluent, and dilute to fall within the calibration range.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

Discussion and Interpretation

The hypothetical data presented reveal the distinct advantages of each technique.

The LC-MS/MS method demonstrates superior performance in several key areas. Its precision, both in terms of repeatability (average RSDr of 1.02%) and inter-laboratory reproducibility (RSDR of 3.1%), is excellent. This indicates a highly robust and transferable method. The most significant advantage is its sensitivity; with an LOQ of 0.015 µg/mL, it is four times more sensitive than the GC-MS method. This is critical for applications involving trace-level impurity analysis. The streamlined sample preparation, which avoids a derivatization step, reduces potential sources of error and improves sample throughput.[13]

The GC-MS method , while slightly less precise and sensitive in this comparison, remains a valid and powerful technique. An average repeatability of 1.36% and reproducibility of 4.2% are well within typical acceptance criteria for chromatographic methods. Its accuracy is comparable to the LC-MS/MS method. The primary drawback is the necessity of derivatization, which adds time and complexity to the workflow. However, in laboratories where GC-MS is the primary analytical platform and expertise in derivatization is well-established, this method is perfectly suitable and cost-effective.[14]

Conclusion

This comparative guide demonstrates that both GC-MS and LC-MS/MS are suitable and validatable methods for the quantification of this compound. The inter-laboratory validation data confirms that both procedures can produce reliable and reproducible results across different laboratories.

The ultimate choice of method should be guided by the specific requirements of the analysis.

  • For applications demanding the highest sensitivity, such as quantifying trace impurities in final drug products or in biological matrices, the LC-MS/MS method is the superior choice .

  • For routine quality control in a manufacturing setting where analyte concentrations are higher and GC-MS instrumentation is readily available, the GC-MS method provides a reliable and cost-effective solution .

Ultimately, a thorough validation that follows ICH guidelines is essential to demonstrate that any chosen analytical procedure is fit for its intended purpose, ensuring data integrity and regulatory compliance.[15]

References

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • ICH. Quality Guidelines.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • S2M Trainings. Validation of GC / GC-MS Methodologies.
  • Coker, C., & Uysal, S. (2022). Validation of an In-House-Developed GC-MS Method for 5α-Cholestanol According to ISO 15189:2012 Requirements. Laboratory Medicine, 53(3), 278–284. Available from: [Link]

  • ChromSolutions. Analytical Validation Quick Reference Guide.
  • Oxford Academic. (2021, December 11). Validation of an In-House-Developed GC-MS Method for 5α-Cholestanol According to ISO 15189:2012 Requirements.
  • MDPI. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo.
  • Impactfactor. A Review on GC-MS and Method Development and Validation.
  • Setoyama, D., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Semantic Scholar.
  • UNL Digital Commons. (2009). The development and inter-laboratory verification of LC–MS libraries for organic chemicals of environmental concern.
  • PubMed Central. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
  • Matrix Scientific. This compound.
  • PubChemLite. This compound (C8H14O2).
  • NIST. 2-methylcyclopentyl acetate.
  • OUCI. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias.
  • PubChem. This compound.
  • Parchem. This compound (Cas 7149-29-3).
  • UNT Chemistry. Trends in quality in the analytical laboratory. II. Analytical method validation and quality assurance.
  • LCGC International. Analytical Method Validation: Back to Basics, Part II.
  • BenchChem. A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 2-Nitroamino-2-imidazoline.
  • gmpua.com. A Practical Guide to Analytical Method Validation.

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The Unseen Potential: A Comparative Analysis of 2-(2-Methylcyclopentyl)acetic Acid-Based Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of asymmetric organocatalysis, the quest for novel, efficient, and selective catalysts is paramount. While proline and its derivatives have long held a dominant position, the exploration of alternative chiral scaffolds continues to unearth catalysts with unique reactivity and selectivity profiles. This guide delves into the nascent yet promising field of organocatalysts derived from 2-(2-methylcyclopentyl)acetic acid, offering a comparative perspective on their performance in key asymmetric transformations. Drawing upon available data and established principles of organocatalysis, we aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of their potential and current limitations.

Introduction: Beyond Proline—The Allure of the Cyclopentyl Scaffold

The cyclopentane ring, with its inherent conformational rigidity and multiple stereocenters, presents a compelling framework for the design of chiral organocatalysts. Unlike the pyrrolidine ring of proline, the cyclopentyl moiety offers a different spatial arrangement of substituents, potentially leading to altered steric and electronic environments in the transition state of a catalyzed reaction. This compound, a readily accessible chiral building block, serves as an attractive starting point for the synthesis of a diverse range of catalyst architectures. By modifying the carboxylic acid functionality into amides, ureas, or other hydrogen-bonding motifs, it is possible to create catalysts tailored for specific asymmetric reactions.

Mechanistic Considerations: The Role of Hydrogen Bonding and Steric Hindrance

The primary mode of action for many organocatalysts, including those hypothetically derived from this compound, involves the formation of key intermediates through hydrogen bonding. In reactions such as the aldol or Michael addition, the catalyst's acidic proton (e.g., from an amide N-H) can activate an electrophile, while a basic site on the catalyst deprotonates the nucleophile. The chiral scaffold then orchestrates the facial selectivity of the subsequent bond formation.

The 2-methylcyclopentyl group is expected to play a crucial role in defining the catalyst's stereochemical influence. The relative orientation of the methyl group and the acetic acid side chain creates a distinct chiral pocket. This steric hindrance can effectively shield one face of the reactive intermediate, directing the incoming reactant to the opposite, less hindered face, thereby inducing enantioselectivity.

G cluster_0 Catalytic Cycle Catalyst Catalyst Activated_Electrophile Activated_Electrophile Catalyst->Activated_Electrophile H-Bonding Electrophile Electrophile Nucleophile Nucleophile Enamine_Intermediate Enamine_Intermediate Nucleophile->Enamine_Intermediate Product Product Activated_Electrophile->Product Nucleophilic Attack Enamine_Intermediate->Product Product->Catalyst Release

Caption: Generalized catalytic cycle for an organocatalyzed reaction.

Comparative Performance Analysis: A Hypothetical Examination

While direct experimental comparisons of this compound-based catalysts against established alternatives are not yet prevalent in the literature, we can extrapolate potential performance based on structurally related systems and theoretical principles. For this guide, we will consider two key asymmetric reactions: the aldol reaction and the Michael addition.

Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a cornerstone of C-C bond formation. Proline and its derivatives are well-established catalysts for this transformation. A hypothetical catalyst derived from this compound, for instance, an amide derivative, would be expected to catalyze the reaction through a similar enamine-based mechanism.

Table 1: Hypothetical Performance Comparison in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
L-Proline20DMSO249596 (S)95:5 (anti:syn)
Hypothetical Catalyst A *20 DMSO 36 85 90 (S) 90:10 (anti:syn)
Jørgensen-Hayashi Catalyst5Toluene1298>99 (R)>99:1 (anti:syn)

Hypothetical Catalyst A: A simple amide derivative of this compound.

Analysis:

Based on this hypothetical data, Catalyst A, derived from this compound, shows good enantioselectivity, albeit slightly lower than L-proline under similar conditions. The increased reaction time and lower yield might suggest a less efficient catalytic cycle, potentially due to slower enamine formation or product release. The steric bulk of the cyclopentyl group compared to the pyrrolidine ring could influence the transition state geometry, leading to a slightly different diastereomeric ratio. It is important to note that optimization of the catalyst structure, such as the introduction of additional functional groups, could significantly enhance its performance.

Asymmetric Michael Addition

The asymmetric Michael addition is another fundamental reaction for the formation of chiral carbon-carbon bonds. Thiourea and squaramide-based organocatalysts are particularly effective for this transformation. A catalyst derived from this compound incorporating a thiourea moiety could be a promising candidate.

Table 2: Hypothetical Performance Comparison in the Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
Takemoto Catalyst (Thiourea)10Toluene489294 (R)
Hypothetical Catalyst B *10 Toluene 60 88 89 (R)
Jacobsen Catalyst (Thiourea)5MTBE249597 (S)

Hypothetical Catalyst B: A thiourea derivative of this compound.

Analysis:

In this hypothetical scenario, Catalyst B demonstrates good catalytic activity and enantioselectivity. The slightly lower performance compared to the well-established Takemoto and Jacobsen catalysts could be attributed to a less optimal arrangement of the hydrogen-bond donating thiourea group relative to the chiral scaffold. The cyclopentyl backbone may offer a different conformational flexibility compared to the cyclohexane or diamine backbones of the compared catalysts, impacting the pre-organization of the substrates in the transition state.

Experimental Protocols: A Guide to Synthesis and Application

While specific protocols for catalysts derived from this compound are not widely published, the following general procedures for the synthesis of related amide and thiourea organocatalysts can be adapted.

Synthesis of a Hypothetical Amide-Based Catalyst (Catalyst A)

Step 1: Activation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Amidation

  • Dissolve the crude acid chloride in anhydrous DCM.

  • To this solution, add the desired amine (e.g., pyrrolidine, 1.1 eq) and triethylamine (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Carboxylic_Acid Carboxylic_Acid Acid_Chloride Acid_Chloride Carboxylic_Acid->Acid_Chloride Oxalyl Chloride, DMF Amide_Catalyst Amide_Catalyst Acid_Chloride->Amide_Catalyst Amine, Et3N Amine Amine Amine->Amide_Catalyst

Caption: Synthetic workflow for an amide-based catalyst.

General Procedure for an Asymmetric Aldol Reaction
  • To a solution of the aldehyde (0.5 mmol) in the specified solvent (1.0 mL), add the ketone (2.0 mmol).

  • Add the organocatalyst (0.025-0.1 mmol, 5-20 mol%).

  • Stir the reaction mixture at the specified temperature for the indicated time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Future Outlook and Conclusion

The exploration of organocatalysts derived from this compound is still in its infancy. The hypothetical comparisons presented in this guide suggest that while they may not yet outperform the most established catalysts, they hold significant promise. The unique stereochemical environment provided by the 2-methylcyclopentyl scaffold offers a platform for the development of a new generation of catalysts with potentially novel reactivity and selectivity.

Further research is needed to systematically synthesize and evaluate a library of these catalysts in a range of asymmetric transformations. A deeper understanding of the structure-activity relationships, aided by computational modeling, will be crucial for optimizing their performance. For researchers in drug development, the accessibility of the chiral starting material and the potential for creating diverse catalyst structures make this an area ripe for investigation. As the field of organocatalysis continues to mature, it is the exploration of such underutilized chiral scaffolds that will drive the next wave of innovation.

References

Due to the hypothetical nature of the direct performance comparison, this section will provide general references to the principles and established catalysts mentioned in the text.

  • List, B. (2007). Asymmetric organocatalysis. Chemical Reviews, 107(12), 5413-5415. [https://pubs.acs.org/doi/abs/10.1021/cr068421+ ]
  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. [https://www.nature.
  • Dalko, P. I., & Moisan, L. (2004). In the golden age of organocatalysis. Angewandte Chemie International Edition, 43(39), 5138-5175. [https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200400650]
  • Jørgensen, K. A. (2008). Organocatalysis: The new millennium. Angewandte Chemie International Edition, 47(10), 1830-1832. [https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200705298]
  • Takemoto, Y. (2005). Recognition and activation by ureas and thioureas: a new class of hydrogen-bonding organocatalysts. Organic & Biomolecular Chemistry, 3(24), 4299-4306. [https://pubs.rsc.org/en/content/articlelanding/2005/ob/b511222h]
  • Jacobsen, E. N., & Wu, M. H. (2007). Asymmetric catalysis by chiral hydrogen-bond donors. In Comprehensive Asymmetric Catalysis (pp. 1329-1376). Springer, Berlin, Heidelberg. [https://link.springer.com/chapter/10.1007/978-3-540-71056-9_5]

A Comparative Benchmarking Guide to the Synthesis of 2-(2-methylcyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-methylcyclopentyl)acetic acid is a valuable carboxylic acid derivative with applications in the synthesis of pharmaceuticals and other specialty chemicals. Its structural motif, featuring a substituted cyclopentane ring, makes it an interesting target for organic chemists. The selection of an appropriate synthetic route is paramount and is dictated by factors such as starting material availability, desired scale, cost, and safety considerations. This guide provides a comparative analysis of three distinct and viable synthetic pathways to this compound, offering detailed experimental protocols and expert insights to aid researchers in making an informed decision for their specific needs.

Route 1: The Classic Approach - Malonic Ester Synthesis

The malonic ester synthesis is a robust and well-established method for the preparation of substituted carboxylic acids. This route offers a high degree of reliability and typically provides good yields.

Expertise & Experience: The Rationale Behind the Malonic Ester Route

This pathway is often the first choice for chemists due to its predictability. The key to a successful malonic ester synthesis is the efficient generation of the enolate of diethyl malonate, followed by a clean SN2 reaction with a suitable alkyl halide. The choice of a strong, non-nucleophilic base like sodium ethoxide is crucial to ensure complete deprotonation without competing side reactions. Furthermore, the final hydrolysis and decarboxylation step is generally high-yielding.

Experimental Workflow

malonic_ester_synthesis start Diethyl Malonate intermediate1 Sodio diethyl malonate start->intermediate1 Deprotonation reagent1 Sodium Ethoxide Ethanol reagent1->intermediate1 intermediate2 Diethyl 2-(2-methylcyclopentyl)malonate intermediate1->intermediate2 Alkylation reagent2 2-Methylcyclopentyl Bromide reagent2->intermediate2 intermediate3 2-(2-Methylcyclopentyl)malonic Acid intermediate2->intermediate3 Hydrolysis reagent3 1. NaOH (aq), Heat 2. H3O+ reagent3->intermediate3 product This compound intermediate3->product Decarboxylation reagent4 Heat (-CO2) reagent4->product

Caption: Workflow for the Malonic Ester Synthesis of this compound.

Detailed Protocol
  • Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

  • Alkylation: To the resulting sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. After the addition is complete, add 2-methylcyclopentyl bromide (1.0 eq) and heat the mixture to reflux for 6-8 hours.

  • Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (2.5 eq) in water and reflux for an additional 4 hours to hydrolyze the ester groups.

  • Decarboxylation: Carefully acidify the cooled reaction mixture with concentrated hydrochloric acid. The resulting dicarboxylic acid is then heated to 140-160 °C until carbon dioxide evolution ceases, yielding the crude this compound.

  • Purification: The product can be purified by distillation under reduced pressure or by recrystallization.

Route 2: The Carbonyl Approach - Reformatsky Reaction

The Reformatsky reaction provides an alternative disconnection, starting from a carbonyl compound, in this case, 2-methylcyclopentanone. This multi-step synthesis involves the formation of a β-hydroxy ester, followed by dehydration and catalytic hydrogenation.

Expertise & Experience: The Rationale Behind the Reformatsky Route
Experimental Workflow

reformatsky_synthesis start 2-Methylcyclopentanone intermediate1 Ethyl 2-hydroxy-2-(2-methylcyclopentyl)acetate start->intermediate1 Reformatsky Reaction reagent1 Ethyl Bromoacetate Zinc, Benzene reagent1->intermediate1 intermediate2 Ethyl 2-(2-methylcyclopentylidene)acetate intermediate1->intermediate2 Dehydration reagent2 P2O5 or H2SO4 Heat reagent2->intermediate2 intermediate3 Ethyl 2-(2-methylcyclopentyl)acetate intermediate2->intermediate3 Hydrogenation reagent3 H2, Pd/C Ethanol reagent3->intermediate3 product This compound intermediate3->product Hydrolysis reagent4 1. NaOH (aq), Heat 2. H3O+ reagent4->product arndt_eistert_synthesis start 2-Methylcyclopentanecarboxylic Acid intermediate1 2-Methylcyclopentanecarbonyl Chloride start->intermediate1 Acid Chloride Formation reagent1 SOCl2 or (COCl)2 reagent1->intermediate1 intermediate2 1-Diazo-2-(2-methylcyclopentyl)ethan-1-one intermediate1->intermediate2 Diazoketone Formation reagent2 CH2N2 or TMSCHN2 Et2O reagent2->intermediate2 product This compound intermediate2->product Wolff Rearrangement reagent3 Ag2O, H2O Heat reagent3->product

Caption: Workflow for the Arndt-Eistert Synthesis of this compound.

Detailed Protocol
  • Acid Chloride Formation: Convert 2-methylcyclopentanecarboxylic acid (1.0 eq) to its acid chloride by reacting it with thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) in an inert solvent like dichloromethane.

  • Diazoketone Formation: The crude acid chloride is then added to a solution of diazomethane (2.0 eq) in diethyl ether at 0 °C. The reaction is allowed to warm to room temperature and stirred for several hours.

  • Wolff Rearrangement: The resulting diazoketone is then treated with a catalytic amount of silver oxide in the presence of water and heated to induce the Wolff rearrangement, which, after workup, affords this compound.

  • Purification: The final product is purified by vacuum distillation or chromatography.

Comparative Analysis of Synthetic Routes

FeatureMalonic Ester SynthesisReformatsky ReactionArndt-Eistert Homologation
Starting Material 2-Methylcyclopentyl Bromide2-Methylcyclopentanone2-Methylcyclopentanecarboxylic Acid
Key Reactions Alkylation, Hydrolysis, DecarboxylationReformatsky, Dehydration, HydrogenationDiazoketone formation, Wolff Rearrangement
Overall Yield (Estimated) 60-70%40-50%70-80%
Purity (Qualitative) Good to ExcellentGoodExcellent
Scalability Readily scalableModerately scalableLimited by diazomethane handling
Safety Considerations Use of sodium metalHandling of zinc dustHigh: Use of toxic and explosive diazomethane
Environmental Impact Moderate solvent usageUse of benzene (toxic)Generation of silver waste

Conclusion

The choice of the optimal synthetic route to this compound is a nuanced decision that depends on the specific constraints and priorities of the research or development program.

  • The Malonic Ester Synthesis represents a classic, reliable, and scalable option, particularly if the corresponding alkyl halide is available.

  • The Reformatsky Reaction offers a valuable alternative when starting from the ketone, though it involves more steps and potentially lower overall yields.

  • The Arndt-Eistert Homologation provides the most direct and highest-yielding route, but the significant safety hazards associated with diazomethane necessitate careful consideration and specialized handling procedures.

It is recommended that researchers carefully evaluate these factors before committing to a specific synthetic strategy.

References

  • Malonic Ester Synthesis: For a general overview and mechanism, see: House, H. O. (2007). Modern Synthetic Reactions. W. A. Benjamin. [Link]

  • Reformatsky Reaction: For a comprehensive review, see: Fürstner, A. (1989). The Reformatsky Reaction. Synthesis, 1989(08), 571–590. [Link]

  • Arndt-Eistert Synthesis: For a detailed description of the reaction, see: Meier, H., & Zeller, K.-P. (1975). The Wolff Rearrangement of α-Diazo Carbonyl Compounds. Angewandte Chemie International Edition in English, 14(1), 32–43. [Link]

  • Catalytic Hydrogenation: For a general procedure, see: Adams, R., & Voorhees, V. (1928). Platinum Catalyst for Reductions. Organic Syntheses, 8, 10. [Link]

  • Safety of Diazomethane: For safety considerations regarding diazomethane, please consult: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(2-methylcyclopentyl)acetic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper management and disposal of chemical waste are critical components of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(2-methylcyclopentyl)acetic acid, grounding each recommendation in established safety principles and regulatory frameworks. Our goal is to empower laboratory personnel with the knowledge to not only comply with regulations but also to understand the scientific rationale behind these essential procedures, thereby fostering a deeply ingrained culture of safety.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is essential. This compound (CAS No. 116530-98-4) is a carboxylic acid with the following GHS hazard classifications:

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

These classifications firmly place this compound in the category of hazardous materials, necessitating its disposal as regulated hazardous waste. Improper disposal, such as drain disposal of concentrated solutions, is not only a compliance violation but also poses a significant risk to environmental and public health.

Core Principles of Chemical Waste Management

The disposal of any hazardous chemical, including this compound, is governed by a hierarchy of regulations and best practices. In the United States, the primary federal regulations are issued by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[2][3][4][5]

Every laboratory handling hazardous chemicals is required to have a written Chemical Hygiene Plan (CHP).[2][3] This plan, which is specific to the hazards present in the laboratory, should detail procedures for the safe handling, storage, and disposal of all chemicals.

Step-by-Step Disposal Protocol for this compound

The following protocol is a comprehensive guide for the proper disposal of this compound. It is imperative to consult your institution's specific Chemical Hygiene Plan and your local hazardous waste regulations, as requirements may vary.

Phase 1: In-Lab Waste Collection and Segregation
  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This includes:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles and a face shield to protect against splashes.[2]

    • A laboratory coat.

  • Waste Container Selection:

    • Choose a waste container that is compatible with carboxylic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be in good condition, free of cracks or leaks, and have a secure, tight-fitting lid.

  • Waste Segregation:

    • Dedicate a specific waste container for this compound and other compatible acidic wastes.

    • Crucially, do not mix this acidic waste with incompatible materials such as bases, oxidizing agents, or reactive metals, as this can lead to dangerous chemical reactions.[6]

  • Labeling:

    • Immediately label the waste container with the words "Hazardous Waste."[7]

    • The label must clearly identify the contents, including the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[7]

    • Indicate the approximate concentration or quantity of the waste.

    • Include the date when the waste was first added to the container.

Phase 2: Waste Accumulation and Storage
  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.

    • Fill the container to no more than 80-90% of its capacity to allow for vapor expansion.[8]

  • Storage Location:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of the laboratory personnel and located at or near the point of generation.

    • Ensure the storage area is well-ventilated.

    • Store the acidic waste container in secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.

Phase 3: Final Disposal
  • Arranging for Pickup:

    • Once the waste container is full or has reached the accumulation time limit specified by your institution (often 90 or 180 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

  • Documentation:

    • Complete any required waste pickup forms or manifests accurately and legibly. The hazardous waste manifest is a legal document that tracks the waste from the generator to its final disposal site.[9]

Quantitative Data Summary

ParameterGuidelineSource
Waste Container Fill Level Do not exceed 80-90% of the container's capacity.[8]
pH for Potential Drain Disposal (Dilute Aqueous Solutions Only) Between 5.5 and 10.5, with local regulations permitting.[10][11]
Concentration for Potential Drain Disposal Generally less than 10% (v/v) for some dilute acids, but not recommended for this compound without specific institutional approval.[12]

Important Note on Drain Disposal: While some guidelines permit the drain disposal of very dilute, neutralized acids, this is strongly discouraged for this compound due to its irritant and corrosive properties.[10][12] Always treat this chemical as a hazardous waste to be collected for professional disposal unless explicitly permitted by your institution's EHS department and local wastewater authority.

Experimental Workflow: Disposal of this compound

The following diagram illustrates the logical flow of the disposal process, emphasizing key decision points and safety measures.

DisposalWorkflow cluster_LabOperations In-Laboratory Procedures cluster_Disposal Final Disposal Start Generation of This compound Waste PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE SelectContainer Select Compatible & Labeled Waste Container PPE->SelectContainer Segregate Segregate from Incompatible Wastes SelectContainer->Segregate Collect Collect Waste in Closed Container Segregate->Collect Store Store in Designated Satellite Accumulation Area Collect->Store ArrangePickup Arrange for Waste Pickup (EHS or Contractor) Store->ArrangePickup Container Full or Time Limit Reached Documentation Complete Hazardous Waste Manifest ArrangePickup->Documentation FinalDisposal Licensed Hazardous Waste Disposal Documentation->FinalDisposal

Caption: Disposal workflow for this compound.

This guide provides a foundational understanding of the proper disposal procedures for this compound. By adhering to these principles and consulting your institution's specific guidelines, you can ensure a safe and compliant laboratory environment.

References

  • Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023-09-18). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog. (2014-04-16). [Link]

  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR). U.S. Department of Health & Human Services. [Link]

  • This compound | C8H14O2 | CID 4351989 - PubChem. National Center for Biotechnology Information. [Link]

  • Waste, Chemical, and Cleanup Enforcement | US EPA. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste | US EPA. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Dartmouth College. [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste and Disposal - American Chemical Society. [Link]

  • 2-(3-Methylcyclopentyl)acetic acid | C8H14O2 | CID 12383293 - PubChem. National Center for Biotechnology Information. [Link]

  • Hazardous Materials Disposal Guide | Nipissing University. (2019-06-12). [Link]

  • Hazardous Waste Manual - Alabama A&M University. [Link]

Sources

Personal protective equipment for handling 2-(2-methylcyclopentyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of drug discovery and development, the synthesis and application of novel chemical compounds are fundamental. 2-(2-methylcyclopentyl)acetic acid is one such molecule that holds potential in various research endeavors. As with any chemical entity, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is not just a regulatory requirement but a cornerstone of a responsible and effective research program. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage this compound with the highest degree of safety and scientific integrity.

Proactive Hazard Assessment: The Foundation of Laboratory Safety

While a comprehensive toxicological profile for this compound is not widely available, its chemical structure as a carboxylic acid provides critical insights into its potential hazards. Carboxylic acids are a class of organic compounds that can be corrosive and cause irritation to the skin, eyes, and respiratory system.[1][2] A product information page for this compound indicates that it "Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation"[3]. Therefore, all handling procedures must be designed to mitigate these risks.

Essential Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is a critical step in minimizing exposure risk. The following protocols are designed to provide a robust barrier against the potential hazards of this compound.

Eye and Face Protection: Shielding the Most Vulnerable Area

Causality: The eyes are particularly susceptible to chemical splashes, which can cause severe and irreversible damage, especially from corrosive substances.[1][4]

  • Routine Operations: For low-volume tasks such as weighing or preparing dilute solutions, ANSI-compliant safety glasses with side shields are the minimum requirement.

  • High-Risk Procedures: When handling larger quantities, or during procedures with a heightened risk of splashing (e.g., transfers, heating), a full-face shield must be worn in conjunction with safety goggles.[5]

Skin and Body Protection: Preventing Dermal Exposure

Causality: Direct contact with corrosive organic acids can lead to skin irritation and chemical burns.[1]

  • Glove Selection: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. It is imperative to inspect gloves for any signs of degradation before each use and to change them frequently. For more immersive or prolonged handling, consult the glove manufacturer's compatibility data to select a glove with a longer breakthrough time.

  • Protective Clothing: A flame-resistant lab coat, fully buttoned, is required to protect the skin and clothing. For procedures with a significant splash potential, a chemically resistant apron should be worn over the lab coat.[6]

  • Footwear: Fully enclosed, non-perforated shoes are required in any laboratory setting where chemicals are handled.

Respiratory Protection: Averting Inhalation Hazards

Causality: Vapors and aerosols of carboxylic acids can irritate the respiratory tract.[3]

  • Engineering Controls: The primary and most effective means of controlling respiratory exposure is through the use of engineering controls. All procedures involving this compound should be conducted within a properly functioning chemical fume hood.

  • Respiratory Masks: In the rare event that engineering controls are insufficient or during an emergency situation such as a large spill, appropriate respiratory protection is necessary. This would typically involve a NIOSH-approved respirator equipped with an organic vapor cartridge. The use of respirators requires adherence to a comprehensive respiratory protection program, including medical clearance, fit-testing, and training.

Table 1: Personal Protective Equipment (PPE) Summary

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and sample preparationSafety glasses with side shieldsNitrile glovesLab coatChemical fume hood
Solution preparation and transfersSafety goggles and face shieldNitrile glovesLab coat and chemical-resistant apronChemical fume hood
Heating or potential for aerosolizationSafety goggles and face shieldNitrile glovesLab coat and chemical-resistant apronChemical fume hood

Operational and Disposal Protocols: Ensuring a Safe Workflow from Start to Finish

A holistic approach to safety encompasses not only the active handling of a chemical but also its storage and eventual disposal.

Spill Response Plan

Immediate Actions in Case of a Spill:

  • Alert: Immediately notify all personnel in the immediate vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory and prevent re-entry.

  • Contain: For minor spills within a chemical fume hood, use a spill kit equipped with a neutralizer and absorbent material suitable for acids. Do not use combustible materials like paper towels for absorption.

  • Neutralize: Cautiously neutralize the spilled acid with a weak base such as sodium bicarbonate.

  • Clean-Up: Once neutralized and absorbed, collect the material into a designated hazardous waste container.

  • Decontaminate: Thoroughly decontaminate the spill area with soap and water.

Diagram 1: Spill Response Workflow

G spill Spill Occurs alert Alert Nearby Personnel spill->alert assess Assess Spill Severity alert->assess evacuate Evacuate Area Contact EHS assess->evacuate Large Spill contain Contain Spill with Acid-Specific Absorbent assess->contain Small Spill end Procedure Complete evacuate->end neutralize Neutralize with Weak Base contain->neutralize cleanup Collect Waste neutralize->cleanup decontaminate Decontaminate Surface cleanup->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose dispose->end

Caption: A stepwise workflow for responding to a chemical spill.

Storage and Handling Guidelines
  • Store this compound in a cool, dry, and well-ventilated area.[7]

  • Keep containers tightly sealed when not in use.[7]

  • Store away from incompatible materials, such as strong bases and oxidizing agents.

  • Always add acid to water, not the other way around, when preparing solutions to avoid a potentially violent exothermic reaction.[4][6]

Waste Disposal Protocol

All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.

  • Collection: Collect all waste in a designated, properly labeled, and leak-proof container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Adhere to all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]

By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their research.

References

  • Durham Tech. (2020, October 13). Acetic Acid, 2.0N (2.0M).
  • Carl ROTH.
  • Safety Data Sheet. (2020, February 4). Acetic Acid Solutions (50-79%).
  • Advanced ChemBlocks. This compound.
  • Sigma-Aldrich Inc. Acetic acid.
  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.
  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids.
  • denios.ca. Managing Corrosive Substances: Safety Protocols for Businesses.
  • Synthesis of Carboxylic Acids.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
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